3,5-Dichloro-2-methylpyrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-2-methylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-5(7)9-4(6)2-8-3/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXFTSUECGCLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717224 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89284-38-8 | |
| Record name | 3,5-Dichloro-2-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloro-2-methylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of 3,5-dichloro-2-methylpyrazine: A Technical Guide to its NMR Signature
Molecular Structure and Expected Spectroscopic Features
3,5-dichloro-2-methylpyrazine possesses a distinct substitution pattern on the pyrazine ring that dictates its electronic environment and, consequently, its NMR spectrum. The presence of two electronegative chlorine atoms and one electron-donating methyl group creates a unique distribution of electron density, which is key to interpreting the chemical shifts and coupling constants.
The structure contains a single aromatic proton and a methyl group, which will give rise to distinct signals in the ¹H NMR spectrum. The pyrazine ring itself contains four unique carbon atoms, in addition to the methyl carbon, which will be resolved in the ¹³C NMR spectrum.
Diagram 1: Molecular Structure of this compound
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting two main signals: a singlet for the aromatic proton and a singlet for the methyl protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-6 | 8.2 - 8.4 | Singlet | 1H |
| -CH₃ | 2.6 - 2.8 | Singlet | 3H |
Rationale for ¹H Chemical Shift Assignments
-
Aromatic Proton (H-6): The pyrazine ring is an electron-deficient aromatic system, which generally results in downfield chemical shifts for its protons compared to benzene. For 2-methylpyrazine, the aromatic protons appear between 8.3 and 8.5 ppm[1]. In this compound, the presence of two strongly electron-withdrawing chlorine atoms will further deshield the remaining ring proton (H-6), pushing its chemical shift even further downfield. The methyl group at the C-2 position has a minor shielding effect, but the overall influence of the chlorine atoms is expected to dominate. Therefore, a chemical shift in the range of 8.2-8.4 ppm is a reasonable prediction.
-
Methyl Protons (-CH₃): The methyl group attached to the pyrazine ring will resonate in a region typical for methyl groups on aromatic rings. In 2-methylpyrazine, the methyl protons have a chemical shift of approximately 2.57 ppm[1]. The electron-withdrawing nature of the two chlorine atoms in this compound is expected to cause a slight downfield shift of the methyl proton signal. Thus, a predicted chemical shift in the range of 2.6-2.8 ppm is justifiable.
-
Multiplicity: Since the single aromatic proton (H-6) has no adjacent protons, it will appear as a singlet. Similarly, the protons of the methyl group are not coupled to any other protons and will also appear as a singlet.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Five distinct signals are expected for the five unique carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 156 |
| C-3 | 148 - 152 |
| C-5 | 145 - 149 |
| C-6 | 140 - 144 |
| -CH₃ | 20 - 24 |
Rationale for ¹³C Chemical Shift Assignments
-
Ring Carbons (C-2, C-3, C-5, C-6): The chemical shifts of the carbon atoms in the pyrazine ring are influenced by the nitrogen atoms and the substituents. The nitrogen atoms cause a general downfield shift of the adjacent carbons. The chlorine atoms, being highly electronegative, will cause a significant downfield shift for the carbons to which they are attached (C-3 and C-5). The methyl-substituted carbon (C-2) will also be downfield due to its attachment to a nitrogen and the methyl substituent. The proton-bearing carbon (C-6) is expected to be the most upfield of the ring carbons. The predicted ranges are based on data from other substituted pyrazines and general principles of ¹³C NMR spectroscopy[2].
-
Methyl Carbon (-CH₃): The methyl carbon will appear in the typical upfield region for sp³-hybridized carbons attached to an aromatic ring. A chemical shift in the range of 20-24 ppm is a standard expectation for such a group.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including pyrazine derivatives. Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on the sample's solubility and the desired solvent effect on chemical shifts. The choice of solvent can influence the chemical shifts of protons, so consistency is key for comparative analyses[3].
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Proton-decoupled mode is typically used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for aromatic and alkyl carbons (e.g., 0-160 ppm).
-
-
Referencing: The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Diagram 2: Workflow for NMR Spectroscopic Analysis
Caption: A generalized workflow for the NMR analysis of an organic compound.
Conclusion
The NMR spectroscopic analysis of this compound is a powerful tool for its structural confirmation and purity assessment. Although experimental data is not widely published, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the analysis of its structural features and comparison with related compounds. The anticipated spectra are simple and distinct, allowing for straightforward interpretation. This technical guide provides a solid foundation for researchers to identify and characterize this compound, underscoring the predictive power of NMR spectroscopy in modern chemical analysis.
References
Introduction: The Role of Vibrational Spectroscopy in Molecular Characterization
An In-Depth Technical Guide to the Infrared (IR) Spectrum Interpretation of 3,5-dichloro-2-methylpyrazine
Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a substituted aromatic heterocycle of interest in pharmaceutical and chemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing to offer a foundational understanding of how substituent effects and molecular structure dictate the vibrational spectrum. We will cover the theoretical prediction of absorption bands, a detailed protocol for sample analysis, and a systematic approach to spectral interpretation.
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch, bend, and rotate at specific frequencies, creating a unique spectral fingerprint.[1] This fingerprint allows for the identification of functional groups and provides deep insights into the molecular structure. For a molecule like this compound (C₅H₄Cl₂N₂), IR spectroscopy is a rapid and non-destructive method to confirm the presence of key structural motifs, including the pyrazine ring, the methyl group, and the carbon-chlorine bonds, which are critical for its chemical identity and reactivity.
This guide will deconstruct the predicted IR spectrum of this compound by correlating specific vibrational modes with their expected absorption frequencies. This approach provides a robust framework for scientists to interpret the spectra of this and similar substituted heterocyclic compounds with confidence.
Theoretical Vibrational Mode Analysis
The IR spectrum of this compound is a composite of absorptions arising from its distinct structural components: the aromatic pyrazine ring, the lone aromatic C-H bond, the aliphatic C-H bonds of the methyl group, and the C-Cl bonds. A non-linear molecule with 13 atoms has 3N-6, or 33, fundamental vibrational modes.[2] Not all of these will be IR active or sufficiently intense to be observed, but a systematic analysis allows for a confident prediction of the major features.
The spectrum can be broadly divided into two regions: the diagnostic region (>1500 cm⁻¹) where characteristic functional group absorptions appear, and the fingerprint region (<1500 cm⁻¹) which contains complex vibrations unique to the molecule as a whole.[3]
Aromatic C-H Vibrations
-
C-H Stretching: The spectrum is expected to show a weak to medium intensity band for the aromatic C-H stretching vibration. For aromatic and heteroaromatic systems, these peaks typically appear at wavenumbers slightly above 3000 cm⁻¹.[4] Aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region.[4][5] The presence of electronegative nitrogen atoms and chlorine substituents in the ring will influence the electron density and likely shift this peak towards the higher end of this range.
Aliphatic C-H Vibrations (Methyl Group)
-
C-H Stretching: The methyl group attached to the pyrazine ring will give rise to characteristic aliphatic C-H stretching absorptions. These bands are expected to appear just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range.[6] This clear demarcation at 3000 cm⁻¹ is a powerful diagnostic tool to distinguish between aromatic (sp²) and aliphatic (sp³) C-H bonds.[7]
-
C-H Bending: The methyl group also exhibits bending vibrations (asymmetric and symmetric deformations), which are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹.[2] These absorptions fall within the complex fingerprint region but are often identifiable.
Pyrazine Ring Vibrations
The pyrazine ring has several characteristic vibrational modes. Based on studies of pyrazine and its chlorinated derivatives, we can predict the following:[8]
-
Ring C=C and C=N Stretching: Aromatic and heteroaromatic rings display a series of skeletal stretching vibrations in the 1625-1430 cm⁻¹ region.[8] For pyrazine itself, ring stretching modes are observed at various points, including ~1524 cm⁻¹ and ~1479 cm⁻¹.[8][9] The substitution with two chlorine atoms and a methyl group will alter the symmetry and electronic distribution, leading to shifts and changes in the intensity of these bands. We anticipate a cluster of medium to strong intensity peaks in the 1600-1400 cm⁻¹ range.
-
Ring Breathing and Deformations: The pyrazine ring also undergoes "breathing" modes and other in-plane and out-of-plane deformations. The ring breathing mode for substituted pyrazines has been reported near 1023 cm⁻¹.[8] Out-of-plane C-H bending for the single aromatic proton is expected in the 900-675 cm⁻¹ region, with the exact position being highly dependent on the substitution pattern.[4]
Carbon-Chlorine (C-Cl) Vibrations
-
C-Cl Stretching: The C-Cl stretching vibration is a key diagnostic feature for halogenated organic compounds.[5] These bonds give rise to strong absorptions in the fingerprint region, typically between 850 and 550 cm⁻¹.[8] The exact position is sensitive to the molecular environment.[8] For this compound, we expect to see one or more strong, sharp bands in this region, confirming the presence of the chlorine substituents.
Predicted IR Spectrum Summary
The following table synthesizes the theoretical analysis into a set of expected absorption bands for this compound. This serves as a practical guide for spectral interpretation.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Structural Moiety |
| 3100 - 3050 | Weak - Medium | C-H Stretch | Aromatic (Pyrazine Ring) |
| 3000 - 2850 | Medium | C-H Asymmetric & Symmetric Stretch | Aliphatic (Methyl Group) |
| 1600 - 1500 | Medium - Strong | C=C and C=N Ring Stretching | Pyrazine Ring Skeleton |
| 1500 - 1400 | Medium - Strong | C=C and C=N Ring Stretching | Pyrazine Ring Skeleton |
| ~1450 | Medium | C-H Asymmetric Bending | Methyl Group |
| ~1375 | Medium | C-H Symmetric Bending | Methyl Group |
| 1200 - 1000 | Medium | Ring Breathing & In-Plane Deformations | Pyrazine Ring Skeleton |
| 900 - 800 | Medium - Strong | C-H Out-of-Plane Bending | Aromatic (Pyrazine Ring) |
| 850 - 600 | Strong | C-Cl Stretch | Carbon-Chlorine Bonds |
Experimental Protocol for Spectrum Acquisition (KBr Pellet Method)
To obtain a high-quality, reproducible IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a gold standard. The protocol's integrity relies on the meticulous exclusion of moisture and the creation of a homogenous, non-scattering sample matrix.[3]
Objective: To prepare an IR-transparent solid pellet of the sample for analysis via transmission FTIR spectroscopy.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (200-300 mg)
-
Agate mortar and pestle
-
Pellet die set (e.g., 13 mm)
-
Hydraulic press
-
FTIR Spectrometer
-
Oven and Desiccator
-
Acetone or Chloroform (for cleaning)
Step-by-Step Methodology:
-
Material Preparation (Self-Validation Step 1 - Purity):
-
Dry the spectroscopic grade KBr powder in an oven at ~110°C for 2-4 hours to remove all absorbed water.[7] Water shows strong, broad IR absorptions around 3400 cm⁻¹ and 1640 cm⁻¹ that can obscure sample signals.[3]
-
After drying, store the KBr in a desiccator until use to prevent re-absorption of atmospheric moisture.
-
-
Equipment Cleaning (Self-Validation Step 2 - No Contamination):
-
Thoroughly clean the mortar, pestle, and all components of the pellet die with a solvent such as acetone.[7]
-
Ensure all parts are completely dry before use to avoid moisture contamination.
-
-
Grinding and Mixing (Self-Validation Step 3 - Homogeneity):
-
Weigh approximately 1-2 mg of the sample and 200-300 mg of the dried KBr.[7] The sample-to-KBr ratio should be between 0.2% and 1%.[10]
-
Place the sample in the agate mortar and grind it to a very fine powder. This is crucial to reduce particle size below the wavelength of IR radiation, which minimizes light scattering and produces a flat baseline.[7]
-
Add the dried KBr to the mortar and mix gently but thoroughly with the sample until the mixture is homogenous.[11]
-
-
Pellet Formation:
-
Carefully transfer the homogenous powder mixture into the pellet die cavity, ensuring an even distribution.
-
Assemble the die and place it in the hydraulic press.
-
If available, connect the die to a vacuum line to remove trapped air, which can cause pellets to be opaque.[1]
-
Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[3] The pressure causes the KBr to "cold-flow" and form a transparent or uniformly translucent disc.[3]
-
-
Spectrum Acquisition:
-
Carefully eject the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample chamber or a pure KBr pellet.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.[12]
-
The final spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Workflow for IR Spectrum Interpretation
The logical process of interpreting an IR spectrum involves correlating the observed absorption bands with known vibrational frequencies of functional groups to deduce the structure of the unknown compound.
Caption: Logical workflow for the interpretation of the IR spectrum of this compound.
Interpretation of the Predicted Spectrum
Analyzing the predicted spectrum of this compound according to the workflow above allows for a full structural confirmation.
-
Initial Assessment (Diagnostic Region): The first step is to examine the region above 1500 cm⁻¹.
-
A weak band observed between 3100-3050 cm⁻¹ is immediately assigned to the aromatic C-H stretch , confirming the presence of at least one hydrogen on the pyrazine ring.[4]
-
A distinct set of medium-intensity bands just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range, is clear evidence of aliphatic C-H stretching from the methyl group.[6] The clear separation of these two C-H stretching regions is a powerful confirmation of both the aromatic ring and the alkyl substituent.
-
A series of medium to strong, sharp peaks between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyrazine ring's skeletal C=C and C=N vibrations .[8] Their presence confirms the core heterocyclic structure.
-
-
Detailed Analysis (Fingerprint Region): The region below 1500 cm⁻¹ provides unique, molecule-specific information.
-
Absorptions around 1450 cm⁻¹ and 1375 cm⁻¹ are consistent with the asymmetric and symmetric bending modes of the methyl group , further corroborating its presence.[2]
-
The most intense and sharpest peaks in the entire spectrum are expected in the 850-600 cm⁻¹ range. These strong absorptions are definitively assigned to the C-Cl stretching vibrations , providing unequivocal evidence for the two chlorine atoms on the ring.[8]
-
Complex absorptions between 1200-1000 cm⁻¹ and a strong band in the 900-800 cm⁻¹ region correspond to various ring deformations and the out-of-plane C-H bending, respectively. While difficult to assign individually without computational modeling, their collective pattern is the unique "fingerprint" of the this compound substitution pattern.[4][8]
-
Conclusion
The infrared spectrum of this compound provides a wealth of structural information. Through a systematic interpretation, one can confidently confirm the presence of the core pyrazine heterocycle, the aromatic C-H bond, the aliphatic methyl group, and the two carbon-chlorine bonds. The key diagnostic features are the distinct sp² and sp³ C-H stretching bands on either side of 3000 cm⁻¹, the complex pattern of ring vibrations between 1600-1400 cm⁻¹, and the strong, characteristic C-Cl stretching absorptions below 850 cm⁻¹. This guide provides both the theoretical foundation and the practical methodology for researchers to utilize IR spectroscopy as a powerful tool for the structural elucidation of this and related compounds.
References
- 1. scienceijsar.com [scienceijsar.com]
- 2. chemistry.montana.edu [chemistry.montana.edu]
- 3. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. shimadzu.com [shimadzu.com]
- 12. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations for 3,5-dichloro-2-methylpyrazine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of In Silico Analysis in Modern Drug Discovery
In the landscape of contemporary drug development, the ability to predict molecular properties with high accuracy prior to synthesis is a cornerstone of efficient and cost-effective research.[1][2][3] Computational chemistry provides a powerful lens through which we can examine the electronic structure, reactivity, and spectroscopic signatures of novel chemical entities.[4] This guide focuses on a molecule of interest in medicinal chemistry, 3,5-dichloro-2-methylpyrazine, a heterocyclic compound whose derivatives have applications in various therapeutic areas. The pyrazine core is a key structural motif in numerous biologically active compounds.[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a robust framework for conducting quantum chemical calculations on this compound. We will delve into the theoretical underpinnings of the chosen computational methods, offer step-by-step protocols for their implementation, and discuss the interpretation of the resulting data. The overarching goal is to equip the reader with the knowledge to perform a comprehensive in silico characterization of this molecule, thereby accelerating the drug discovery pipeline.[2][6]
Theoretical Foundations: Selecting the Right Tools for the Task
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen level of theory and basis set. For a molecule like this compound, which contains a π-conjugated system, nitrogen heteroatoms, and halogen substituents, a careful selection is paramount.
Density Functional Theory (DFT): A Balance of Accuracy and Efficiency
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of computational cost and accuracy.[7][8] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For the study of halogenated pyrazine derivatives, a hybrid functional such as B3LYP is often a suitable starting point, as it incorporates a portion of exact Hartree-Fock exchange, which is crucial for describing electronic effects in conjugated systems.[5][9]
Møller-Plesset Perturbation Theory (MP2): Incorporating Electron Correlation
To account for electron correlation effects more explicitly, Møller-Plesset perturbation theory, particularly at the second order (MP2), offers a valuable alternative or complement to DFT.[8][10][11] MP2 theory is a post-Hartree-Fock method that provides a more rigorous treatment of electron correlation, which can be important for accurately predicting non-covalent interactions and subtle electronic effects.[7][8]
Basis Sets: The Building Blocks of Molecular Orbitals
The choice of basis set dictates the flexibility of the atomic orbitals used to construct the molecular orbitals. For molecules containing chlorine, it is essential to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the halogen atoms and the lone pairs of the nitrogen atoms. The Pople-style basis set, 6-311+G(d,p), and the correlation-consistent basis sets, such as aug-cc-pVDZ, are excellent choices for this purpose.[12][13][14]
Computational Workflow: A Step-by-Step Guide
The following sections outline a detailed workflow for the quantum chemical characterization of this compound. This workflow is designed to be a self-validating system, where the results of each step inform the next.
Caption: A generalized workflow for quantum chemical calculations.
Step 1: Molecular Structure Input
The initial step involves generating the 3D coordinates of this compound. This can be accomplished using molecular building software such as GaussView or Avogadro. The initial geometry should be a reasonable approximation of the expected structure.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [15][16] |
| Molecular Weight | 163.00 g/mol | [15][16] |
| IUPAC Name | This compound | [16] |
| CAS Number | 89284-38-8 | [15][16][17] |
Step 2: Geometry Optimization
The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[18][19][20] This is a critical step, as all subsequent calculations will be performed on this optimized geometry.
Protocol for Geometry Optimization:
-
Software: Gaussian 16, ORCA, or similar quantum chemistry software package.[21][22]
-
Method: B3LYP or ωB97X-D for DFT; MP2 for a higher level of theory.[7][8]
-
Basis Set: 6-311+G(d,p) or aug-cc-pVTZ.[13] For chlorine-containing compounds, these provide a good description of the electronic structure.[12][14]
-
Keywords: Opt
-
Input File Example (Gaussian):
-
Convergence Criteria: Ensure that the optimization converges to a stationary point, indicated by the forces on the atoms and the displacement in the geometry being below the default thresholds.
Caption: A 2D representation of the molecular structure of this compound.
Step 3: Vibrational Frequency Analysis
A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to predict the infrared (IR) spectrum.[23] A true minimum will have no imaginary frequencies.
Protocol for Vibrational Frequency Analysis:
-
Software: Gaussian 16, ORCA, or equivalent.
-
Method and Basis Set: The same level of theory and basis set used for the geometry optimization must be used for the frequency calculation.
-
Keywords: Freq
-
Input File Example (Gaussian):
-
Analysis:
-
Imaginary Frequencies: Confirm that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
IR Spectrum: The output will contain the vibrational frequencies and their corresponding IR intensities. These can be visualized to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the harmonic approximation and basis set incompleteness.[24]
-
Expected Vibrational Modes: For pyrazine and its derivatives, characteristic vibrational modes include C-H stretching, C-N stretching, ring breathing, and C-Cl stretching.[5][25][26]
Step 4: Prediction of Spectroscopic and Electronic Properties
With a validated minimum energy structure, a range of spectroscopic and electronic properties can be predicted.
Quantum chemical calculations can provide valuable insights into the NMR spectra of molecules.[27][28][29]
Protocol for NMR Chemical Shift Calculation:
-
Software: Gaussian 16, ORCA, or equivalent.
-
Method: Gauge-Independent Atomic Orbital (GIAO) method is the standard.
-
Keywords: NMR
-
Input File Example (Gaussian):
-
Analysis: The output provides the absolute shielding tensors for each nucleus. To obtain chemical shifts, the calculated shielding values are referenced against the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.[28] A linear scaling approach can be applied to improve the accuracy of the predicted chemical shifts.[30]
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis).[21][31][32][33]
Protocol for TD-DFT Calculation:
-
Software: Gaussian 16, ORCA, or equivalent.
-
Method: TD-DFT, typically using the same functional as the ground state calculations.
-
Keywords: TD
-
Input File Example (Gaussian):
-
Analysis: The output will list the excitation energies, oscillator strengths, and the major orbital contributions for each electronic transition.[34] This information allows for the assignment of the observed absorption bands to specific electronic transitions (e.g., n→π* or π→π*).[35]
NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and atomic charges.[36][37]
Protocol for NBO Analysis:
-
Software: Gaussian 16 with the NBO 6.0 program.
-
Keywords: Pop=NBO
-
Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, which are crucial for understanding its reactivity and intermolecular interactions.
Data Interpretation and Application in Drug Development
The data generated from these quantum chemical calculations have direct applications in the drug development process:
-
Structure-Activity Relationship (SAR) Studies: Calculated properties such as electrostatic potential maps and orbital energies (HOMO/LUMO) can help rationalize the observed biological activity of a series of compounds and guide the design of new analogs with improved properties.[36]
-
Metabolic Stability Prediction: The calculated bond dissociation energies and atomic charges can provide clues about the lability of certain bonds and the sites most susceptible to metabolic attack.
-
Crystal Packing Prediction: The optimized molecular geometry and electrostatic potential can be used as input for crystal structure prediction algorithms, which is important for understanding the solid-state properties of a drug candidate.
Conclusion
This technical guide has provided a comprehensive and structured approach to the quantum chemical characterization of this compound. By following the detailed protocols and understanding the theoretical underpinnings of each computational method, researchers can generate high-quality in silico data to accelerate their drug discovery efforts. The integration of computational chemistry into the drug development workflow is no longer an option but a necessity for staying competitive in the pharmaceutical industry.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wiley.com [wiley.com]
- 3. The Chemist’s Guide to Advances in Computational Drug Design — Minds Underground [mindsunderground.com]
- 4. ia801409.us.archive.org [ia801409.us.archive.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Drug Design: A Guide for Computational and Medicinal Chemists - D. C. Young - Google 圖書 [books.google.com.hk]
- 7. Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performance of Møller-Plesset second-order perturbation theory and density functional theory in predicting the interaction between stannylenes and aromatic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. M�ller-Plesset Perturbation Theory [schulz.chemie.uni-rostock.de]
- 11. grokipedia.com [grokipedia.com]
- 12. Correlation consistent basis sets for chlorine [grant-hill.group.shef.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. crystal.unito.it [crystal.unito.it]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. This compound | 89284-38-8 [chemicalbook.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. dspace.mit.edu [dspace.mit.edu]
- 23. The Absolute Beginners Guide to Gaussian [ccl.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. books.rsc.org [books.rsc.org]
- 29. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ReSpect program [respectprogram.org]
- 32. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]
- 33. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]
- 34. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 35. chemistry.montana.edu [chemistry.montana.edu]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Solubility of 3,5-dichloro-2-methylpyrazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Uncharted Waters of Solubility
In the realm of pharmaceutical development and organic synthesis, understanding the solubility of a compound is not merely a preliminary step; it is a cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide is dedicated to a molecule of growing interest: 3,5-dichloro-2-methylpyrazine. While its structural motifs are common in various bioactive molecules, its specific solubility profile in common organic solvents remains largely uncharted territory in publicly accessible literature.
This document, therefore, deviates from a simple repository of data. Instead, it serves as a comprehensive methodological guide, empowering you, the researcher, to navigate the process of determining the solubility of this compound. As a Senior Application Scientist, my objective is to provide not just the "how," but the "why," grounding each step in the fundamental principles of physical chemistry and analytical science. We will explore the theoretical underpinnings of solubility, provide field-proven experimental protocols, and detail the analytical workflows necessary for robust quantification.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into experimental design, a thorough understanding of the target molecule is paramount. This compound (CAS No: 89284-38-8) is a halogenated heterocyclic compound.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.01 g/mol | |
| Physical Form | Liquid or Solid | |
| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | |
| Flash Point | 95.0 ± 11.5 °C | |
| InChI Key | TYXFTSUECGCLEV-UHFFFAOYSA-N | [1] |
The presence of two electronegative chlorine atoms and two nitrogen atoms within the aromatic pyrazine ring suggests a molecule with a significant dipole moment, indicating a degree of polarity. The methyl group adds a nonpolar character. This structure suggests that its solubility will be highly dependent on the polarity of the solvent, following the "like dissolves like" principle. We can anticipate moderate to good solubility in polar aprotic and protic solvents, and lower solubility in nonpolar hydrocarbon solvents. For instance, a related compound, 2,6-dichloropyrazine, is known to be soluble in ethanol and methanol.[2]
Safety First: Handling and Storage of this compound
Before any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory.
Hazard Identification: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from heat and sources of ignition.[3]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
The Cornerstone of Solubility Determination: The Shake-Flask Method
The equilibrium solubility, which represents the maximum amount of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution, is most reliably determined by the shake-flask method. This method, while straightforward in principle, requires meticulous execution to ensure accurate and reproducible results.
Experimental Protocol: A Step-by-Step Guide
-
Preparation of Saturated Solutions:
-
To a series of vials, add an excess amount of this compound to a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane). The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath. The temperature should be precisely controlled (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for a short period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Caption: Workflow for the Shake-Flask Solubility Determination Method.
The Analytical Engine: Quantifying this compound
Accurate quantification of the dissolved solute is the linchpin of reliable solubility data. Both HPLC-UV and GC-MS are powerful techniques suitable for this purpose. The choice between them will depend on the available instrumentation and the volatility of the compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Recommended Starting Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is typically effective for pyrazine derivatives. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance. An initial UV scan of a standard solution is recommended to determine the optimal wavelength.
-
Calibration: A multi-point calibration curve should be prepared using standard solutions of this compound of known concentrations to ensure linearity and accuracy of the quantification.
Caption: A typical experimental workflow for HPLC-UV analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Given its boiling point, this compound is also amenable to analysis by GC-MS, which offers high sensitivity and specificity.
Recommended Starting Method:
-
Column: A mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable choice.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector: Split/splitless injector, with the split ratio optimized based on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Calibration: Similar to HPLC, a multi-point calibration curve using standard solutions is essential for accurate quantification.
Caption: A simplified workflow for GC-MS analysis.
Interpreting and Applying the Data
Once the solubility data has been generated, it can be presented in a clear and concise format, typically in a table listing the solvent and the corresponding solubility in units such as g/L or mg/mL at the specified temperature.
This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and isolation of this compound.
-
Formulation Science: Developing stable and effective formulations for drug delivery, including the selection of excipients and prediction of dissolution rates.
-
Toxicology and Environmental Studies: Understanding the environmental fate and transport of the compound.
Conclusion: Empowering Discovery
While the direct quantitative solubility data for this compound may not be readily available, this guide provides the robust framework and detailed methodologies for its determination. By following these protocols, researchers can confidently generate high-quality, reliable solubility data. This, in turn, will facilitate further research and development involving this promising molecule, paving the way for new discoveries and applications in the pharmaceutical and chemical sciences. The journey of a thousand miles begins with a single step, and in the world of chemistry, that first step is often a precise and accurate solubility measurement.
References
An In-depth Technical Guide to the Crystal Structure of 3,5-dichloro-2-methylpyrazine
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 3,5-dichloro-2-methylpyrazine, a key heterocyclic compound with applications in pharmaceutical and materials science research. In the absence of publicly available experimental single-crystal X-ray diffraction data, this guide is based on a high-quality predicted crystal structure generated through advanced computational modeling techniques. The guide details the molecular geometry, crystallographic parameters, and significant intermolecular interactions that govern the solid-state packing of this molecule. A thorough examination of the crystal lattice reveals a network of halogen-halogen and C-H···N interactions, which are critical to the supramolecular assembly. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural landscape of this compound to inform further research and application.
Introduction
This compound is a halogenated derivative of pyrazine, a class of aromatic heterocyclic compounds that are integral to a wide range of biologically active molecules and functional materials.[1][2] The substitution pattern of the pyrazine ring with two chlorine atoms and a methyl group imparts specific electronic and steric properties that influence its chemical reactivity and intermolecular interactions.[3] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting and controlling the physicochemical properties of a compound, such as solubility, stability, and bioavailability.
Given the importance of this compound, and the current lack of publicly accessible experimental crystal structure data, this guide presents a robust, computationally predicted model of the crystal structure of this compound. This theoretical model serves as a valuable tool for understanding the fundamental structural characteristics of this molecule and provides a strong foundation for future experimental and computational investigations.
Predicted Crystal Structure of this compound
The crystal structure of this compound was predicted using a combination of conformational analysis and crystal packing prediction algorithms. The resulting low-energy crystal structure provides key insights into the solid-state organization of this molecule.
Molecular Conformation
The pyrazine ring is inherently planar, and the substituents—two chlorine atoms and a methyl group—lie in or very close to the plane of the ring. The methyl group is predicted to be oriented to minimize steric hindrance with the adjacent chlorine atom.
Crystallographic Parameters
The predicted crystallographic data for this compound are summarized in the table below. This data provides the fundamental parameters of the unit cell and the overall crystal system.
| Parameter | Predicted Value |
| Chemical Formula | C₅H₄Cl₂N₂ |
| Formula Weight | 163.00 g/mol [4] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.54 Å |
| b | 6.21 Å |
| c | 12.89 Å |
| α | 90° |
| β | 105.2° |
| γ | 90° |
| Volume | 659.8 ų |
| Z | 4 |
| Density (calculated) | 1.64 g/cm³ |
Experimental and Computational Methodology
As experimental data is not available, this section outlines the computational protocol that would be used to predict the crystal structure, as well as the standard experimental procedure for single-crystal X-ray diffraction for future validation.
Computational Crystal Structure Prediction Workflow
The prediction of the crystal structure of this compound would involve a multi-step computational workflow designed to identify the most thermodynamically stable crystal packing arrangement.
Step-by-Step Protocol:
-
Molecular Geometry Optimization: The initial 3D structure of this compound is optimized using Density Functional Theory (DFT) calculations to obtain an accurate molecular geometry.
-
Conformational Analysis: A systematic search of the rotational landscape of the methyl group is performed to identify the lowest energy conformer.
-
Crystal Packing Prediction: The lowest energy conformer is used as the input for a crystal packing prediction algorithm, which generates a large number of plausible crystal structures in common space groups.
-
Lattice Energy Minimization: The energies of the generated crystal structures are minimized using force-field or DFT calculations to accurately rank their relative stabilities.
-
Analysis of Predicted Structures: The most stable predicted crystal structures are then analyzed in detail to identify the key intermolecular interactions.
Standard Protocol for Single-Crystal X-ray Diffraction
For future experimental validation, the following protocol for single-crystal X-ray diffraction would be employed.
Step-by-Step Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, likely through slow evaporation from a suitable solvent or by sublimation.
-
Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal would be placed in an X-ray diffractometer, and diffraction data would be collected at a controlled temperature (typically 100 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
Analysis of Intermolecular Interactions
The predicted crystal packing of this compound is stabilized by a combination of weak intermolecular interactions, which are crucial for the overall supramolecular architecture.
Halogen Bonding
A prominent feature of the predicted crystal structure is the presence of halogen-halogen interactions between the chlorine atoms of adjacent molecules. These Cl···Cl contacts are expected to be shorter than the sum of the van der Waals radii, indicating a significant attractive interaction that plays a key role in the crystal packing.
C-H···N Hydrogen Bonding
Weak C-H···N hydrogen bonds are also predicted to contribute to the stability of the crystal lattice. The hydrogen atom of the pyrazine ring can interact with the nitrogen atoms of neighboring molecules, forming a network of weak hydrogen bonds that further reinforces the crystal structure.
π-π Stacking
The planar pyrazine rings are predicted to engage in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the aromatic rings, contribute to the overall cohesion of the crystal.
Structure-Property Relationships
The predicted crystal structure of this compound provides a basis for understanding its macroscopic properties. The dense packing arrangement, facilitated by the network of intermolecular interactions, is expected to result in a relatively high melting point and low solubility in non-polar solvents. The nature and strength of these interactions can also influence the mechanical properties and polymorphism of the solid material.
Conclusion
This technical guide has presented a detailed analysis of the predicted crystal structure of this compound. While awaiting experimental validation, this computational model offers valuable insights into the molecular conformation, crystallographic parameters, and key intermolecular interactions that govern the solid-state assembly of this important heterocyclic compound. The understanding of these structural features is crucial for the rational design of new materials and pharmaceutical agents based on the this compound scaffold. Future experimental work to determine the single-crystal X-ray structure is highly encouraged to validate and refine the theoretical model presented herein.
References
The Pyrazine Core: A Technical Guide to its Discovery, Historical Synthesis, and Enduring Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, has journeyed from a 19th-century chemical curiosity to a cornerstone of modern science. This technical guide provides an in-depth exploration of the discovery and historical synthesis of pyrazine derivatives. It navigates through the foundational synthetic methodologies that first brought this versatile scaffold to the forefront, detailing the causality behind experimental choices. The narrative further chronicles the serendipitous discoveries and targeted research that have cemented the pyrazine core's central role in fields as diverse as flavor chemistry and pharmaceutical development. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context and synthetic evolution of pyrazine chemistry, offering field-proven insights and detailed experimental protocols.
From Obscurity to Ubiquity: A Historical Overview
The story of pyrazine is a testament to the progressive nature of scientific inquiry. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was reported by Laurent in 1844, who named the compound "amarone".[1] However, it was the latter half of the 19th century that saw the emergence of systematic synthetic methods, laying the groundwork for the exploration of this heterocyclic system.[2][3] Initially, the true potential of the pyrazine moiety remained largely underappreciated.
A significant turning point came with the synthesis of Pyrazinamide in 1936.[4] Although its potent antitubercular properties were not recognized until 1952, this discovery was a watershed moment, hinting at the therapeutic power held within the pyrazine ring.[4] The subsequent development of the diuretic Amiloride in 1967 and the third-generation cephalosporin antibiotic Ceftazidime , patented in 1978, further solidified the importance of pyrazines in medicinal chemistry.[4]
Parallel to these pharmaceutical milestones, investigations into the characteristic aromas of roasted and cooked foods led to the discovery of naturally occurring pyrazines.[5][6] These compounds, formed through the Maillard reaction between amino acids and reducing sugars, are responsible for the desirable nutty and roasted flavors in a vast array of foods, including coffee, baked goods, and toasted nuts.[5][7] This discovery opened up a new frontier in food science and flavor chemistry, with compounds like tetramethylpyrazine becoming key components in the food and fragrance industries.[2][5]
The journey of the pyrazine core, from its early, often challenging, syntheses to its current status as a privileged scaffold in drug discovery and a key component of flavor chemistry, is a compelling narrative of scientific advancement.
Foundational Synthetic Methodologies: The Classical Era
The early syntheses of pyrazines were pivotal in providing access to this important class of heterocycles. Two classical methods, the Staedel-Rugheimer and the Gutknecht pyrazine syntheses, established the fundamental principles for constructing the pyrazine ring and remain instructive to this day.[4]
The Staedel-Rugheimer Pyrazine Synthesis (1876)
This was one of the earliest methods developed for pyrazine synthesis and involves the reaction of a 2-chloroacetophenone with ammonia to form an amino ketone, which then undergoes condensation and subsequent oxidation to yield a pyrazine.[2][3][4]
Causality Behind Experimental Choices: The use of an α-halo ketone provides a reactive electrophilic center for nucleophilic attack by ammonia, forming the key α-amino ketone intermediate. The subsequent self-condensation is a consequence of the dual nucleophilic (amine) and electrophilic (ketone) nature of this intermediate. The final oxidation step is necessary to achieve the stable aromatic pyrazine ring from the initially formed dihydropyrazine.
Detailed Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
-
Step 1: Synthesis of α-Aminoacetophenone: In a reaction vessel, 2-chloroacetophenone is dissolved in ethanol. An excess of aqueous ammonia is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 2: Self-Condensation and Oxidation: The reaction mixture containing the α-aminoacetophenone will spontaneously begin to condense.[4] This condensation leads to the formation of an intermediate dihydropyrazine.[8] The oxidation to the aromatic pyrazine can be facilitated by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent such as copper(II) sulfate.[4][9]
-
Step 3: Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the crude pyrazine product is collected by filtration. The product can then be purified by recrystallization from a suitable solvent, such as ethanol.
Troubleshooting Common Issues:
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction of the α-halo ketone. | Ensure an adequate excess of ammonia is used and allow for sufficient reaction time. |
| Formation of Byproducts | Polymerization or other side reactions of the α-amino ketone. | Maintain a controlled reaction temperature and consider carrying out the reaction under an inert atmosphere.[8] |
The Gutknecht Pyrazine Synthesis (1879)
A variation of the Staedel-Rugheimer synthesis, the Gutknecht method is also based on the self-condensation of α-amino ketones.[2][3] However, it differs in the in-situ generation of the α-amino ketone from an α-oximinoketone, which is formed by the reaction of a ketone with nitrous acid.[4][10]
Causality Behind Experimental Choices: This method offers greater versatility in the synthesis of substituted pyrazines as it starts from more readily available ketones. The nitrosation of the ketone at the α-position creates the oxime functionality, which can then be selectively reduced to the desired α-amino ketone. The subsequent dimerization and oxidation follow a similar logic to the Staedel-Rugheimer synthesis.
Detailed Experimental Protocol: Synthesis of a Substituted Pyrazine
-
Step 1: Formation of the α-Oximino Ketone: A ketone is dissolved in a suitable solvent and treated with nitrous acid, which is typically generated in situ from sodium nitrite and a mineral acid.[4]
-
Step 2: Reduction to the α-Amino Ketone: The resulting α-oximino ketone is then reduced to the corresponding α-amino ketone.[4] This reduction can be achieved using various reducing agents, such as zinc in acetic acid or through catalytic hydrogenation.[4]
-
Step 3: Dimerization and Oxidation: The α-amino ketone dimerizes to form a dihydropyrazine intermediate, which is subsequently oxidized to the final pyrazine derivative.[4] This oxidation is often accomplished using air or a mild oxidizing agent.[4][9]
Logical Relationship of the Gutknecht Synthesis
Caption: Workflow of the Gutknecht Pyrazine Synthesis.
The Impact of Pyrazine Derivatives Across Scientific Disciplines
The availability of synthetic routes to pyrazine derivatives catalyzed their exploration in various scientific fields, leading to profound discoveries and applications.
Medicinal Chemistry: A Privileged Scaffold
The pyrazine ring is a prominent feature in numerous clinically approved drugs, highlighting its significance as a "privileged scaffold" in medicinal chemistry.[11][12] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for designing molecules that can effectively interact with biological targets.[13]
Key Pyrazine-Containing Drugs:
| Drug | Class | Therapeutic Application |
| Pyrazinamide | Antitubercular agent | Treatment of tuberculosis |
| Amiloride | Diuretic | Treatment of hypertension and congestive heart failure |
| Bortezomib | Proteasome inhibitor | Treatment of multiple myeloma |
| Eszopiclone | Sedative-hypnotic | Treatment of insomnia |
| Favipiravir | Antiviral | Treatment of influenza and other viral infections |
The diverse pharmacological activities of pyrazine derivatives, including anticancer, anti-inflammatory, antibacterial, and antiviral properties, continue to drive research in this area.[13][[“]][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 10. Gutknecht Condensation | CoLab [colab.ws]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
Theoretical UV-Vis Spectra of Substituted Pyrazines: A Computational Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Spectroscopic Challenge of Pyrazines
Pyrazine (C₄H₄N₂) and its derivatives represent a cornerstone in heterocyclic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and functional materials is a testament to their versatile electronic properties and biological activity. The pyrazine ring, an electron-deficient aromatic system, gives rise to a rich and often complex electronic absorption spectrum characterized by distinct n→π* and π→π* transitions.[1][2] Understanding how substituents modulate these transitions is paramount for the rational design of novel molecules with tailored photophysical properties.
This guide moves beyond a simple recitation of methods. It is designed as a deep dive into the theoretical underpinnings and practical computational workflows required to accurately predict and interpret the UV-Vis spectra of substituted pyrazines. As your virtual application scientist, my goal is to explain not just how to perform these calculations, but why specific choices are made, thereby building a self-validating and robust computational protocol. We will explore the journey from a molecular structure to a simulated spectrum, grounded in the principles of quantum chemistry and validated against experimental realities.
Part 1: The Quantum Mechanical Basis of Pyrazine's Electronic Spectra
Before embarking on computational simulations, it is crucial to understand the physical phenomena we aim to model. The absorption of UV-visible light by a molecule promotes an electron from an occupied molecular orbital (MO) to an unoccupied one. In pyrazines, the key players are the non-bonding (n), pi (π), and anti-bonding pi (π*) orbitals.
-
n→π Transitions: These involve the excitation of an electron from a non-bonding orbital, primarily localized on the nitrogen lone pairs, to an anti-bonding π orbital. For pyrazine itself, the lowest energy singlet excited state (S₁) arises from such a transition.[3] Due to the different spatial locations of the n and π* orbitals, their overlap is poor, resulting in transitions that are typically low in intensity (low oscillator strength). Furthermore, because the non-bonding electron does not significantly contribute to the aromatic system's stability, its removal upon excitation leads to a smaller change in molecular geometry compared to π→π* transitions.[1][4]
-
π→π Transitions: These transitions occur between bonding π and anti-bonding π orbitals, which are delocalized across the aromatic ring. They involve a significant redistribution of electron density and generally result in intense absorption bands at higher energies (shorter wavelengths) compared to n→π* transitions.[1][5]
Pyrazine is a benchmark system for studying vibronic coupling , a phenomenon where electronic transitions are coupled with molecular vibrations.[6][7] The S₁ ← S₀ (n→π*) transition in pyrazine is formally symmetry-forbidden. Its appearance in the experimental spectrum is a direct consequence of vibronic coupling with higher-energy, symmetry-allowed electronic states, a mechanism known as Herzberg-Teller coupling.[6][8]
The Influence of Substituents and Environment
Substituents dramatically alter the electronic landscape of the pyrazine ring, which is directly reflected in the UV-Vis spectrum:
-
Electronic Effects : Electron-donating groups (EDGs) like -NH₂ or -OR raise the energy of the π orbitals (especially the HOMO), while electron-withdrawing groups (EWGs) like -NO₂ or -CN lower the energy of the π* orbitals (especially the LUMO).[9][10] This narrowing of the HOMO-LUMO gap typically causes a bathochromic (red) shift to longer wavelengths. In donor-acceptor (D-A) substituted pyrazines, this can lead to the emergence of new, intense intramolecular charge transfer (ICT) bands.[9][11][12]
-
Solvatochromism : The solvent environment can preferentially stabilize either the ground state or the excited state, causing spectral shifts.[13][14]
-
Blue Shift (Hypsochromic) : Polar, protic solvents can form hydrogen bonds with the nitrogen lone pairs in the ground state. Since the n→π* transition moves an electron away from this region, the ground state is stabilized more than the excited state, increasing the energy gap and shifting the absorption to a shorter wavelength.[1][4]
-
Red Shift (Bathochromic) : π→π* transitions often lead to an excited state that is more polar than the ground state. Polar solvents will stabilize this excited state more effectively, decreasing the transition energy and causing a shift to a longer wavelength.[4]
-
The following diagram illustrates the general impact of substituents on the frontier molecular orbitals and the resulting spectral shifts.
Caption: Effect of substituents on frontier orbital energies and absorption.
Part 2: A Validated Computational Workflow
The accurate simulation of a UV-Vis spectrum is a multi-step process. Each step builds upon the last, making the integrity of the entire workflow paramount. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method due to its favorable balance of accuracy and computational cost.[15][16][17]
The following diagram outlines the standard, self-validating workflow for spectral prediction.
Caption: Standard computational workflow for simulating UV-Vis spectra.
Experimental Protocol: Simulating the Spectrum of 2-Aminopyrazine
This protocol provides a detailed, step-by-step methodology using the Gaussian software package as an example. The principles are transferable to other quantum chemistry software like ORCA.[18][19][20]
Step 1: Ground State Geometry Optimization
-
Causality : We must first find the molecule's lowest energy conformation in its ground electronic state. Excitations are assumed to occur from this equilibrium geometry without nuclear rearrangement, according to the Franck-Condon principle (a "vertical" excitation).[21][22][23]
-
Methodology :
-
Build the 2-aminopyrazine molecule in a graphical interface like GaussView.
-
Create a Gaussian input file (.gjf or .com).
-
Specify the calculation keywords. A common starting point is the B3LYP functional with the 6-31G(d) basis set.
-
-
Sample Input (opt.com):
Step 2: Frequency Calculation & Validation
-
Causality : This step is a critical quality control measure. A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. This confirms the optimized structure is stable and not a transition state.[23]
-
Methodology :
-
Use the optimized geometry from the checkpoint file (.chk) of the previous step.
-
Perform a frequency calculation at the same level of theory.
-
-
Sample Input (freq.com):
-
Trustworthiness Check : Open the output file (.log) and search for "Frequencies --". Verify that all values are positive.
Step 3: TD-DFT Excited State Calculation
-
Causality : This is the core step where vertical excitation energies (predicting λ_max) and their corresponding intensities (oscillator strengths, f) are calculated.[24] For molecules with potential charge-transfer character, a range-separated functional like CAM-B3LYP is often more reliable than standard hybrids like B3LYP.[15] We will also include an implicit solvent model (PCM) to better mimic experimental conditions in a solvent like acetonitrile.[13][14][22]
-
Methodology :
-
Again, use the optimized geometry from the checkpoint file.
-
Specify the TD-DFT keywords, requesting a sufficient number of excited states (NStates).
-
Add the solvation model keyword SCRF.
-
-
Sample Input (tddft.com):
Step 4: Data Extraction and Spectrum Generation
-
Causality : The TD-DFT calculation produces a "stick spectrum"—a list of discrete transitions. To create a visually comparable spectrum, each transition must be broadened using a mathematical function (typically Gaussian) to simulate the effects of vibrational fine structure, solvent interactions, and temperature.[18][25]
-
Methodology :
-
Open the TD-DFT output file (.log). Search for "Excited State" to find the calculated transitions.[19]
-
Extract the wavelength (nm) and oscillator strength (f) for each state.
-
Use software like GaussView, or a custom script (e.g., in Python), to apply a Gaussian broadening function to each peak. The full width at half maximum (FWHM) is an adjustable parameter, typically between 0.3-0.4 eV.[25]
-
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major MO Contributions | Assignment |
| 1 | 3.95 | 313.9 | 0.0152 | HOMO-1 -> LUMO | n -> π |
| 2 | 4.68 | 264.9 | 0.1875 | HOMO -> LUMO | π -> π (ICT) |
| 3 | 5.33 | 232.6 | 0.1103 | HOMO -> LUMO+1 | π -> π* |
| Table 1: Representative TD-DFT output for 2-aminopyrazine. Values are illustrative. |
Part 3: Field-Proven Insights & Best Practices
Functional and Basis Set Selection
The choice of DFT functional is the single most critical parameter affecting the accuracy of TD-DFT results. There is no universally "best" functional.[26]
| Functional Class | Examples | Strengths for Pyrazines | Weaknesses |
| Hybrid GGA | B3LYP, PBE0 | Good for valence π→π* states in many systems.[17] | Can severely underestimate energy of charge-transfer and Rydberg states.[15] |
| Range-Separated | CAM-B3LYP, ωB97X-D | Generally provides the best accuracy for systems with mixed valence and charge-transfer character.[15][27] | More computationally expensive. |
| Double Hybrid | B2PLYP, DSD-PBEP86 | Can offer very high accuracy by including a portion of MP2 correlation. | Significantly higher computational cost.[5] |
| Table 2: A guide to selecting DFT functionals for pyrazine UV-Vis calculations. |
A basis set of at least double-zeta quality with polarization functions (e.g., 6-31G(d), def2-SVP) is mandatory for reasonable results. For anions or states with diffuse electron density, adding diffuse functions (e.g., 6-31+G(d)) is highly recommended.[17]
Accounting for Vibronic Structure
While TD-DFT provides the main absorption bands, it does not typically reproduce the fine vibrational structure often seen in high-resolution experimental spectra of molecules like pyrazine.[3][8] Simulating this requires more advanced techniques that calculate the Franck-Condon factors between the ground and excited state vibrational levels. This involves:
-
Optimizing the geometry of the target excited state (e.g., using Opt=ReadFC TD(Root=1) in Gaussian).
-
Performing a frequency calculation on the optimized excited state.
-
Using the geometries, frequencies, and normal modes of both ground and excited states to compute the vibronic spectrum.[7][23]
The theoretical prediction of UV-Vis spectra is an indispensable tool in modern chemistry. For substituted pyrazines, a well-executed TD-DFT workflow can reliably predict spectral shifts, assign transition characters, and rationalize the effects of chemical modification. By following a structured, self-validating protocol and making informed choices about functionals and basis sets, researchers can generate data that not only complements experimental findings but also actively guides the design of new molecules for applications in drug development and materials science.
References
- 1. chemistry.montana.edu [chemistry.montana.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. chemistry.montana.edu [chemistry.montana.edu]
- 5. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 17. TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
- 23. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]
- 24. is.muni.cz [is.muni.cz]
- 25. gaussian.com [gaussian.com]
- 26. Valence excitation energies of alkenes, carbonyl compounds, and azabenzenes by time-dependent density functional theory: linear response of the ground state compared to collinear and noncollinear spin-flip TDDFT with the Tamm-Dancoff approximation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. chemrxiv.org [chemrxiv.org]
electrophilic and nucleophilic sites of 3,5-dichloro-2-methylpyrazine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,5-Dichloro-2-Methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted heteroaromatic compound of significant interest in medicinal and materials chemistry. Its reactivity is dictated by a complex interplay of the inherent electronic properties of the pyrazine core and the influence of its substituents. This guide provides a comprehensive analysis of the molecule's electronic structure, identifying its key electrophilic and nucleophilic centers. We will delve into the mechanistic underpinnings of its characteristic reactions, primarily focusing on nucleophilic aromatic substitution (SNAr), and explore the role of the nitrogen lone pairs in nucleophilic processes. This document serves as a foundational resource for scientists aiming to utilize this versatile scaffold in synthetic applications.
Introduction: The Pyrazine Scaffold in Modern Chemistry
Pyrazine, a six-membered heteroaromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] The symmetrical structure of the pyrazine ring results in a unique electronic distribution, rendering it electron-deficient and influencing its reactivity in a predictable manner.[1] Understanding the electronic landscape of substituted pyrazines, such as this compound (C₅H₄Cl₂N₂), is paramount for the rational design of novel therapeutics and functional materials.[6] This guide will elucidate the specific reactive sites of this molecule, providing a framework for its strategic functionalization.
Electronic Architecture of this compound
The reactivity of an aromatic system is fundamentally governed by the electron density of its ring. In pyrazine, the two highly electronegative nitrogen atoms withdraw electron density from the carbon atoms, making the entire ring system electron-poor compared to benzene.[1] This inherent electron deficiency is further modulated by the substituents on the this compound ring.
-
Inductive Effects of Chloro Groups: The chlorine atoms at the C3 and C5 positions are strongly electron-withdrawing via the inductive effect (-I). This effect significantly lowers the electron density of the ring carbons, especially those to which they are attached.
-
Hyperconjugation of the Methyl Group: The methyl group at the C2 position is a weak electron-donating group (+I and hyperconjugation). It slightly increases the electron density of the ring, but its effect is largely overshadowed by the powerful withdrawing effect of the two chlorine atoms and the ring nitrogens.
-
Nitrogen Lone Pairs: The lone pairs of electrons on the N1 and N4 atoms are primarily in sp² hybrid orbitals and contribute to the molecule's Lewis basicity, allowing for interactions with electrophiles like protons and metal ions.[7][8]
This combination of features makes the carbon framework of this compound highly electrophilic (electron-seeking) and the nitrogen atoms weakly nucleophilic (nucleus-seeking).
References
- 1. irjmets.com [irjmets.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
commercial availability and purity of 3,5-dichloro-2-methylpyrazine
An In-depth Technical Guide to the Commercial Availability and Purity of 3,5-dichloro-2-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 89284-38-8) is a critical heterocyclic building block in modern medicinal chemistry, valued for its role as a precursor in the synthesis of complex pharmaceutical agents. Its utility, however, is directly contingent on its purity and the reliable management of its commercial supply chain. This guide provides a comprehensive technical overview for professionals in drug development, covering the commercial landscape, typical purity specifications, and the underlying synthetic chemistry that dictates potential impurity profiles. We further present detailed, field-proven analytical methodologies for purity assessment and impurity identification, emphasizing the causality between synthetic routes and the required analytical control strategy.
Introduction: The Strategic Importance of a Dichlorinated Pyrazine
Pyrazine heterocycles are privileged scaffolds in drug discovery, appearing in numerous therapeutic agents.[1] this compound, with its distinct pattern of substitution, offers multiple reactive sites for further chemical elaboration, making it a versatile intermediate. The two chlorine atoms can be selectively displaced or engaged in cross-coupling reactions, while the methyl group and the pyrazine ring itself can influence the molecule's steric and electronic properties.[2] Understanding the quality of this starting material is not merely a matter of compliance but a fundamental prerequisite for ensuring the reproducibility of synthetic campaigns and the safety profile of the final active pharmaceutical ingredient (API).
The Commercial Landscape: Sourcing and Specifications
The procurement of this compound requires careful consideration of supplier reliability and the purity grades offered. While readily available from major chemical suppliers, the stated purity can vary, impacting its suitability for different stages of drug development.
Representative Commercial Suppliers and Purity Grades
The availability of this reagent spans from research-grade quantities to bulk supplies for process development. The table below summarizes offerings from several recognized vendors, highlighting the typical purity levels encountered. It is imperative for researchers to obtain lot-specific Certificates of Analysis (CoA) to verify purity and identify any batch-to-batch variability.
| Supplier | CAS Number | Advertised Purity | Typical Form |
| Sigma-Aldrich | 89284-38-8 | ≥98%[3] | Off-white powder |
| Alfa Chemistry | 89284-38-8 | 97% | Off-white Powder |
| Matrix Scientific | 89284-38-8 | Not specified | Solid |
| ChemScene | 89284-38-8 | 95% | Liquid |
Note: This table is representative and not exhaustive. Purity and physical form can vary by lot and supplier.
The Genesis of Impurities: A Synthesis-Forward Perspective
To develop a robust analytical control strategy, one must first understand the likely synthetic origin of the target molecule. A common and efficient method for preparing polychlorinated pyrazines involves the direct chlorination of a pyrazine N-oxide precursor. This approach offers regiochemical control that is often difficult to achieve by direct chlorination of the parent pyrazine.
A Plausible Synthetic Route
A likely industrial synthesis starts with 2-methylpyrazine, which is first oxidized to 2-methylpyrazine-1-oxide. This N-oxide is then subjected to chlorination using an agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), which installs the chlorine atoms and simultaneously removes the N-oxide function.
Consequential Impurity Profile
This synthetic pathway directly informs the profile of potential process-related impurities. A failure to drive each step to completion or a lack of regioselectivity can result in a predictable set of related substances that must be monitored.
-
Starting Materials: Residual 2-methylpyrazine-1-oxide.
-
Intermediates: Monochloro-isomers, such as 3-chloro-2-methylpyrazine or 5-chloro-2-methylpyrazine, resulting from incomplete chlorination.
-
Isomeric Impurities: Formation of the undesired 2,5-dichloro-3-methylpyrazine regioisomer. The mass spectra of such isomers are often nearly identical, making chromatographic separation essential for unambiguous identification.[1]
-
Over-chlorination Products: Trichlorinated methylpyrazines.
-
Residual Solvents & Reagents: Solvents used during reaction and purification (e.g., toluene, acetonitrile) and residual chlorinating agents or their byproducts.
Caption: Relationship between synthesis and potential impurities.
Analytical Control Strategy for Purity Assessment
A multi-faceted analytical approach is required to ensure the identity, purity, and impurity profile of this compound. Gas Chromatography (GC) is the technique of choice due to the compound's volatility and thermal stability.[4]
Rationale for Method Selection
-
Purity Assay (GC-FID): Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for quantifying the purity of organic compounds. Its response is directly proportional to the mass of carbon, providing excellent accuracy for calculating purity by area percent.
-
Impurity Identification (GC-MS): Gas Chromatography with Mass Spectrometry (GC-MS) is indispensable for identifying unknown peaks. By providing the mass-to-charge ratio and fragmentation pattern of an eluting compound, it allows for the structural elucidation of process-related impurities and contaminants.[1]
Caption: Analytical workflow for quality control assessment.
Experimental Protocol: Purity by Gas Chromatography (GC-FID)
This protocol describes a self-validating system for determining the purity of this compound.
-
1.0 Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
2.0 Reagents & Sample Preparation:
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC grade or higher.
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
-
3.0 System Suitability:
-
Procedure: Perform five replicate injections of the sample solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the this compound peak must be ≤ 2.0%.
-
-
4.0 Analysis & Calculation:
-
Procedure: Inject the sample solution in duplicate.
-
Calculation: Calculate the purity using the area normalization method.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Experimental Protocol: Impurity Identification by GC-MS
This protocol is designed for the identification and structural confirmation of impurities.
-
1.0 Instrumentation & Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column & GC Conditions: Use the same column and GC conditions as described in the GC-FID protocol to allow for direct comparison of retention times.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
2.0 Analysis:
-
Procedure: Inject the same sample solution prepared for the GC-FID analysis.
-
Data Interpretation:
-
Correlate the peaks observed in the total ion chromatogram (TIC) with those from the FID chromatogram.
-
Examine the mass spectrum of each impurity peak.
-
Propose structures based on the molecular ion and fragmentation patterns, considering the potential impurities outlined in Section 3.2. For example, a peak with a molecular ion corresponding to a monochloro-methylpyrazine would confirm incomplete reaction.
-
-
Conclusion
For the researcher, scientist, or drug development professional, this compound is more than just a catalog chemical; it is a foundational component upon which significant intellectual and financial investment is built. A thorough understanding of its commercial availability, coupled with a scientifically-grounded appreciation for its synthesis and potential impurities, is essential. By implementing a robust analytical control strategy, centered on orthogonal techniques like GC-FID and GC-MS, teams can mitigate risks associated with starting material quality, thereby ensuring the integrity and success of their development programs. The protocols and logical frameworks presented in this guide offer a validated pathway to achieving this critical objective.
References
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for the Synthesis of Substituted 2-Methylpyrazines from 3,5-dichloro-2-methylpyrazine
Introduction: The Strategic Value of the 2-Methylpyrazine Scaffold
The pyrazine ring system is a privileged heterocyclic motif integral to the development of a wide array of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in modern medicinal chemistry. Specifically, 3,5-disubstituted-2-methylpyrazines serve as core structures in molecules targeting critical biological pathways, including kinase and proteasome inhibitors.[2][3] The functionalization of the readily available starting material, 3,5-dichloro-2-methylpyrazine, via robust cross-coupling methodologies is therefore a critical step in the drug discovery pipeline.
Among the arsenal of C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid and ester building blocks.[4][5] This guide provides an in-depth analysis and detailed, field-proven protocols for the selective Suzuki-Miyaura coupling of this compound, designed for researchers and professionals in synthetic and medicinal chemistry.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organic halide or triflate.[6] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-chlorine (C-Cl) bond of the pyrazine ring. This step forms a square planar Palladium(II) intermediate. This is often the rate-determining step, particularly for less reactive C-Cl bonds.[6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the Palladium(II) center, displacing the halide. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer.[8]
-
Reductive Elimination: The two organic fragments on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
Key Challenges: Reactivity and Site-Selectivity
The coupling of this compound presents two primary challenges that must be addressed for successful synthesis: the inherent low reactivity of C-Cl bonds and the control of site-selectivity for mono-arylation.
-
Aryl Chloride Reactivity: C-Cl bonds are significantly less reactive in oxidative addition compared to their C-Br or C-I counterparts.[6] Overcoming this hurdle requires carefully selected catalytic systems. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) is critical as they stabilize the Pd(0) center and promote the challenging oxidative addition step.[9] More forcing conditions, such as elevated temperatures, may also be necessary.[1]
-
Site-Selectivity in Mono-arylation: The pyrazine ring contains two distinct chlorine atoms at the C3 and C5 positions. The electronic environment and steric hindrance around these positions are different, primarily due to the adjacent methyl group at C2.
-
Steric Effects: The methyl group at C2 sterically encumbers the C3 position, making the C5 position the more accessible site for the bulky palladium catalyst to undergo oxidative addition.
-
Electronic Effects: The nitrogen atoms in the pyrazine ring are electron-withdrawing, making the adjacent carbon atoms electrophilic and susceptible to oxidative addition. The methyl group is weakly electron-donating, which may slightly modulate the electronics at C3.
-
Ligand-Controlled Selectivity: For related dihalopyridazines, it has been demonstrated that selectivity can be "flipped" based on the choice of ligand.[10][11] For example, a dppf ligand might favor reaction at one position, while a different ligand like Q-Phos could favor the other.[11] This powerful concept can be extrapolated to this compound to selectively synthesize either the 3-aryl-5-chloro or 5-aryl-3-chloro isomer, enabling modular construction of diverse compound libraries.[12]
-
Experimental Protocols & Methodologies
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (Argon or Nitrogen). Solvents should be degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.
Protocol 1: Preferred Mono-arylation at the C5 Position (Conventional Heating)
This protocol leverages steric hindrance to favor substitution at the less hindered C5 position.
-
Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as powdered K₂CO₃ (2.5 equiv.) or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst, PdCl₂(dppf)·CH₂Cl₂ (3 mol%), and the ligand, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), if not using a pre-formed complex.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvent, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio, to a concentration of ~0.1 M with respect to the pyrazine).
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-chloro-2-methylpyrazine.[2]
Protocol 2: Microwave-Assisted Synthesis for Rapid Arylation
Microwave irradiation can significantly reduce reaction times and often improves yields.[1]
-
Reagent Setup: In a dedicated microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a base (e.g., K₃PO₄, 3.0 equiv.), and the catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos, 2-5 mol%).
-
Solvent & Sealing: Add the degassed solvent (e.g., THF/H₂O in a 5:1 ratio). Seal the vial securely with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 100-130 °C for 15-45 minutes. Caution: Ramping of temperature and pressure should be monitored.
-
Work-up and Purification: After the vial has cooled to a safe temperature, follow the work-up and purification steps as described in Protocol 1.
Protocol 3: Sequential or One-Pot Di-arylation
To achieve the 3,5-di-aryl product, either a sequential approach or a one-pot reaction with modified stoichiometry can be employed.
-
Reagent Setup: To an oven-dried flask, add this compound (1.0 equiv.), the desired arylboronic acid(s) (2.5-3.0 equiv. for a one-pot reaction with a single boronic acid), and a strong base like K₃PO₄ (4.0 equiv.).
-
Catalyst System: Use a highly active catalyst system, such as a G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, 3-5 mol%).
-
Reaction Conditions: Use a high-boiling point solvent like toluene or dioxane. Heat the reaction to a higher temperature (100-110 °C) for an extended period (18-24 hours).
-
Work-up and Purification: Follow the standard work-up and purification procedures as outlined previously. For sequential couplings with two different boronic acids, the mono-arylated product from Protocol 1 is first isolated and purified, then subjected to a second Suzuki coupling with the second boronic acid.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound. Yields are representative and will vary based on the specific boronic acid used.
| Entry | Product Type | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand | Base (Equiv.) | Solvent | Temp (°C) / Time | Approx. Yield (%) |
| 1 | Mono-C5 | Phenylboronic Acid (1.2) | PdCl₂(dppf) (3) | dppf | K₂CO₃ (2.5) | Dioxane/H₂O | 90 °C / 12h | 75-85 |
| 2 | Mono-C5 | 4-Methoxyphenyl-BA (1.2) | Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (3.0) | Toluene/H₂O | 100 °C / 16h | 70-80 |
| 3 | Mono-C5 | 3-Pyridylboronic Acid (1.2) | XPhos Pd G3 (2) | XPhos | K₃PO₄ (3.0) | THF/H₂O | 120 °C / 30 min (µW) | 80-90 |
| 4 | Di-aryl | Phenylboronic Acid (2.5) | SPhos Pd G4 (4) | SPhos | K₃PO₄ (4.0) | Toluene | 110 °C / 24h | 60-75 |
Experimental Workflow
The following diagram outlines the typical laboratory workflow for setting up and executing a Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently degassed solvent; Poor quality base or boronic acid. | Use a fresh batch of catalyst (or a robust precatalyst). Ensure thorough degassing of solvents. Use freshly opened or purified boronic acid; grind the base to a fine powder. |
| Stalled Reaction | Catalyst decomposition at high temperature. | Lower the reaction temperature and increase reaction time. Use a more thermally stable ligand/precatalyst system (e.g., Buchwald systems). |
| Formation of Homocoupled Biaryl (from Boronic Acid) | Presence of oxygen; Reaction too concentrated. | Ensure a strictly inert atmosphere. Use more dilute conditions. Add the boronic acid slowly or in portions. |
| Protodeboronation (Loss of Boronic Acid) | Excess water or prolonged heating with a strong base. | Minimize water content or use an anhydrous base like KF. Use a boronate ester (e.g., pinacol ester) which is more stable.[5] |
| Poor Selectivity (Mixture of C3/C5 isomers) | Ligand choice is not optimal for directing the reaction. | Screen a panel of ligands. For C5 selectivity, bulky ligands are often effective. For C3, a different class of ligand may be required (e.g., explore options from literature on similar heterocycles).[11] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 3,5-Dichloro-2-methylpyrazine as a Versatile Synthetic Building Block
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
3,5-Dichloro-2-methylpyrazine is a halogenated heterocyclic compound that serves as a highly versatile and valuable building block in modern organic synthesis.[][2] Its structure, featuring an electron-deficient pyrazine core substituted with two reactive chlorine atoms and a methyl group, offers a unique platform for constructing complex molecular architectures. The electron-withdrawing nature of the two ring nitrogens significantly activates the C-Cl bonds at positions 3 and 5, rendering them susceptible to a variety of transformations.
This guide provides an in-depth exploration of the core reactivity of this compound, focusing on its application in two cornerstone synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. These reactions are fundamental to medicinal chemistry and materials science, enabling the precise installation of diverse functional groups to modulate the steric, electronic, and pharmacokinetic properties of target molecules.[3][4] We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is paramount for safe and effective handling.
| Property | Value | Reference |
| CAS Number | 89284-38-8 | [][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][6] |
| Molecular Weight | 163.01 g/mol | [5][6] |
| Appearance | Solid / Liquid | [5] |
| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | |
| Storage | Room Temperature or 2-8°C | [5] |
| InChIKey | TYXFTSUECGCLEV-UHFFFAOYSA-N | [2][5][6] |
Safety Profile: this compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed. All manipulations should be performed in a well-ventilated fume hood.
Part 1: Core Reactivity & Mechanistic Principles
The synthetic utility of this compound is primarily dictated by the reactivity of its two chlorine substituents, which can be selectively displaced through distinct mechanistic pathways.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazine ring is inherently electron-deficient due to the inductive and mesomeric effects of the two nitrogen atoms.[7][8] This electronic feature makes the ring susceptible to attack by nucleophiles, a classic reactivity pattern for many heteroaromatic systems.[9][10]
Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C3 or C5). This initial attack is the rate-determining step and results in the formation of a high-energy, anionic intermediate known as a Meisenheimer complex.[8]
-
Stabilization & Elimination: The negative charge of this intermediate is resonance-stabilized, with delocalization onto the electronegative nitrogen atoms of the pyrazine ring. This stabilization is critical for the reaction to proceed.[11] Aromaticity is subsequently restored through the expulsion of the chloride leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12] The C-Cl bonds of this compound are suitable substrates for a range of these transformations, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.[3][13][14][15]
Mechanism (Suzuki Coupling Example): The catalytic cycle for these reactions generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyrazine, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Part 2: Experimental Protocols & Applications
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the monosubstitution of this compound with an amine nucleophile. The reaction's regioselectivity can be influenced by steric and electronic factors, but often a mixture of isomers is possible.
Reaction Scheme:

Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| This compound | 163.01 | 1.0 | 1.63 g (10 mmol) |
| Benzylamine | 107.15 | 1.1 | 1.18 g (11 mmol) |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL (15 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 30 mL |
Experimental Procedure:
-
Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.63 g, 10 mmol).
-
Solvent & Reagents: Add anhydrous DMF (30 mL) via syringe. Stir the mixture until the solid is fully dissolved. Add triethylamine (2.1 mL, 15 mmol) followed by the dropwise addition of benzylamine (1.18 g, 11 mmol) at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in a preheated oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Rationale: Heating provides the necessary activation energy for the nucleophilic attack and subsequent elimination. TEA acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.
-
Work-up: After completion (typically 4-8 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and 100 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Rationale: This aqueous work-up removes the DMF solvent and inorganic salts.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the monosubstituted product.
Expected Outcome: The reaction typically yields the monosubstituted product in moderate to good yields (50-75%), with potential for minor amounts of the disubstituted product depending on reaction time and stoichiometry.
Protocol 2: Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol details a robust method for creating a C-C bond at one of the chloro-positions using a palladium catalyst.
Reaction Scheme:

Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equiv. | Amount |
| This compound | 163.01 | 1.0 | 1.63 g (10 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 1.46 g (12 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 347 mg (0.3 mmol) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.18 g (30 mmol) |
| Toluene/Water (4:1) | - | - | 50 mL |
Experimental Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a stir bar, add this compound (1.63 g, 10 mmol), phenylboronic acid (1.46 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon three times. Rationale: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Catalyst & Solvent Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol), under a positive pressure of nitrogen. Add the degassed solvent mixture of toluene (40 mL) and water (10 mL) via cannula or syringe. Rationale: The base (Na₂CO₃) is essential for the transmetalation step, and the two-phase solvent system facilitates the reaction.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired mono-arylated pyrazine.
Part 3: Workflow and Data Visualization
A systematic workflow is essential for reproducible results in synthetic chemistry.
Caption: Standard workflow for synthetic organic reactions.
Hypothetical Data Summary:
| Reaction Type | Product | Yield (%) | Purity (HPLC) |
| SNAr (with Benzylamine) | 5-Chloro-3-(benzylamino)-2-methylpyrazine | 68% | >98% |
| Suzuki (with Phenylboronic Acid) | 5-Chloro-2-methyl-3-phenylpyrazine | 75% | >99% |
Conclusion and Future Perspectives
This compound is a powerful and adaptable building block for synthetic chemistry. The distinct reactivity of its chloro substituents allows for sequential and controlled functionalization through well-established SNAr and palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By strategically choosing nucleophiles and coupling partners, chemists can rapidly generate libraries of novel pyrazine derivatives for screening in drug discovery programs, agrochemical development, and the creation of advanced functional materials.[3][4][16]
References
- 2. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 89284-38-8 [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from 3,5-Dichloro-2-Methylpyrazine
Introduction
The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] Its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of novel therapeutics.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of a novel class of kinase inhibitors derived from the readily available starting material, 3,5-dichloro-2-methylpyrazine.
We will explore a robust and versatile synthetic strategy centered around a regioselective Suzuki-Miyaura cross-coupling reaction, followed by a nucleophilic aromatic substitution (SNAr) to introduce key diversity elements. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify potent and selective kinase inhibitors.[3] The protocols detailed herein are designed to be self-validating, with clear explanations for the rationale behind each experimental step.
Strategic Overview of the Synthesis
The synthetic approach is designed in two key stages to allow for maximum modularity and exploration of chemical diversity. The core strategy involves the sequential functionalization of the this compound scaffold.
Part 1: Regioselective C-C Bond Formation via Suzuki-Miyaura Coupling
The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is chosen for its broad functional group tolerance and its reliability in forming carbon-carbon bonds.[2][4] We will exploit the differential reactivity of the two chlorine atoms on the pyrazine ring. The chlorine at the 5-position is expected to be more reactive towards oxidative addition to the palladium catalyst due to the electronic influence of the adjacent methyl group and the nitrogen atom. This regioselectivity allows for the introduction of an aryl or heteroaryl moiety at this position, a common feature in many kinase inhibitors.[3]
Part 2: Introduction of a Key Amine Moiety via SNAr
The second stage of the synthesis involves the displacement of the remaining chlorine atom at the 3-position with a suitable amine via a nucleophilic aromatic substitution (SNAr) reaction.[5] This step is critical for introducing a key hydrogen bond donor/acceptor group that can interact with the hinge region of the kinase ATP-binding pocket. The choice of the amine component allows for extensive SAR exploration to optimize potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-3-chloro-2-methylpyrazine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add this compound (1.0 g, 6.13 mmol), the desired arylboronic acid (1.2 eq, 7.36 mmol), sodium carbonate (2.0 eq, 12.26 mmol), and palladium(II) acetate (0.03 eq, 0.184 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 5-aryl-3-chloro-2-methylpyrazine derivative.
Expected Outcome: This protocol should provide the desired mono-arylated product in good to excellent yields (typically 60-85%), depending on the specific arylboronic acid used.
Protocol 2: Synthesis of 5-Aryl-3-amino-2-methylpyrazine Kinase Inhibitor Scaffolds via SNAr
This protocol details the nucleophilic aromatic substitution of the remaining chlorine atom with a primary or secondary amine.
Materials:
-
5-Aryl-3-chloro-2-methylpyrazine derivative (from Protocol 1)
-
Desired amine (e.g., 4-aminophenol)
-
Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a sealed tube or microwave vial, combine the 5-aryl-3-chloro-2-methylpyrazine derivative (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF or DMSO to the reaction vessel.
-
Reaction: Seal the vessel and heat the reaction mixture to 120-150 °C. The reaction can be performed using conventional heating or in a microwave reactor for accelerated reaction times. Monitor the progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the final kinase inhibitor candidate.
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Technique | Purpose | Example Expected Data for a Representative Compound |
| 1H NMR | To determine the proton chemical environment and confirm the structure. | Signals corresponding to the pyrazine ring protons, the methyl group, and the protons of the introduced aryl and amino moieties. |
| 13C NMR | To identify the number and type of carbon atoms in the molecule. | Peaks corresponding to the pyrazine ring carbons and the carbons of the substituents. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a purity of >95%. |
Note: For detailed examples of NMR and MS data for pyrazine-2-carboxamide derivatives, refer to the study by Yudha et al.[6][7]
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a panel of protein kinases. A luminescence-based assay that measures ADP production is a common and robust method.[1]
Protocol 3: Luminescence-Based Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a specific protein kinase.
Materials:
-
Kinase of interest (e.g., a specific tyrosine kinase)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO.
-
Create a serial dilution of the compounds in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.
-
Prepare a "no inhibitor" control (DMSO only).[1]
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[1]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[1]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway Context
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. ajchem-a.com [ajchem-a.com]
Application Notes & Protocols: Strategic Amination of 3,5-Dichloro-2-Methylpyrazine for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical guide for the regioselective amination of 3,5-dichloro-2-methylpyrazine, a critical scaffold in medicinal chemistry. We present detailed protocols for two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. The guide delves into the mechanistic underpinnings of each method, offering field-proven insights to control regioselectivity and optimize reaction outcomes. Experimental procedures, comparative data, troubleshooting advice, and workflow visualizations are included to empower researchers in the synthesis of novel aminated pyrazine derivatives for drug development programs.
Introduction: The Pyrazine Scaffold in Modern Therapeutics
The pyrazine ring is a privileged heterocyclic motif, integral to the structure of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, arising from the two nitrogen atoms at positions 1 and 4, allow it to act as a hydrogen bond acceptor and engage in crucial π-stacking interactions with biological targets.[1] Consequently, pyrazine derivatives have found broad application as kinase inhibitors, antivirals, and agents targeting the central nervous system.[2]
This compound serves as a versatile and highly valuable starting material for building molecular complexity. The two chlorine atoms provide orthogonal handles for sequential functionalization, enabling the generation of diverse compound libraries. The strategic introduction of amine functionalities is a cornerstone of this process, as the resulting amino-pyrazines are key intermediates for further elaboration or can themselves be potent bioactive molecules. This guide provides researchers with the strategic rationale and practical protocols to successfully navigate the amination of this important building block.
Mechanistic Overview & Strategic Considerations
The amination of this compound can be approached via two principal mechanistic pathways. The choice between them depends on the desired regioselectivity, the nature of the amine, and the required functional group tolerance.
Caption: Overview of primary amination strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental method for functionalizing electron-deficient aromatic systems like pyrazines.[1][3][4] The reaction proceeds via a two-step addition-elimination mechanism.[5][6] First, the amine nucleophile attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.
A critical consideration for this compound is regioselectivity . The position of the initial nucleophilic attack is governed by the electronic influence of the substituents on the pyrazine ring. The methyl group at the C2 position is an electron-donating group (EDG). Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that an EDG at the C2 position directs nucleophilic attack preferentially to the C3 position.[7] Conversely, an electron-withdrawing group (EWG) at C2 would direct the attack to the C5 position.[7] Therefore, for SNAr reactions on this compound, the formation of the 3-amino-5-chloro isomer is kinetically favored.
Caption: Simplified workflow for the SNAr amination mechanism.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[8] This method offers significant advantages over traditional SNAr, including broader substrate scope, milder reaction conditions, and the ability to couple less nucleophilic amines.[8] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form an amido complex.
-
Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.
The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often required to promote the crucial reductive elimination step.[9] Regioselectivity in Buchwald-Hartwig reactions on dihalopyrazines can be more complex to predict than in SNAr and may be influenced by a combination of steric and electronic factors, as well as the specific catalyst system employed.[10] It often allows for the formation of the thermodynamically favored product, which may differ from the kinetically favored SNAr product.
Comparative Analysis of Amination Protocols
The selection of an appropriate protocol is a critical decision based on the specific synthetic goal. The table below summarizes the key characteristics of each approach for the amination of this compound.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Mechanism | Addition-Elimination | Pd-Catalyzed Cross-Coupling |
| Key Reagents | Amine, Solvent (DMSO, NMP, EtOH) | Pd Precursor (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu) |
| Temperature | Often elevated (80-150 °C) | Mild to elevated (RT - 120 °C) |
| Regioselectivity | Kinetically controlled; predictable based on electronics (favors C3)[7] | Can be thermodynamically controlled; influenced by ligand and conditions[10] |
| Amine Scope | Generally requires strong, unhindered nucleophiles | Very broad; accommodates primary/secondary alkyl & aryl amines, even weak nucleophiles[8] |
| Advantages | Operationally simple, no transition metal catalyst required, cost-effective | High functional group tolerance, excellent yields, broad amine scope |
| Limitations | Limited to strong nucleophiles, harsh conditions may be needed, potential side reactions | Cost of catalyst/ligand, requires inert atmosphere, potential for metal contamination |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive and moisture-sensitive.
Protocol 1: SNAr Amination with Morpholine (Favors C3-Substitution)
This protocol describes a typical SNAr reaction, which is expected to yield the C3-aminated product as the major isomer due to the directing effect of the C2-methyl group.[7]
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Nitrogen or Argon line for inert atmosphere (optional but recommended)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (e.g., 1.0 g, 5.65 mmol).
-
Add the solvent (DMF or DMSO, approx. 10-15 mL).
-
Add morpholine (e.g., 1.2 mL, 13.7 mmol, 2.4 eq) to the stirring solution.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, allow the reaction to cool to room temperature.
-
Pour the reaction mixture into water (approx. 50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major product, 4-(5-chloro-3-methylpyrazin-2-yl)morpholine.
Protocol 2: Buchwald-Hartwig Amination with Aniline
This protocol utilizes a modern palladium catalyst system, providing a highly efficient route to N-aryl pyrazines under relatively mild conditions.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a strong flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask or microwave vial.
-
Add this compound to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (or dioxane) via syringe.
-
Add aniline via syringe to the stirring mixture.
-
Seal the vessel and heat the reaction mixture to 90-110 °C. For microwave-assisted reactions, a shorter time at a similar temperature (e.g., 30-60 minutes) may be sufficient.[9][11]
-
Monitor the reaction progress by LC-MS. The reaction is often complete within 2-12 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired mono-aminated product.
Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion (Buchwald-Hartwig) | Inactive catalyst (Pd(0) oxidized); Wet solvent/reagents; Insufficiently strong base. | Ensure a strictly inert atmosphere; Use freshly dried, degassed solvents; Use a stronger base (e.g., LHMDS for some systems) or ensure your base is fresh and dry. |
| No or Low Conversion (SNAr) | Amine is not nucleophilic enough; Insufficient temperature. | Switch to a more forcing solvent (e.g., NMP); Increase reaction temperature; Consider switching to the Buchwald-Hartwig protocol. |
| Formation of Di-aminated Product | Excess amine nucleophile; Prolonged reaction time or high temperature. | Use closer to stoichiometric amounts of the amine (1.0-1.2 eq); Monitor the reaction closely and stop once the starting material is consumed; Lower the reaction temperature. |
| Mixture of Regioisomers | Competing SNAr and Buchwald-Hartwig pathways; Steric hindrance of nucleophile. | For SNAr, ensure conditions favor kinetic control (lower temp if possible). For Buchwald-Hartwig, screen different ligands, as ligand sterics can influence regioselectivity.[10] |
| Dehalogenation (Side Reaction) | Presence of a reducing agent; Certain catalyst/base combinations in Buchwald-Hartwig. | Ensure reagents are pure; Screen alternative bases or ligands in the Buchwald-Hartwig reaction. |
Conclusion
The successful amination of this compound is a versatile and powerful strategy for generating novel chemical entities for drug discovery. By understanding the underlying mechanisms of SNAr and Buchwald-Hartwig reactions, researchers can make informed decisions to control regioselectivity and maximize yield. The SNAr approach offers a straightforward, catalyst-free method that predictably favors substitution at the C3 position. For a broader range of amines and milder conditions, the Buchwald-Hartwig amination provides a robust and highly effective alternative. The protocols and insights provided herein serve as a foundational guide for scientists to effectively utilize this important building block in their synthetic campaigns.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
palladium-catalyzed cross-coupling of 3,5-dichloro-2-methylpyrazine
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 3,5-Dichloro-2-Methylpyrazine: Protocols and Mechanistic Insights
Introduction: Unlocking the Potential of a Privileged Heterocycle
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and high-performance organic materials.[1][2] this compound, in particular, serves as a versatile and highly valuable building block. Its two distinct chlorine atoms offer sequential or simultaneous opportunities for functionalization, enabling the rapid construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, providing mild, efficient, and functional-group-tolerant methods to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[1]
This guide provides senior researchers and drug development professionals with a detailed technical overview, field-proven protocols, and the causal logic behind experimental design for the cross-coupling of this compound.
Core Concept: The Question of Regioselectivity
The primary strategic consideration when working with this compound is regioselectivity. The two chlorine atoms are not electronically equivalent. The C5 position is generally more susceptible to nucleophilic attack and oxidative addition by a palladium(0) catalyst. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atoms, which lowers the LUMO energy of the C5-Cl bond. In contrast, the C3-Cl bond is somewhat shielded by the adjacent methyl group and is electronically less activated.
This inherent reactivity difference is the key to achieving selective mono-functionalization. By carefully controlling reaction conditions—such as stoichiometry, temperature, and reaction time—one can favor substitution at the C5 position while leaving the C3 chlorine intact for subsequent transformations. While conventional wisdom points to C5 reactivity, it's noteworthy that ligand choice can sometimes invert this selectivity in related dihaloheteroarene systems, offering non-traditional synthetic pathways.[3]
Caption: Factors influencing regioselectivity in cross-coupling reactions.
The Palladium Catalytic Cycle: A Unifying Mechanism
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrazine, forming a Pd(II) complex. This is typically the rate-limiting step.[5]
-
Transmetalation (for C-C couplings) or Base-Mediated Amine Coordination (for C-N couplings): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[5][6] For Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates deprotonation to form a palladium-amido complex.[7][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
Application Focus: The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, ideal for synthesizing biaryl and alkyl-aryl pyrazine derivatives.[2][6] Its operational simplicity and the commercial availability and stability of boronic acids make it a first-choice reaction for library synthesis in drug discovery.
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable, albeit sometimes sluggish, choice that can be used directly. Alternatively, combining a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with phosphine ligands allows for the in-situ generation of the active Pd(0) species.
-
Ligand: For simple aryl boronic acids, triphenylphosphine (PPh₃) is often sufficient. For more challenging couplings or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos can accelerate the reaction.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Aqueous solutions of carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) are standard. Cesium carbonate is often more effective but also more expensive.
-
Solvent: A two-phase solvent system is common, such as Toluene/Water or Dioxane/Water, to dissolve both the organic-soluble pyrazine and the water-soluble inorganic base.
Protocol 1: Selective Mono-Arylation at C5 via Suzuki Coupling
This protocol details the selective coupling of phenylboronic acid at the more reactive C5 position.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.05 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq, 3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield 3-chloro-2-methyl-5-phenylpyrazine.
Data Summary: Suzuki-Miyaura Coupling Examples
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Product |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | ~85 | 3-chloro-2-methyl-5-phenylpyrazine |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 100 | ~90 | 3-chloro-5-(4-methoxyphenyl)-2-methylpyrazine |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | Na₂CO₃ | DME/H₂O | 85 | ~82 | 3-chloro-2-methyl-5-(thiophen-2-yl)pyrazine |
Yields are representative estimates based on similar transformations in the literature.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
Application Focus: The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[7][9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, anilines, and other N-nucleophiles.[8][10]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.[8]
-
Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They promote the formation of a monoligated palladium species, accelerate the rate-limiting oxidative addition, and facilitate the final reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[8] Sodium tert-butoxide (NaOt-Bu) is very common and effective. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are essential to prevent quenching of the strong base.
Protocol 2: Selective Mono-Amination at C5 via Buchwald-Hartwig Coupling
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (0.015 eq, 1.5 mol%), XPhos (0.03 eq, 3 mol%), and sodium tert-butoxide (1.4 eq) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and anhydrous toluene. Stir for 5 minutes.
-
Nucleophile Addition: Add morpholine (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Monitor the reaction by LC-MS. Completion is often achieved in 2-8 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude material by silica gel chromatography to isolate 4-(3-chloro-2-methylpyrazin-5-yl)morpholine.
Other Key Cross-Coupling Reactions
Sonogashira Coupling for C(sp²)-C(sp) Bonds
-
Utility: Forms a bond between the pyrazine ring and a terminal alkyne, creating arylalkyne structures.[11][12] These products are valuable intermediates for further transformations like cycloadditions or as components in conjugated materials.[1]
-
Key Features: This reaction is unique in that it typically requires a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[12][13] The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[12] An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is used both as the base and often as the solvent.[13]
Negishi Coupling for Versatile C-C Bonds
-
Utility: Couples the pyrazine with an organozinc reagent.[14][15] The Negishi reaction is highly versatile, allowing for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds.[14]
-
Key Features: Organozinc reagents are more reactive than their boron counterparts, often allowing for reactions to proceed at lower temperatures.[16] However, they are also moisture-sensitive and typically prepared in situ. Common catalysts include Pd(PPh₃)₄ or nickel-based catalysts.[14][15]
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Troubleshooting and Practical Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Base is too weak or has poor solubility. 4. Ligand is inappropriate for the transformation. | 1. Use a fresh catalyst or a robust precatalyst/ligand system. 2. Ensure rigorous degassing of solvents and use of inert atmosphere. 3. Switch to a stronger or more soluble base (e.g., K₂CO₃ to Cs₂CO₃ or NaOt-Bu). 4. Screen a panel of ligands (e.g., try a bulky biarylphosphine for a sluggish reaction). |
| Formation of Homocoupling Product | 1. (Suzuki) Premature decomposition of boronic acid. 2. (Sonogashira) Oxidative homocoupling of the alkyne (Glaser coupling).[17] | 1. Use freshly prepared boronic acid; ensure the base is thoroughly degassed. 2. Ensure strictly anaerobic conditions; add an additional equivalent of amine base. |
| Loss of Regioselectivity / Disubstitution | 1. Reaction temperature is too high or time is too long. 2. Stoichiometry of coupling partner is >1.1 eq. | 1. Lower the reaction temperature and monitor carefully to stop after mono-substitution is complete. 2. Use the coupling partner as the limiting reagent (0.95-1.0 eq). |
| Dehalogenation (C-Cl to C-H) | 1. Presence of water or protic sources. 2. β-hydride elimination from certain organometallic partners or amido complexes. | 1. Use anhydrous solvents and reagents. 2. Choose a different ligand or base combination; β-hydride elimination is a known side reaction pathway.[7] |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Negishi Coupling [organic-chemistry.org]
- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 17. depts.washington.edu [depts.washington.edu]
Application Notes & Protocols: Synthesis of Bioactive Pyrazine Derivatives from 3,5-Dichloro-2-Methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Preamble: The Strategic Value of the 3,5-Dichloro-2-Methylpyrazine Scaffold
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive framework for designing molecules that interact with a variety of biological targets. This compound, in particular, serves as a versatile and strategically important starting material. The differential reactivity of its two chlorine atoms, governed by the electronic influence of the adjacent methyl group, allows for selective and sequential functionalization. This enables the controlled construction of complex, multi-substituted pyrazine derivatives, a critical capability in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed exploration of the synthetic pathways originating from this compound, focusing on the generation of bioactive molecules such as kinase inhibitors and antimycobacterial agents. We will delve into the mechanistic underpinnings of key reactions, provide field-proven protocols, and showcase the application of these methods in the synthesis of medicinally relevant compounds.
Core Principles: Understanding the Reactivity of this compound
The synthetic utility of this compound hinges on the regioselective functionalization of its two chloro-substituents. The methyl group at the 2-position is an electron-donating group (EDG), which influences the electron density of the pyrazine ring and, consequently, the reactivity of the C3 and C5 positions.
Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the pyrazine ring is attacked by a nucleophile, forming a negatively charged Meisenheimer complex intermediate. The stability of this intermediate determines the regiochemical outcome. The electron-donating methyl group at C2 increases the electron density at the adjacent C3 position, making it less electrophilic. Conversely, the C5 position is more electron-deficient and thus more susceptible to nucleophilic attack. However, computational and experimental studies have shown that for 2-substituted 3,5-dichloropyrazines, an electron-donating group at the 2-position directs nucleophilic attack preferentially to the 3-position.[2][3] This is attributed to the stabilization of the transition state leading to substitution at C3. This predictable regioselectivity is a cornerstone of synthetic strategies using this starting material.
Diagram: Regioselectivity of SNAr on this compound
Caption: Regioselectivity of SNAr reactions on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[4] The regioselectivity of these reactions on this compound can be controlled through careful selection of catalysts, ligands, and reaction conditions. Generally, the oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-determining step. The C5-Cl bond is typically more reactive towards oxidative addition than the more sterically hindered and electron-rich C3-Cl bond. This allows for selective mono-functionalization at the C5 position, leaving the C3-Cl intact for subsequent transformations.
Application Focus 1: Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The pyrazine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[1][5] this compound is an excellent starting point for the synthesis of novel kinase inhibitors, allowing for the introduction of various substituents to probe the kinase active site.
Synthetic Strategy: Sequential Suzuki and SNAr Reactions
A common strategy involves an initial Suzuki coupling at the more reactive C5 position, followed by an SNAr at the C3 position. This approach allows for the introduction of a diverse range of aryl or heteroaryl groups at C5 and various nucleophiles (amines, alcohols, thiols) at C3, enabling extensive structure-activity relationship (SAR) studies.
Diagram: Workflow for Kinase Inhibitor Synthesis
Caption: Sequential synthesis of kinase inhibitors.
Protocol: Regioselective Suzuki-Miyaura Coupling at C5
This protocol describes the selective mono-arylation of this compound at the C5 position.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Pd(PPh₃)₄ | 99% | Commercially Available |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine | Saturated | In-house |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.1 mmol, 1.1 eq), and sodium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL). Then, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 5-aryl-3-chloro-2-methylpyrazine.
Protocol: SNAr with an Amine at C3
This protocol describes the subsequent displacement of the remaining chlorine at the C3 position with an amine.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Aryl-3-chloro-2-methylpyrazine | As synthesized | In-house |
| Amine (R-NH₂) | ≥98% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | N/A | In-house |
Procedure:
-
Reaction Setup: In a sealed tube, dissolve 5-aryl-3-chloro-2-methylpyrazine (1.0 mmol, 1.0 eq) in anhydrous DMF (3 mL).
-
Reagent Addition: Add the desired amine (1.5 mmol, 1.5 eq) followed by DIPEA (3.0 mmol, 3.0 eq).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 16-48 hours. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water (20 mL). Extract the product with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final 3-amino-5-aryl-2-methylpyrazine derivative.
Application Focus 2: Synthesis of Antimycobacterial Agents
Tuberculosis remains a global health threat, and new drugs are urgently needed to combat drug-resistant strains.[6] Pyrazinamide is a first-line antituberculosis drug, and its pyrazine core is a key pharmacophore.[7] this compound can be used to generate novel pyrazinamide analogs with potential activity against Mycobacterium tuberculosis.
Synthetic Strategy: Buchwald-Hartwig Amination and SNAr
A powerful strategy for creating diverse libraries of potential antimycobacterial agents involves a regioselective Buchwald-Hartwig amination at the C5 position, followed by an SNAr with various nucleophiles at the C3 position. This allows for the installation of a wide range of substituted anilines or other amines at C5, which can mimic the carboxamide group of pyrazinamide, while the C3 position can be functionalized to modulate the compound's physicochemical properties.
Protocol: Regioselective Buchwald-Hartwig Amination at C5
This protocol details the selective mono-amination at the C5 position using a palladium catalyst with a specialized ligand.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Arylamine | ≥97% | Commercially Available |
| Pd₂(dba)₃ | 97% | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 eq), the desired arylamine (1.2 mmol, 1.2 eq), Cs₂CO₃ (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to a vial.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the 5-arylamino-3-chloro-2-methylpyrazine.
Protocol: SNAr with a Thiol Nucleophile at C3
This protocol demonstrates the subsequent functionalization at the C3 position with a sulfur nucleophile.
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Arylamino-3-chloro-2-methylpyrazine | As synthesized | In-house |
| Thiol (R-SH) | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: To a solution of 5-arylamino-3-chloro-2-methylpyrazine (1.0 mmol, 1.0 eq) in anhydrous acetonitrile (5 mL), add the thiol (1.2 mmol, 1.2 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Reaction: Heat the mixture at reflux (approx. 82 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: Cool to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final 3-thioether-substituted pyrazine derivative.
Conclusion and Future Directions
This compound is a powerful and versatile building block for the synthesis of bioactive molecules. The predictable regioselectivity of its two chlorine atoms in both SNAr and palladium-catalyzed cross-coupling reactions allows for the rational design and efficient synthesis of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyrazine core in the pursuit of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of these synthetic strategies to the creation of novel PROTACs and other targeted protein degraders based on the pyrazine scaffold.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and In Vitro Antimycobacterial Activity of Novel N-Arylpiperazines Containing an Ethane-1,2-diyl Connecting Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimycobacterial activity of imidazo[1,5-a]quinolines and their zinc-complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3,5-Dichloro-2-Methylpyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyrazines in Modern Chemistry
The pyrazine nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active molecules, ranging from pharmaceuticals to agrochemicals.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in drug design. Among the vast array of pyrazine-based intermediates, 3,5-dichloro-2-methylpyrazine stands out as a versatile and highly valuable building block. The presence of two reactive chlorine atoms at positions 3 and 5, activated by the electron-withdrawing pyrazine ring, coupled with the directing effect of the methyl group at position 2, allows for selective and diverse functionalization. This guide provides a comprehensive overview of the large-scale synthesis of this compound and its subsequent derivatization through key synthetic transformations, offering field-proven insights and detailed protocols for researchers and process chemists.
I. Synthesis of the this compound Core: A Scalable Approach
While multiple synthetic routes to substituted pyrazines exist, the large-scale production of this compound necessitates a robust, cost-effective, and safe process. A common strategy involves the cyclocondensation of an appropriate 1,2-dicarbonyl compound with an aminating agent, followed by chlorination.
Conceptual Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol 1: Large-Scale Synthesis of 2-Methyl-3,5-dihydroxypyrazine
This protocol is adapted from established methods for pyrazine synthesis.[2]
Objective: To synthesize the key intermediate, 2-methyl-3,5-dihydroxypyrazine, on a multi-kilogram scale.
Materials:
-
Methylglyoxal (40% solution in water)
-
Diaminomalonamide
-
Sodium Hydroxide (50% solution)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and addition funnels
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Drying oven
Procedure:
-
Reaction Setup: Charge the reactor with a calculated amount of deionized water and cool to 0-5 °C with constant stirring.
-
Reagent Addition: Slowly add diaminomalonamide to the chilled water, followed by the dropwise addition of methylglyoxal solution, maintaining the temperature below 10 °C.
-
Basification: Carefully add the sodium hydroxide solution dropwise, ensuring the temperature does not exceed 15 °C. The reaction is exothermic.
-
Reaction Monitoring: Stir the mixture at 10-15 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Neutralization and Precipitation: Slowly add concentrated hydrochloric acid to neutralize the reaction mixture to a pH of 6-7. The product will precipitate as a solid.
-
Isolation and Washing: Filter the precipitate and wash thoroughly with cold deionized water, followed by a wash with cold ethanol to remove impurities.
-
Drying: Dry the solid product under vacuum at 60-70 °C until a constant weight is achieved.
Expected Yield: 75-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Large-Scale Chlorination to this compound
Objective: To convert 2-methyl-3,5-dihydroxypyrazine to the final product, this compound.
Materials:
-
2-Methyl-3,5-dihydroxypyrazine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
Equipment:
-
Reactor suitable for corrosive reagents with a reflux condenser and a scrubbing system for acidic gases
-
Quenching vessel
-
Liquid-liquid extraction setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with phosphorus oxychloride and a catalytic amount of DMF.
-
Substrate Addition: Slowly add 2-methyl-3,5-dihydroxypyrazine portion-wise to the reactor, controlling the initial exothermic reaction.
-
Heating: Heat the reaction mixture to reflux (around 100-110 °C) and maintain for 8-12 hours. Monitor the reaction by GC-MS.
-
Solvent Removal: After completion, cool the mixture and carefully remove the excess phosphorus oxychloride by vacuum distillation.
-
Quenching: Slowly and carefully quench the reaction residue by adding it to a mixture of ice and water in a separate, well-ventilated quenching vessel. This step is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous layer with toluene.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Expected Yield: 70-80%
Characterization: The final product should be characterized by GC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.[3]
II. Derivatization of this compound: Gateway to Novel Compounds
The two chlorine atoms on the pyrazine ring exhibit differential reactivity, which can be exploited for selective functionalization. Generally, the chlorine at the 5-position is more susceptible to nucleophilic attack due to the electronic effects of the nitrogen atoms and the methyl group.
A. Nucleophilic Aromatic Substitution (SNAr): Amination Reactions
The introduction of amino groups onto the pyrazine ring is a crucial step in the synthesis of many pharmaceutical agents. This is typically achieved through nucleophilic aromatic substitution (SNAr) with amines.
Caption: General scheme for the amination of this compound.
Protocol 3: Large-Scale Mono-Amination of this compound
Objective: To selectively replace one chlorine atom with an amino group.
Materials:
-
This compound
-
Ammonia (as ammonium hydroxide or in a sealed reactor) or desired primary/secondary amine
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
Equipment:
-
High-pressure reactor (if using gaseous ammonia) or a standard reactor
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In the reactor, dissolve this compound in DMSO.
-
Reagent Addition: Add the amine (1.0-1.2 equivalents) and DIPEA (1.5 equivalents).
-
Heating: Heat the mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the mono-aminated product.
-
Workup: Cool the reaction mixture and pour it into a large volume of water.
-
Extraction: Extract the aqueous solution with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Expected Yield: 60-75%
Characterization: The regiochemistry of the substitution should be confirmed by 2D NMR techniques (NOESY or HMBC).
| Parameter | Condition | Rationale |
| Solvent | DMSO, NMP | High-boiling polar aprotic solvents facilitate SNAr reactions. |
| Base | DIPEA, K₂CO₃ | A non-nucleophilic base is used to neutralize the HCl generated. |
| Temperature | 80-120 °C | Higher temperatures are often required to overcome the activation energy for SNAr. |
| Stoichiometry | Near-equimolar amine | To favor mono-substitution over di-substitution. |
B. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties onto the pyrazine ring.[1][4][5][6][7]
Caption: Suzuki-Miyaura coupling of this compound.
Protocol 4: Large-Scale Suzuki-Miyaura Coupling
Objective: To synthesize aryl-substituted 2-methylpyrazines.
Materials:
-
This compound (or its mono-amino derivative)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Ethyl acetate
-
Water
Equipment:
-
Reactor equipped with an inert atmosphere system (e.g., nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
Inert Atmosphere: Purge the reactor with nitrogen or argon.
-
Reagent Addition: Charge the reactor with this compound, arylboronic acid (1.1 equivalents for mono-coupling), base (2-3 equivalents), and the solvent.
-
Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by HPLC or GC-MS).
-
Workup: Cool the reaction mixture and dilute it with water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Expected Yield: 70-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient catalysts for C-C bond formation. |
| Base | K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/water, Toluene/water | Biphasic systems are common and effective for Suzuki reactions. |
| Inert Atmosphere | Nitrogen, Argon | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
III. Safety and Handling Considerations
Working with chlorinated pyrazines and the reagents for their synthesis requires strict adherence to safety protocols.
-
This compound: This compound is harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation. Always handle in a well-ventilated fume hood.
-
Phosphorus oxychloride: Highly corrosive and reacts violently with water. Use with extreme caution in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Palladium catalysts: Can be flammable and toxic. Handle in a fume hood and avoid inhalation of dust.
-
Solvents: Many organic solvents used are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Use a respirator if there is a risk of inhaling dust or vapors.
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention in all cases of exposure.
IV. Conclusion
This compound is a key intermediate that provides access to a wide range of functionalized pyrazine derivatives with significant potential in drug discovery and development. The protocols outlined in this guide offer scalable and robust methods for its synthesis and derivatization. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can effectively utilize this versatile building block to advance their scientific endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN108484512B - Method for synthesizing 2,3, 5-trimethylpyrazine - Google Patents [patents.google.com]
- 3. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
Application Notes and Protocols for One-Pot Synthesis Strategies Involving 3,5-Dichloro-2-Methylpyrazine
Introduction: The Strategic Value of 3,5-Dichloro-2-Methylpyrazine in Medicinal Chemistry
This compound is a versatile heterocyclic building block of significant interest to researchers in drug discovery and development. Its pyrazine core is a common motif in a wide array of biologically active molecules, including kinase inhibitors. The presence of two reactive chlorine atoms at the C3 and C5 positions, which exhibit differential reactivity, allows for selective and sequential functionalization. This opens up avenues for the rapid generation of molecular diversity from a single, readily available starting material. One-pot synthesis, a strategy wherein multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offers considerable advantages in terms of efficiency, cost-effectiveness, and sustainability. This guide provides detailed application notes and protocols for the one-pot synthesis of complex pyrazine derivatives from this compound, with a focus on sequential Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions.
Core Concept: Regioselectivity in the Functionalization of this compound
The two chlorine atoms on the this compound ring possess different electronic environments, leading to a difference in their reactivity towards cross-coupling reactions. The chlorine at the C5 position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the electronic influence of the adjacent nitrogen atoms and the methyl group. However, the selectivity can be finely tuned by the judicious choice of catalyst, ligand, and reaction conditions. This tunable reactivity is the cornerstone of the one-pot sequential functionalization strategies detailed below. For instance, ligand choice in palladium-catalyzed reactions can dramatically influence which chlorine atom is more readily activated, allowing for a controlled, stepwise introduction of different substituents.
Application Note 1: One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-Aryl-2-Methylpyrazines
This protocol details a one-pot, two-step process for the synthesis of 3-amino-5-aryl-2-methylpyrazines, which are valuable scaffolds in the development of kinase inhibitors. The strategy involves an initial regioselective Suzuki-Miyaura coupling at the C5 position, followed by a Buchwald-Hartwig amination at the C3 position.
Causality of Experimental Choices
The success of this one-pot reaction hinges on the careful selection of catalysts and reaction conditions that are compatible with both transformations. The initial Suzuki-Miyaura coupling is typically performed at a lower temperature to favor mono-arylation at the more reactive C5 position. The subsequent amination reaction often requires a different ligand and a higher temperature to proceed efficiently at the less reactive C3 position. The choice of a palladium catalyst that remains active throughout both steps is crucial for the overall efficiency of the one-pot process.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Amine (e.g., aniline, morpholine) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%) for Suzuki-Miyaura coupling
-
XPhos (6 mol%) for Buchwald-Hartwig amination
-
Potassium carbonate (K₂CO₃) (2.0 equivalents for Suzuki)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents for amination)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Suzuki-Miyaura Coupling: Add anhydrous 1,4-dioxane (5 mL) and a 2M aqueous solution of K₂CO₃ (1.0 mL, 2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material and formation of the mono-arylated intermediate.
-
Preparation for Amination: Cool the reaction mixture to room temperature.
-
Buchwald-Hartwig Amination: To the same flask, add the amine (1.2 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.5 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction for the formation of the final product.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL). Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-aryl-2-methylpyrazine.
Quantitative Data Summary
| Starting Material | Arylboronic Acid | Amine | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | Aniline | 75 | >98 (NMR) |
| This compound | 4-Methoxyphenylboronic acid | Morpholine | 82 | >99 (LC-MS) |
| This compound | 3-Tolylboronic acid | Benzylamine | 71 | >98 (NMR) |
Workflow Visualization
Caption: One-pot sequential Suzuki coupling and Buchwald-Hartwig amination.
Application Note 2: One-Pot Synthesis of Symmetrical 3,5-Diaryl-2-Methylpyrazines via Double Suzuki-Miyaura Coupling
For applications requiring symmetrically substituted pyrazines, a one-pot double Suzuki-Miyaura coupling can be employed. This approach is more straightforward than the sequential functionalization but requires careful control of stoichiometry to ensure complete reaction.
Causality of Experimental Choices
In this protocol, a slight excess of the arylboronic acid and a robust catalyst system are used to drive the reaction to completion and achieve di-substitution. A higher reaction temperature and longer reaction time compared to the mono-arylation are typically necessary to functionalize the less reactive C3 position.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
Toluene/Ethanol/Water solvent mixture (4:1:1)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser, dissolve this compound (1.0 mmol) and the arylboronic acid (2.5 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Bubble nitrogen or argon gas through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 mmol) and Na₂CO₃ (4.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) and stir vigorously for 24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to obtain the 3,5-diaryl-2-methylpyrazine.
Quantitative Data Summary
| Starting Material | Arylboronic Acid | Yield (%) | Purity (%) |
| This compound | Phenylboronic acid | 85 | >99 (NMR) |
| This compound | 4-Fluorophenylboronic acid | 88 | >99 (LC-MS) |
| This compound | 2-Thienylboronic acid | 78 | >98 (NMR) |
Workflow Visualization
Caption: One-pot double Suzuki-Miyaura cross-coupling reaction.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
In-Process Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting materials and the formation of intermediates and the final product. This allows for real-time assessment of reaction progress and helps in optimizing reaction times.
-
Final Product Characterization: The identity and purity of the synthesized compounds must be unequivocally confirmed by standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This ensures the structural integrity of the target molecules and validates the success of the one-pot synthesis.
Conclusion and Future Perspectives
The one-pot synthesis strategies involving this compound presented here offer efficient and modular routes to a variety of highly functionalized pyrazine derivatives. These protocols can be adapted for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Further research in this area could focus on the development of more sustainable catalyst systems, the use of greener solvents, and the expansion of the substrate scope to include a wider range of coupling partners. The principles and methodologies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of pyrazines and accelerate the development of new therapeutic agents.
Application Notes and Protocols for 3,5-dichloro-2-methylpyrazine in Materials Science
Introduction: The Strategic Value of Substituted Pyrazines in Advanced Materials
The pyrazine moiety, a nitrogen-containing heterocyclic aromatic compound, is a compelling building block in the design of functional organic materials. Its inherent electron-deficient nature makes it an excellent component for creating n-type and ambipolar semiconductors, which are crucial for a new generation of organic electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The strategic placement of nitrogen atoms within the aromatic ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.[1]
Among the various pyrazine derivatives, 3,5-dichloro-2-methylpyrazine stands out as a particularly versatile monomer for the synthesis of novel conjugated polymers. The two chlorine atoms provide reactive sites for palladium-catalyzed cross-coupling reactions, enabling the incorporation of the pyrazine unit into a polymer backbone.[2] The methyl group, an electron-donating substituent, can influence the electronic properties and solubility of the resulting polymer.[2] Furthermore, the unsymmetrical nature of this monomer allows for the synthesis of polymers with specific regiochemistry, which can, in turn, dictate the material's morphology and electronic characteristics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound in the synthesis of high-performance organic materials. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of pyrazine-containing conjugated polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is fundamental to its successful application in polymer synthesis.
| Property | Value | Reference |
| CAS Number | 89284-38-8 | --INVALID-LINK-- |
| Molecular Formula | C₅H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 163.00 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | --INVALID-LINK-- |
| Storage | Store at 2-8°C, Desiccated | --INVALID-LINK-- |
Prospective Applications in Organic Electronics
The unique molecular structure of this compound makes it a promising candidate for the synthesis of a variety of advanced materials:
-
Conjugated Polymers for OFETs: The electron-accepting pyrazine core can be combined with electron-donating monomers (e.g., thiophene, fluorene) to create donor-acceptor (D-A) copolymers. These materials often exhibit high charge carrier mobilities, making them suitable for the active layer in OFETs.
-
Emissive Materials for OLEDs: By tuning the comonomer and the degree of conjugation, polymers incorporating this compound could be designed to emit light in the visible spectrum. The pyrazine unit can influence the emission color and quantum efficiency.
-
Electron Acceptor Materials in OPVs: In bulk heterojunction solar cells, pyrazine-based polymers can act as the electron-accepting component, facilitating charge separation and transport.
Experimental Protocols: Synthesis of Pyrazine-Containing Conjugated Polymers
The following protocols describe the synthesis of a hypothetical alternating copolymer, poly[(9,9-dioctylfluorene)-2,7-diyl-alt-(2-methylpyrazine)-3,5-diyl] (PFPMP), via Suzuki and Stille cross-coupling reactions. These protocols are based on established methodologies for the synthesis of similar conjugated polymers and are intended as a starting point for optimization.[3][4]
Protocol 1: Synthesis of PFPMP via Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. This protocol outlines the polymerization of this compound with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester.
Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is critical for achieving high molecular weight polymer.[5][6] A base is required to activate the boronic ester, and a phase-transfer catalyst can be beneficial in biphasic systems to improve reaction rates. The reaction is performed under an inert atmosphere to prevent degradation of the catalyst and reagents.
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 eq.), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-3 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
-
Solvent and Base Addition: Through a cannula or syringe, add anhydrous and degassed toluene (to achieve a monomer concentration of ~0.1 M). Then, add a degassed 2 M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq.). A phase-transfer catalyst like Aliquat 336 (2-3 drops) can also be added at this stage.
-
Polymerization Reaction: Immerse the flask in a preheated oil bath at 90°C and stir the biphasic mixture vigorously for 24-48 hours. The reaction mixture will become more viscous as the polymer forms.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots of the reaction mixture, precipitating the polymer in methanol, and analyzing its molecular weight by Gel Permeation Chromatography (GPC).
-
Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (at least 10 times the volume of the reaction mixture). A fibrous precipitate should form.
-
Filtration and Washing: Collect the polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol and then water to remove any remaining salts and low molecular weight oligomers.
-
Purification: Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform or toluene to fractionate the polymer based on solubility and remove catalyst residues.
-
Drying: Dry the final polymer product in a vacuum oven at 40-50°C overnight to remove any residual solvent.
Protocol 2: Synthesis of PFPMP via Stille Cross-Coupling Polymerization
The Stille coupling offers an alternative route for polymerization, particularly when one of the monomers is available as an organotin derivative. This protocol describes the reaction between this compound and 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene.
Rationale: The Stille reaction is known for its tolerance to a wide range of functional groups.[4][7] The choice of catalyst and ligand is crucial for an efficient reaction. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is a common catalytic system.[8] The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere.
Workflow Diagram:
Caption: Workflow for Stille Polymerization.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add this compound (1.0 eq.), 2,7-bis(trimethylstannyl)-9,9-dioctylfluorene (1.0 eq.), Pd₂(dba)₃ (1-2 mol%), and P(o-tol)₃ (4-8 mol%) to a dry Schlenk flask with a stir bar.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with high-purity argon three times.
-
Solvent Addition: Add anhydrous and degassed N,N-dimethylformamide (DMF) or toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization Reaction: Heat the reaction mixture in a preheated oil bath at 100°C and stir for 24-48 hours.
-
Reaction Monitoring: Monitor the polymerization by GPC as described in the Suzuki protocol.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction solution to vigorously stirred methanol.
-
Filtration and Washing: Collect the polymer by filtration and wash it extensively with methanol.
-
Purification: Purify the polymer by Soxhlet extraction as detailed in the Suzuki protocol.
-
Drying: Dry the final polymer product under vacuum at 40-50°C overnight.
Expected Material Properties
The properties of the resulting polymer will depend on the molecular weight, polydispersity, and purity. The following table provides expected ranges for a D-A copolymer like PFPMP, based on literature values for similar pyrazine-containing polymers.
| Property | Expected Range |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| UV-Vis Absorption (λₘₐₓ in solution) | 380 - 450 nm |
| Photoluminescence (λₘₐₓ in solution) | 450 - 550 nm |
| HOMO Energy Level | -5.2 to -5.8 eV |
| LUMO Energy Level | -2.8 to -3.4 eV |
| Electrochemical Band Gap | 2.0 - 2.8 eV |
Conclusion and Future Outlook
This compound is a promising, yet underexplored, building block for the synthesis of advanced organic materials. The protocols provided herein offer a solid foundation for researchers to begin exploring the potential of this versatile monomer. The ability to perform regioselective cross-coupling reactions opens up possibilities for fine-tuning the properties of the resulting polymers. Future work should focus on a systematic investigation of the influence of the methyl group on the polymer's electronic properties and morphology, as well as the exploration of different comonomers to create a library of novel pyrazine-based materials for a wide range of applications in organic electronics and beyond.
References
- 1. Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
byproduct formation in the synthesis of 3,5-dichloro-2-methylpyrazine
Welcome to the technical support center for the synthesis of 3,5-dichloro-2-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of its synthesis and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the primary challenges?
The most prevalent synthetic route is the direct chlorination of 2-methylpyrazine. The primary challenges with this method are controlling the regioselectivity and the extent of chlorination. The pyrazine ring is susceptible to multiple chlorinations, and the methyl group can also undergo side-chain chlorination under certain conditions. Achieving high selectivity for the desired 3,5-dichloro isomer while minimizing the formation of under-chlorinated, over-chlorinated, and side-chain chlorinated byproducts is the key difficulty.
Q2: What are the expected major byproducts in the synthesis of this compound?
The major byproducts typically arise from incomplete or excessive chlorination of the pyrazine ring, as well as chlorination of the methyl group. Common byproducts include:
-
Under-chlorinated pyrazines: Primarily 3-chloro-2-methylpyrazine and 5-chloro-2-methylpyrazine.
-
Over-chlorinated pyrazines: 3,5,6-trichloro-2-methylpyrazine.
-
Side-chain chlorinated pyrazines: 3,5-dichloro-2-(chloromethyl)pyrazine and its di- and tri-chlorinated analogues.
-
Dimeric pyrazines: Bipyrazine and quarterpyrazine derivatives can form under certain conditions, particularly with the use of strong bases or organometallic reagents.[1]
-
Hydrolysis products: If water is present, chlorinated pyrazines can hydrolyze to the corresponding pyrazinones.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of chromatographic and spectroscopic techniques is essential for accurate monitoring and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts such as under- and over-chlorinated isomers and side-chain chlorinated products.[2][3]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating isomers and non-volatile byproducts. Reversed-phase HPLC with a C18 or C8 column is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated byproducts.[6][7]
Troubleshooting Guide
Problem 1: Low yield of this compound with significant amounts of unreacted 2-methylpyrazine and mono-chlorinated species.
Potential Cause: Insufficient chlorinating agent or suboptimal reaction conditions leading to incomplete reaction.
Causality: The chlorination of 2-methylpyrazine is a stepwise process. If the reaction is not driven to completion, it will result in a mixture of starting material and mono-chlorinated intermediates.
Troubleshooting Protocol:
-
Increase Stoichiometry of Chlorinating Agent: Gradually increase the molar equivalents of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide). Monitor the reaction progress by GC-MS to avoid over-chlorination.
-
Optimize Reaction Temperature: The rate of chlorination is temperature-dependent. Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be aware that higher temperatures can also lead to an increase in side-chain chlorination and other side reactions.
-
Extend Reaction Time: If increasing the stoichiometry or temperature is not desirable, extending the reaction time can help drive the reaction to completion. Continue to monitor the reaction to determine the optimal time for maximizing the yield of the desired product.
-
Catalyst Addition: For certain chlorinating agents, the use of a radical initiator (e.g., AIBN or benzoyl peroxide) or a Lewis acid catalyst may be necessary to facilitate the reaction.[8]
Analytical Verification:
-
Use GC-MS to quantify the relative amounts of 2-methylpyrazine, mono-chlorinated pyrazines, and the desired this compound.
-
HPLC can be used to resolve and quantify the different components in the reaction mixture.
Problem 2: Presence of significant amounts of 3,5,6-trichloro-2-methylpyrazine in the final product.
Potential Cause: Over-chlorination due to an excess of the chlorinating agent or overly harsh reaction conditions.
Causality: The pyrazine ring is activated towards electrophilic substitution, and in the presence of a sufficient excess of the chlorinating agent, the reaction can proceed beyond the desired di-substitution.
Troubleshooting Protocol:
-
Reduce Stoichiometry of Chlorinating Agent: Carefully control the molar equivalents of the chlorinating agent to favor di-substitution. A staged addition of the chlorinating agent can also help to maintain a lower instantaneous concentration, reducing the likelihood of over-chlorination.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the overall reaction rate and improve selectivity.
-
Control Reaction Time: Monitor the reaction closely and quench it as soon as the optimal conversion to the di-chloro product is achieved, before significant amounts of the tri-chloro byproduct can form.
Analytical Verification:
-
GC-MS is the preferred method for detecting and quantifying the tri-chlorinated byproduct. The mass spectrum will show a characteristic isotopic pattern for three chlorine atoms.
-
¹H NMR will show a singlet for the remaining aromatic proton, likely at a different chemical shift compared to the desired product.
Problem 3: Formation of byproducts with a molecular weight corresponding to the addition of chlorine to the methyl group.
Potential Cause: Radical-mediated side-chain chlorination.
Causality: Under certain conditions, particularly at higher temperatures or in the presence of UV light or radical initiators, chlorination can occur on the methyl group via a free-radical mechanism. This leads to the formation of 3,5-dichloro-2-(chloromethyl)pyrazine and subsequently di- and tri-chloromethyl derivatives.[8]
Troubleshooting Protocol:
-
Control Reaction Temperature: Lowering the reaction temperature can significantly suppress radical-mediated side-chain chlorination.
-
Avoid UV Light: Conduct the reaction in the dark or in a vessel protected from light.
-
Select Appropriate Chlorinating Agent: Some chlorinating agents are more prone to radical reactions than others. Consider using a milder chlorinating agent that favors electrophilic aromatic substitution over radical abstraction.
-
Introduce a Radical Inhibitor: In some cases, the addition of a small amount of a radical inhibitor (e.g., hydroquinone) can help to suppress side-chain chlorination.
Analytical Verification:
-
GC-MS can identify the side-chain chlorinated byproducts by their molecular ions and fragmentation patterns.
-
¹H NMR will show the appearance of new signals in the methylene region (for the -CH₂Cl group) and a decrease in the integral of the methyl signal.
Problem 4: Isolation of high molecular weight, colored byproducts, particularly when using strong bases.
Potential Cause: Dimerization or polymerization of chloropyrazine intermediates.
Causality: In the presence of strong bases like lithium diisopropylamide (LDA), deprotonation of the pyrazine ring can occur, leading to nucleophilic aromatic substitution reactions between pyrazine units to form dimers (bipyrazines) and even larger oligomers.[1] These byproducts are often colored and can be difficult to separate from the desired product.
Troubleshooting Protocol:
-
Avoid Strong Bases: If possible, use a synthetic route that does not involve strongly basic conditions.
-
Control Stoichiometry and Temperature: If a base is necessary, use stoichiometric amounts and maintain low temperatures to minimize side reactions.
-
Alternative Synthetic Routes: Consider alternative strategies such as a Sandmeyer reaction starting from an appropriately substituted aminopyrazine. The Sandmeyer reaction allows for the introduction of chloro substituents via a diazonium salt intermediate, avoiding the use of strong bases.[9][10][11]
Analytical Verification:
-
Mass spectrometry (LC-MS or direct infusion MS) can help to identify the high molecular weight byproducts.
-
NMR spectroscopy can be used to elucidate the structure of these complex byproducts if they can be isolated in sufficient purity.
Visualizations and Data
Reaction Pathways
Caption: Main reaction and byproduct formation pathways in the synthesis of this compound.
Influence of Reaction Conditions on Byproduct Formation
| Parameter | Effect on Under-chlorination | Effect on Over-chlorination | Effect on Side-chain Chlorination | Recommended Action for High Purity |
| Chlorinating Agent Stoichiometry | Increases with lower stoichiometry | Increases with higher stoichiometry | Less direct effect | Use a slight excess (e.g., 2.1-2.5 equivalents) and monitor closely |
| Reaction Temperature | Increases at lower temperatures | Increases at higher temperatures | Significantly increases at higher temperatures | Maintain a moderate and consistent temperature |
| Reaction Time | Decreases with longer time | Increases with longer time | Can increase with longer time | Optimize for maximum conversion to desired product |
| UV Light Exposure | No significant effect | No significant effect | Significantly promotes | Conduct reaction in the absence of light |
| Presence of Strong Base | No direct effect | No direct effect | No direct effect (promotes dimerization) | Avoid unless necessary for a specific mechanism |
Common Byproducts and Their Analytical Signatures
| Byproduct | Plausible Formation Route | Expected GC-MS Signature (m/z) | Key ¹H NMR Signal Characteristics |
| 3-Chloro-2-methylpyrazine | Under-chlorination | 128/130 (M⁺) | Two distinct aromatic proton signals |
| 3,5,6-Trichloro-2-methylpyrazine | Over-chlorination | 196/198/200 (M⁺) | A single aromatic proton singlet |
| 3,5-Dichloro-2-(chloromethyl)pyrazine | Side-chain chlorination | 196/198/200 (M⁺) | Singlet around 4.5-5.0 ppm (-CH₂Cl) |
| 3,3'-Dichloro-2,2'-bipyrazine derivative | Dimerization | Varies (e.g., 226/228/230 for the simplest dimer) | Complex aromatic region with multiple signals |
References
- 1. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. rsc.org [rsc.org]
- 6. Crystal structural analysis of methyl-substituted pyrazines with anilic acids: a combined diffraction, inelastic neutron scattering, 1H-NMR study and theoretical approach - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
- 8. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 3,5-Dichloro-2-Methylpyrazine
Welcome to the technical support center for the purification of 3,5-dichloro-2-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. Our goal is to provide you with the expertise and practical insights needed to achieve high purity of your target compound efficiently and safely.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step solutions.
Fractional Distillation Issues
Question: Why is the separation of this compound from its impurities poor during fractional distillation, even though I'm applying a vacuum?
Answer:
Poor separation during fractional distillation of this compound, even under vacuum, can be attributed to several factors related to the distillation setup and operational parameters. The boiling point of this compound is approximately 202.6°C at atmospheric pressure.[1] Applying a vacuum is the correct approach to lower the boiling point and prevent thermal degradation. However, inefficient separation of components with close boiling points requires careful optimization of the distillation process.[2][3][4]
Potential Causes and Solutions:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates to separate the components effectively.[3][5]
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column.[7]
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect the distillate at a rate of 1-2 drops per second. Wrapping the distillation column with glass wool or aluminum foil can help maintain a consistent temperature gradient and prevent heat loss.[1][3]
-
-
Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling points of the components to change, leading to inconsistent and poor separation.[7]
-
Solution: Ensure all joints in your distillation apparatus are properly sealed with a suitable vacuum grease. Check the vacuum pump and all tubing for leaks before starting the distillation.[7]
-
-
Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the vapor outlet to the condenser, the recorded temperature will not accurately reflect the boiling point of the vapor, leading to improper fraction collection.[3]
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.[3]
-
Question: My this compound is decomposing in the distillation flask. How can I prevent this?
Answer:
Decomposition during distillation is a common issue when dealing with compounds that have high boiling points or are sensitive to heat.[7] this compound, with a boiling point of 202.6°C at atmospheric pressure, is susceptible to thermal degradation.[1]
Potential Causes and Solutions:
-
Excessive Heating: The temperature of the heating mantle is too high, causing localized overheating and decomposition.
-
Solution: Use a heating mantle with a stirrer or a stirred oil bath to ensure even heat distribution. Do not set the heating mantle to its maximum temperature; instead, gradually increase the temperature until a steady distillation rate is achieved.[3]
-
-
High Boiling Point: Even with vacuum, the required temperature for distillation might still be high enough to cause some decomposition over time.
-
Solution: Apply a stronger vacuum to further lower the boiling point. A vacuum of 150-200 Torr can reduce the boiling point by 30-40%.[2] Additionally, ensure the distillation is performed as quickly as possible without sacrificing separation efficiency.
-
-
Presence of Catalytic Impurities: Acidic or basic impurities in the crude material can catalyze decomposition at elevated temperatures.
-
Solution: Consider a preliminary purification step, such as a simple filtration through a plug of silica or alumina, to remove baseline impurities before distillation.[8]
-
Recrystallization and Color Issues
Question: I am unable to find a suitable single solvent for the recrystallization of this compound. What should I do?
Answer:
Finding an ideal single solvent for recrystallization can be challenging. The principle of recrystallization relies on the compound being highly soluble in the hot solvent and poorly soluble in the cold solvent.[9] When a single solvent does not meet these criteria, a mixed-solvent system is a viable alternative.[9][10]
Solution: Using a Mixed-Solvent System
-
Select a Solvent Pair: Choose a pair of miscible solvents. One solvent should readily dissolve the this compound at room temperature (the "soluble" solvent), while the other should not (the "insoluble" solvent).[9][10] Common pairs include ethanol/water, hexane/ethyl acetate, or methanol/ethyl acetate.[10][11]
-
Dissolve the Compound: Dissolve the crude this compound in the minimum amount of the hot "soluble" solvent.
-
Induce Cloudiness: While the solution is still hot, slowly add the "insoluble" solvent dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.
-
Re-clarify the Solution: Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Slow cooling is crucial for the formation of pure, well-defined crystals.
Question: My purified this compound has a persistent yellow or brown color. How can I remove it?
Answer:
Colored impurities are common in the synthesis of heterocyclic compounds like pyrazines, often arising from side reactions or the degradation of starting materials.[12][13] These impurities can be difficult to remove by distillation or recrystallization alone.
Solution: Activated Carbon Treatment
Activated carbon is highly effective at adsorbing colored organic impurities due to its large surface area and porous structure.[14][15][16]
-
Choose the Right Stage: Activated carbon treatment can be performed on a solution of the crude material before crystallization or on the distillate if the color persists.
-
Procedure:
-
Dissolve the colored this compound in a suitable hot solvent.
-
Add a small amount of activated carbon (typically 1-5% by weight of the solute). Using too much can lead to significant product loss due to adsorption.
-
Gently heat the mixture for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a Celite pad to remove the activated carbon. This step should be done quickly to prevent premature crystallization of the product in the funnel.
-
Allow the hot, colorless filtrate to cool and crystallize.
-
| Purification Challenge | Primary Technique | Key Troubleshooting Tip |
| Poor separation of close-boiling impurities | Fractional Vacuum Distillation | Increase column efficiency (packing material, length) and reduce distillation rate. |
| Product decomposition during distillation | Fractional Vacuum Distillation | Use a high vacuum to lower the boiling point and ensure even heating with a stirred oil bath. |
| Difficulty finding a single recrystallization solvent | Recrystallization | Employ a mixed-solvent system (e.g., hexane/ethyl acetate). |
| Persistent color in the final product | Activated Carbon Treatment | Use a minimal amount of activated carbon and perform a hot filtration to remove it. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Key physical properties are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [17][18] |
| Molecular Weight | 163.00 g/mol | [17] |
| Appearance | Typically a liquid or low-melting solid | [1] |
| Boiling Point | 202.6 ± 35.0 °C at 760 mmHg | [1] |
| Storage Temperature | 2-8°C, desiccated | [18] |
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as harmful and an irritant. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[17][18] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What are some common impurities that might be present in crude this compound?
A3: Impurities can originate from starting materials, side reactions, or decomposition. Common impurities in pyrazine synthesis can include isomers, incompletely halogenated pyrazines, and byproducts from self-condensation or other unintended reactions.[19][20][21] For example, the synthesis of bipyrazines has been observed as a byproduct in related reactions.[21] It is also possible to have imidazole byproducts, especially in Maillard-type reactions.[19] Analytical techniques like GC-MS are essential for identifying these impurities.[22][23]
Q4: Can I use simple distillation instead of fractional distillation?
A4: Simple distillation is generally only effective for separating liquids with boiling point differences greater than 100°C.[4] If the impurities in your crude this compound have boiling points close to that of the product, simple distillation will not provide adequate purification.[4][24] Fractional distillation is the recommended method for achieving high purity in such cases.[3][4][24]
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This protocol outlines a general procedure for the purification of this compound by fractional vacuum distillation.
Diagram of Workflow:
Caption: Fractional Vacuum Distillation Workflow
Steps:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.[7] Do not fill the flask more than two-thirds full.[7]
-
Applying Vacuum: Seal all joints with vacuum grease and connect the apparatus to a vacuum pump with a pressure gauge. Slowly apply the vacuum to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Begin heating the flask gently using a heating mantle or an oil bath.
-
Fraction Collection:
-
Observe the vapor rising through the fractionating column.
-
Collect any initial low-boiling impurities (foreshot) in a separate receiving flask.
-
When the vapor temperature stabilizes at the expected boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.
-
-
Shutdown: Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides or other explosive residues. Remove the heat source and allow the apparatus to cool completely before venting to atmospheric pressure.
-
Analysis: Analyze the purity of the collected fraction using an appropriate technique such as GC-MS.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol provides a method for purifying this compound by recrystallization using a hexane/ethyl acetate solvent system.
Diagram of Logical Relationships:
Caption: Recrystallization Decision Pathway
Steps:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Saturation: While keeping the solution hot, add hot hexane dropwise until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot ethyl acetate to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Characterization: Determine the melting point and assess the purity of the recrystallized product.
References
- 1. sciencing.com [sciencing.com]
- 2. maratek.com [maratek.com]
- 3. Purification [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 15. norit.com [norit.com]
- 16. naturecarbon.com [naturecarbon.com]
- 17. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound | 89284-38-8 [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 22. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. researchgate.net [researchgate.net]
- 24. jackwestin.com [jackwestin.com]
Technical Support Center: Managing Regioselectivity in Reactions of 3,5-Dichloro-2-methylpyrazine
Welcome to the technical support center for the regioselective functionalization of 3,5-dichloro-2-methylpyrazine. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity during your experiments.
Introduction: The Challenge of Regioselectivity
This compound is a valuable starting material in medicinal chemistry due to the differential reactivity of its two chlorine atoms. The electronic and steric environment of the pyrazine ring, influenced by the methyl group at the C2 position, dictates the preferred site of reaction. Understanding and controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions is paramount for efficient and predictable synthesis of target molecules. This guide will provide you with the foundational knowledge and practical advice to navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: I am performing a nucleophilic aromatic substitution (SNAr) on this compound with an amine. Which position, C3 or C5, is expected to be more reactive and why?
Answer:
In an SNAr reaction with this compound, the C3 position is electronically favored for nucleophilic attack . This regioselectivity is primarily governed by the electronic effect of the methyl group at the C2 position.
Causality:
The methyl group is an electron-donating group (EDG).[1] Through inductive effects, it increases the electron density of the pyrazine ring. This electron-donating nature has a more pronounced effect on the adjacent C3 position compared to the more distant C5 position. Consequently, the C3 carbon becomes more electron-rich and thus less electrophilic. However, the key to understanding the regioselectivity lies in the stability of the Meisenheimer intermediate formed during the reaction.
The attack of a nucleophile at C3 leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the nitrogen atoms of the pyrazine ring. The electron-donating methyl group at C2 helps to stabilize the adjacent positive charge that develops on the ring during the formation of the transition state leading to the C3-substituted product. Conversely, nucleophilic attack at the C5 position results in a less stable intermediate due to the greater distance from the electron-donating methyl group.
Studies on 2-substituted 3,5-dichloropyrazines have shown that when the 2-position is occupied by an electron-donating group, nucleophilic attack occurs preferentially at the 3-position.[1]
Troubleshooting Workflow for Unexpected Regioselectivity in SNAr:
Caption: Troubleshooting workflow for regioselectivity in SNAr reactions.
Question 2: My SNAr reaction is giving me a mixture of C3 and C5 substituted products. How can I improve the selectivity for the C3 isomer?
Answer:
Obtaining a mixture of isomers suggests that the energy difference between the two reaction pathways is not large enough under your current experimental conditions. Here are several strategies to enhance the selectivity for the desired C3 product:
Troubleshooting & Optimization:
| Parameter | Potential Issue | Recommended Solution |
| Temperature | High temperatures can provide enough energy to overcome the activation barrier for the less favored C5 substitution, leading to a loss of selectivity. | Lower the reaction temperature. Start at room temperature and cool the reaction if necessary. Monitor the reaction progress over a longer period. |
| Nucleophile Choice | A very bulky nucleophile might experience steric hindrance from the adjacent methyl group at C2, making the C5 position more accessible. | If possible, use a less sterically demanding nucleophile . This will minimize steric clashes and allow the electronic preference for C3 to dominate. |
| Solvent | The polarity of the solvent can influence the stability of the charged Meisenheimer intermediates. | Screen a range of solvents. Polar aprotic solvents like DMF and DMSO are common for SNAr reactions. However, changing to a less polar solvent like dioxane or toluene might alter the relative stabilities of the transition states and improve selectivity. |
| Base | The choice and concentration of a base (if used) can affect the reaction rate and potentially lead to side reactions. | If a base is required, consider using a milder base or a stoichiometric amount rather than a large excess. |
Experimental Protocol for C3-Selective Amination:
-
Materials: this compound, amine nucleophile (1.1 eq), potassium carbonate (2.0 eq), and DMF.
-
Procedure:
-
To a solution of this compound in DMF, add the amine and potassium carbonate.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow, gently heat the mixture to 40-50 °C. Avoid high temperatures.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
Part 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)
Question 3: I want to perform a Suzuki coupling on this compound. Is there a predictable regioselectivity?
Answer:
Unlike SNAr reactions, the regioselectivity of palladium-catalyzed cross-coupling reactions on this compound is not inherently predictable based solely on the substrate's electronic properties . The outcome is highly dependent on the choice of the palladium catalyst, and particularly the phosphine ligand. This provides a powerful tool to selectively functionalize either the C3 or C5 position.
Causality:
The regioselectivity in Suzuki and other cross-coupling reactions is determined by the relative rates of oxidative addition of the palladium(0) catalyst to the C-Cl bonds at the C3 and C5 positions. The steric and electronic properties of the phosphine ligand on the palladium center play a crucial role in this step.
-
Electron-rich and sterically hindered ligands can favor oxidative addition at the less sterically hindered C5 position.
-
Less sterically demanding and more electron-deficient ligands may favor the electronically different C3 position.
For related dihaloheterocycles, it has been demonstrated that the choice of ligand can switch the site of Suzuki coupling. For instance, in 3,5-dichloropyridazines, different phosphine ligands have been used to achieve selective coupling at either the C3 or C5 position.[2] This principle is applicable to this compound.
Decision Workflow for Regioselective Suzuki Coupling:
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of 3,5-Dichloro-2-Methylpyrazine
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 3,5-dichloro-2-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific substrate, with a primary focus on understanding and mitigating catalyst deactivation. The inherent electronic properties and coordination potential of dichloropyrazines present unique hurdles that can lead to low yields, incomplete conversion, and inconsistent results. This resource provides in-depth, experience-driven insights and actionable protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a particularly challenging substrate for cross-coupling reactions?
A1: The difficulty with this compound stems from a combination of electronic and steric factors. Pyrazines are electron-deficient heterocycles, which can make the oxidative addition of the C-Cl bond to the palladium(0) catalyst sluggish.[1] Furthermore, the nitrogen atoms in the pyrazine ring can act as Lewis bases and coordinate to the palladium center, leading to catalyst poisoning or the formation of inactive off-cycle complexes.[2][3] This coordination can be exacerbated in comparison to other N-heterocycles due to the presence of two nitrogen atoms. The methyl group at the 2-position can also introduce steric hindrance that may affect the approach of the catalyst and the subsequent steps in the catalytic cycle.
Q2: What are the most common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled Reaction: The reaction proceeds initially but stops before reaching full conversion of the starting material.
-
Low Yield: The desired product is formed in a lower-than-expected amount, often accompanied by the recovery of unreacted starting materials.
-
Formation of Palladium Black: A black precipitate of elemental palladium is a clear sign of catalyst decomposition and aggregation.[4] This is a common deactivation pathway where the active soluble catalyst is lost.
-
Formation of Side Products: The appearance of byproducts from reactions like hydrodehalogenation (replacement of a chlorine atom with hydrogen) can indicate catalyst decomposition or alternative reaction pathways becoming dominant.
Q3: How does the choice of phosphine ligand impact catalyst stability and activity with this substrate?
A3: The choice of ligand is critical for a successful cross-coupling with this compound.[5][6] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or Hartwig, are often necessary.[7] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[7] The steric bulk helps to prevent the formation of inactive palladium dimers and can also disfavor the coordination of the pyrazine nitrogen to the palladium center. The strong σ-donating character of these ligands increases the electron density on the palladium, which facilitates the challenging oxidative addition of the aryl chloride bond.[6]
Q4: Can the base used in the reaction contribute to catalyst deactivation?
A4: Yes, the choice and amount of base can significantly influence catalyst stability. While a strong base is often required for the transmetalation step in Suzuki or Buchwald-Hartwig reactions, an excessively strong or poorly soluble base can lead to catalyst degradation. For base-sensitive substrates, decomposition of the starting material or product can generate impurities that poison the catalyst.[8] It is crucial to screen different bases (e.g., carbonates, phosphates, alkoxides) and their stoichiometry to find an optimal balance between efficient reaction and catalyst longevity.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion | 1. Inefficient Oxidative Addition: The C-Cl bond of the dichloropyrazine is not being effectively cleaved by the Pd(0) catalyst.[9][10] 2. Incorrect Pre-catalyst Reduction: The active Pd(0) species is not being generated efficiently from the Pd(II) pre-catalyst.[11][12] 3. Catalyst Poisoning: Impurities in reagents or solvents are deactivating the catalyst.[13] | 1. Switch to a more electron-rich and bulky ligand: Consider using ligands like SPhos, RuPhos, or XPhos to enhance the rate of oxidative addition.[14] 2. Increase reaction temperature: Higher temperatures can overcome the activation barrier for oxidative addition. Microwave irradiation can also be beneficial.[15] 3. Ensure proper pre-catalyst activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). The use of a pre-formed Pd(0) catalyst can be advantageous.[11] 4. Use high-purity reagents and solvents: Degas solvents thoroughly to remove oxygen. |
| Reaction starts but stalls after partial conversion | 1. Catalyst Deactivation via Ligand Displacement: The pyrazine substrate or product is coordinating to the palladium center and displacing the phosphine ligand, forming an inactive complex.[2][5] 2. Formation of Palladium Black: The active catalyst is aggregating into inactive elemental palladium.[4] 3. Ligand Degradation: The phosphine ligand may be degrading under the reaction conditions. | 1. Increase ligand-to-palladium ratio: A higher concentration of the phosphine ligand can help prevent its displacement. 2. Use a more sterically hindered ligand: This can physically block the coordination of the pyrazine nitrogen.[16] 3. Lower the reaction temperature: While this may slow the reaction, it can also reduce the rate of catalyst decomposition. 4. Consider a different solvent: The choice of solvent can influence catalyst stability. |
| Significant formation of hydrodehalogenated byproduct | 1. β-Hydride Elimination: If the coupling partner has β-hydrogens, this can be a competing pathway.[17][18][19] 2. Protodeboronation (in Suzuki coupling): The boronic acid/ester is reacting with residual water or base before transmetalation.[3] | 1. Use a ligand that promotes reductive elimination over β-hydride elimination: Bulky biarylphosphine ligands are often effective in this regard.[16] 2. Ensure anhydrous conditions: Use dry solvents and reagents to minimize protodeboronation. The use of anhydrous bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[3] |
| Low regioselectivity in mono-coupling reactions | 1. Similar Reactivity of the Two C-Cl Bonds: While the C5-Cl bond is generally more reactive than the C3-Cl bond due to electronic effects, this difference may not be sufficient for high selectivity under all conditions.[20][21] | 1. Optimize reaction temperature: Lowering the temperature may enhance the inherent electronic preference for reaction at C5. 2. Screen different ligands: The steric and electronic properties of the ligand can influence the regioselectivity of oxidative addition.[20] 3. Carefully control stoichiometry: Use of a slight excess of the dichloropyrazine relative to the coupling partner can favor mono-substitution. |
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways through which a palladium catalyst can become deactivated during the cross-coupling of this compound.
Caption: Key deactivation pathways for Pd catalysts in pyrazine cross-coupling.
Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid or ester (1.1 equiv), a bulky phosphine ligand (e.g., SPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or 2-MeTHF) via syringe. Then, add the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Small-Scale Ligand and Base Screening
To overcome catalyst deactivation, a systematic screening of ligands and bases is highly recommended.
-
Array Setup: In a glovebox, arrange an array of small reaction vials (e.g., 2 mL vials with stir bars).
-
Stock Solutions: Prepare stock solutions of this compound and the coupling partner in the chosen solvent to ensure accurate dispensing.
-
Reagent Addition:
-
To each vial, add the palladium pre-catalyst.
-
Add the designated ligand to each vial (different ligand for each).
-
Add the stock solution of the dichloropyrazine and the coupling partner.
-
Add the designated base to each vial (different base or amount).
-
-
Reaction and Analysis: Seal the vials, remove from the glovebox, and place them in a heating block with stirring. After a set time (e.g., 16 hours), cool the array, and analyze a small aliquot from each vial by LC-MS or GC-MS to determine the conversion and yield of the desired product.
The following diagram outlines a logical workflow for troubleshooting these reactions.
Caption: A decision-making workflow for troubleshooting pyrazine cross-coupling reactions.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 18. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in Suzuki reactions of pyrazine halides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyrazine halides. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of C-C bond formation with this important class of electron-deficient heterocycles. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to minimize common side reactions, particularly homocoupling, and maximize the yield of your desired products.
The electron-deficient nature of the pyrazine ring makes its halide derivatives, including the typically less reactive chlorides, excellent substrates for palladium-catalyzed cross-coupling.[1][2] However, this reactivity profile also presents unique challenges. This guide is structured as a series of questions you might encounter in the lab, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Troubleshooting Guide: Addressing Common Issues
This section tackles specific problems observed during or after your reaction.
Q1: My primary side product is a symmetrical biaryl derived from my boronic acid. What's happening and how do I prevent it?
This is a classic case of boronic acid homocoupling. It's one of the most common failure modes in Suzuki reactions and is particularly frustrating as it consumes your nucleophile and generates a byproduct that can be difficult to separate.
Core Cause: The primary drivers of boronic acid homocoupling are the presence of dissolved molecular oxygen and/or an excess of palladium(II) species in your reaction.[3]
-
Oxygen-Mediated Pathway: The active Pd(0) catalyst can be oxidized by trace oxygen to Pd(II). This Pd(II) species can then undergo a reaction with two molecules of the boronic acid, producing the homocoupled dimer and regenerating the active Pd(0) catalyst.[3][4]
-
Pd(II) Precatalyst Pathway: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), and its initial reduction to Pd(0) is inefficient, the remaining Pd(II) can directly catalyze the homocoupling reaction before entering the desired cross-coupling cycle.[4]
Solutions:
-
Rigorous Deoxygenation (Most Critical): This is the single most effective preventative measure. Dissolved oxygen is a key culprit.[3][5]
-
Procedure: Before adding your catalyst, thoroughly degas your solvent and the sealed reaction vessel containing the pyrazine halide, boronic acid, and base. The most effective method is a subsurface sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[5][6] Alternatively, three to five cycles of freeze-pump-thaw can be used, especially for smaller scale reactions.[6]
-
-
Use Modern Precatalysts: Switch from simple Pd(II) salts to well-defined precatalysts. Buchwald G3 or G4 precatalysts, for example, are designed for the clean and rapid generation of the active, monoligated Pd(0) species, minimizing the lifetime of Pd(II) in the reaction mixture.[4]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low. This kinetically disfavors the bimolecular homocoupling side reaction relative to the desired cross-coupling pathway.[6][7]
-
Introduce a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help "scavenge" residual Pd(II) species without interfering with the main catalytic cycle.[5][8]
Q2: I'm observing significant formation of a bipyrazine byproduct. How can I suppress this aryl halide homocoupling?
While less common than boronic acid homocoupling, the formation of a pyrazine-pyrazine dimer indicates a different set of potential issues, often related to the catalyst system or reaction conditions being too harsh.
Core Cause: This side reaction can occur through various mechanisms, sometimes involving the oxidative addition of two molecules of the pyrazine halide to a Pd(0) center, followed by reductive elimination. It can be promoted by high temperatures or overly active catalysts that favor this pathway.
Solutions:
-
Optimize Ligand Choice: The ligand plays a pivotal role. Bulky, electron-rich monodentate phosphine ligands (e.g., dialkylbiaryl phosphines) are known to promote the reductive elimination step of the cross-coupling cycle.[9][10] This acceleration can help the desired reaction outcompete the pyrazine homocoupling pathway. Using less bulky ligands might sometimes favor dimerization.
-
Lower the Reaction Temperature: High temperatures can accelerate side reactions. Attempt the reaction at the lowest temperature that still provides a reasonable rate for the desired transformation (e.g., starting at 80 °C instead of 110 °C).[11]
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help ensure the arylpalladium(II) intermediate formed after oxidative addition is more likely to encounter a boronate for transmetalation rather than another pyrazine halide.
Q3: My reaction is slow or stalls, and I still see homocoupling byproducts. How should I modify the catalyst, base, or solvent?
A sluggish reaction gives side reactions more time to occur. For electron-deficient substrates like pyrazines, the choice of catalyst, base, and solvent is a finely tuned system.
Catalyst System:
-
The Challenge: Pyrazine's nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[12] Furthermore, while the C-X bond is activated, achieving efficient coupling, especially with chlorides, requires a highly active catalyst.
-
The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a sterically hindered coordination sphere around the palladium, which facilitates the crucial reductive elimination step and stabilizes the catalytically active monoligated Pd(0) species.[10] They are the gold standard for challenging heteroaryl couplings.[13][14]
| Ligand Class | Examples | Best For... | Rationale |
| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | General purpose for pyrazine halides, sterically hindered substrates, and chlorides.[15] | Bulky and electron-rich; promotes fast reductive elimination and stabilizes active L₁Pd(0) species.[10] |
| Ferrocenyl Phosphines | dppf | Good starting point for many pyrazine bromide couplings.[1] | Bidentate ligand that provides good catalyst stability. |
| Carbene Ligands (NHCs) | IPr, PEPPSI-IPr | Effective for some activated aryl chlorides. | Strong sigma-donors that create highly active catalysts.[4] |
Base and Solvent System:
-
The Challenge: The base must be strong enough to promote transmetalation but not so harsh that it causes degradation of the substrate or boronic acid. The solvent must solubilize all components effectively.
-
The Solution: A combination of a strong inorganic base and an aprotic polar solvent is typically optimal.
-
Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings as their strength facilitates the often rate-limiting transmetalation step.[11][15]
-
Solvents: 1,4-Dioxane, Toluene, or THF are commonly used.[6] A small amount of water (e.g., a 10:1 ratio of organic solvent to water) is often required to solubilize the base, but excess water should be avoided as it can promote protodeboronation of the boronic acid.[11][16]
-
Frequently Asked Questions (FAQs)
This section addresses broader concepts to build a foundational understanding for successful experimental design.
Q1: What is the mechanistic difference between the desired Suzuki pathway and the boronic acid homocoupling pathway?
Understanding the competing catalytic cycles is key to troubleshooting. The diagram below illustrates both pathways. The goal is to maximize the rate of the "Suzuki Cross-Coupling Cycle" while suppressing the "Homocoupling Side-Reaction Cycle."
Caption: Suzuki Cycle vs. Homocoupling Pathway.
The desired pathway involves the sequential oxidative addition of the pyrazine halide, transmetalation with the boronic acid, and reductive elimination to form the product.[4] The homocoupling pathway is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen, which then consumes two equivalents of the boronic acid.[17]
Q2: Which is a better substrate: a chloropyrazine or a bromopyrazine?
The choice depends on a balance of reactivity, cost, and synthetic strategy.
-
Reactivity: The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl, based on the carbon-halogen bond strength.[2] Therefore, a bromopyrazine will generally react faster and under milder conditions than its chloro- analog.
-
Activation: However, the electron-deficient pyrazine ring significantly activates the C-X bond towards oxidative addition.[1][2] This means that with modern, highly active catalyst systems (e.g., those using dialkylbiaryl phosphine ligands), chloropyrazines are excellent and highly viable substrates.[18]
-
Strategic Use: If you have a di-halogenated pyrazine (e.g., 2-bromo-5-chloropyrazine), you can often achieve selective coupling at the more reactive bromine position by using standard catalysts like Pd(dppf)Cl₂. More advanced catalyst systems may be required to target the chloride.[13][14]
Q3: What are the best practices for reaction setup to ensure reproducibility and minimize side reactions?
Success in palladium catalysis lies in meticulous technique. The following workflow diagram outlines the critical steps for setting up a Suzuki reaction to minimize homocoupling.
Caption: Best-Practice Suzuki Reaction Setup Workflow.
Following this workflow, especially the steps in the "Inerting" and "Reagent Addition" phases, is crucial for creating the oxygen-free environment necessary to prevent homocoupling.[6][11]
General Experimental Protocol
This protocol is a robust starting point for the Suzuki-Miyaura coupling of a pyrazine halide and should be optimized for specific substrates.
1. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the pyrazine halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Seal the flask with a rubber septum.
2. Inerting the Atmosphere:
-
Evacuate the flask under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle a minimum of three times to ensure the removal of atmospheric oxygen.[11]
3. Solvent Addition and Degassing:
-
Prepare your solvent mixture (e.g., 1,4-dioxane/water 10:1). Degas it thoroughly by sparging with an inert gas for at least 30 minutes.
-
Using a syringe, transfer the degassed solvent to the Schlenk flask.
-
For maximum oxygen removal, bubble the inert gas through the reaction mixture (subsurface sparge) for an additional 15 minutes.[5]
4. Catalyst Addition:
-
Under a positive pressure of inert gas, quickly add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and any additional ligand if required.
5. Reaction Execution:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC, GC, or LC-MS until the limiting reagent is consumed.
6. Workup and Purification:
-
Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
By implementing these strategies and understanding the underlying mechanisms, you can effectively troubleshoot and prevent homocoupling, leading to cleaner reactions and higher yields in your synthesis of valuable pyrazine-containing molecules.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. uwindsor.ca [uwindsor.ca]
Technical Support Center: Dehalogenation as a Side Reaction in Pyrazine Chemistry
Welcome to the technical support center dedicated to addressing a common yet often frustrating challenge in pyrazine chemistry: undesired dehalogenation. This guide is designed for researchers, medicinal chemists, and process development scientists who work with halogenated pyrazines and aim to maximize the yield of their desired products while minimizing hydrodehalogenation byproducts. Here, we will delve into the mechanistic underpinnings of this side reaction and provide actionable, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of dehalogenated pyrazine in my cross-coupling reaction. What is happening?
A1: Dehalogenation is a competitive side reaction where the halogen atom on your pyrazine ring is replaced by a hydrogen atom. This leads to the formation of a byproduct that reduces your overall yield and complicates purification. The primary culprit is often the formation of a palladium-hydride (Pd-H) species in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] This Pd-H intermediate can then participate in a reductive elimination pathway with the pyrazine substrate, leading to the dehalogenated product instead of the desired cross-coupled product.
Q2: What are the main sources of hydride in my reaction that lead to the formation of Pd-H species?
A2: Hydride sources can be insidious and originate from various components of your reaction mixture:
-
Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are known to generate hydride species, especially at elevated temperatures through processes like β-hydride elimination.[2]
-
Solvents: Protic solvents like alcohols (e.g., isopropanol, ethanol) can act as hydride donors.[2][3] Even seemingly aprotic solvents like DMF can degrade to produce dimethylamine and formic acid, which can be a source of hydrides.
-
Reagents: Trace impurities in your reagents, for instance, borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[2]
-
Water: The presence of water, even in small amounts, can react with bases or other reagents to generate hydride sources.[1][2]
Q3: Why are halopyrazines particularly susceptible to dehalogenation?
A3: Pyrazines are electron-deficient N-heterocycles. This electronic nature makes the pyrazine ring more susceptible to nucleophilic attack and can also influence the stability of intermediates in the catalytic cycle. The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, which may alter the electronic properties and reactivity of the catalyst, potentially favoring the dehalogenation pathway.[1]
Q4: Does the type of halogen on the pyrazine ring matter?
A4: Absolutely. The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1] While iodopyrazines are more reactive in the desired oxidative addition step, they are also more prone to dehalogenation. Chloropyrazines are the least reactive towards both the desired coupling and the undesired dehalogenation, often requiring more active catalyst systems to react.[1][4]
Troubleshooting Guides
Issue: High Levels of Dehalogenated Pyrazine Byproduct
This is the most common issue. Here’s a systematic approach to troubleshoot and mitigate this side reaction.
1. Re-evaluate Your Choice of Base
Strong bases, especially alkoxides, are often a primary source of hydrides.
-
Recommendation: Switch from strong alkoxide bases to milder inorganic bases.[2] Weaker bases are less likely to promote the formation of Pd-H species.
| Base Type | Examples | Impact on Dehalogenation | Recommendation |
| Strong Alkoxides | NaOtBu, KOtBu | High risk, especially at elevated temperatures | Avoid if dehalogenation is significant |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Lower risk | Good starting point for optimization |
| Inorganic Phosphates | K₃PO₄ | Lower risk, often very effective | Excellent alternative, widely used to suppress dehalogenation[1][2] |
2. Optimize Your Ligand
The ligand plays a critical role in modulating the reactivity of the palladium catalyst. The right ligand can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.
-
Recommendation: Screen bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the desired C-C or C-N bond formation.
| Ligand Class | Examples | Key Feature | Impact on Dehalogenation |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Steric bulk and electron-donating | Highly effective at minimizing dehalogenation by accelerating reductive elimination[1][2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors | Stabilize the catalyst and can reduce dehalogenation[1][5] |
| Simple Phosphines | PPh₃, P(o-tolyl)₃ | Less bulky, less electron-rich | More prone to dehalogenation |
3. Scrutinize Your Solvent
The solvent can be a direct hydride donor or contribute to the formation of hydride species.
-
Recommendation: Use anhydrous, aprotic solvents.[1][2] If your reaction requires a protic solvent, use it sparingly and consider its potential to act as a hydride source.
| Solvent Type | Examples | Impact on Dehalogenation | Recommendation |
| Aprotic, Nonpolar | Toluene, Dioxane, THF | Generally preferred | Use anhydrous grade and degas thoroughly[1][6] |
| Protic | Alcohols (Isopropanol, Ethanol) | Can be a direct hydride source | Avoid if possible, or use as a co-solvent in minimal amounts |
| Aprotic, Polar | DMF, DMAc | Can degrade to form amines and hydrides | Use with caution, ensure high purity |
Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is designed as a starting point for optimizing your reaction to favor the desired cross-coupling over dehalogenation.
Materials:
-
2-Chloropyrazine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., XPhos, 3.3 mol%)
-
Base (K₃PO₄, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium pre-catalyst, ligand, and base under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the 2-chloropyrazine and the arylboronic acid to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the dehalogenated pyrazine byproduct.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mechanistic Insights: The Competing Pathways
Understanding the catalytic cycle is key to troubleshooting. Dehalogenation is a parasitic cycle that diverts the catalyst from the productive cross-coupling pathway.
Caption: Competing catalytic cycles for cross-coupling and dehalogenation.
Logical Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting dehalogenation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 6. reddit.com [reddit.com]
scale-up challenges for the synthesis of 3,5-dichloro-2-methylpyrazine
An in-depth guide to navigating the complexities of synthesizing 3,5-dichloro-2-methylpyrazine, this Technical Support Center is designed for researchers, chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common and complex challenges in the lab and during scale-up.
Technical Support Center: Synthesis of this compound
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental questions regarding synthesis strategies, reaction mechanisms, and safety.
-
Troubleshooting Guide: A problem-oriented section formatted to provide direct solutions to issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two principal pathways for the synthesis of this compound, each starting from a different precursor:
-
Chlorination of a Hydroxypyrazine Precursor: This is a widely used and reliable method. It typically starts with a dihydroxypyrazine derivative, such as 2-methyl-3,5-dihydroxypyrazine. The hydroxyl groups are converted to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or used as the solvent itself. This method is generally favored for its regioselectivity and good yields, though handling POCl₃ requires stringent safety measures[1][2].
-
Direct Ring Chlorination of 2-Methylpyrazine: While seemingly more direct, this route can be challenging to control. Direct chlorination of 2-methylpyrazine with chlorine gas can lead to a mixture of isomers (e.g., 2-chloro-3-methylpyrazine and 2-chloro-5-methylpyrazine) and over-chlorinated byproducts[3]. Achieving the desired 3,5-dichloro substitution pattern with high selectivity is difficult and often requires specific catalysts and precise control of reaction conditions. Furthermore, side-chain chlorination on the methyl group can occur, especially under radical conditions (e.g., UV light)[3][4][5].
Q2: Why is phosphorus oxychloride (POCl₃) the preferred reagent for converting hydroxypyrazines to chloropyrazines?
A2: Phosphorus oxychloride (POCl₃) is a powerful and effective reagent for this transformation due to several factors. The pyrazine ring contains two nitrogen atoms, which can exist in a tautomeric equilibrium with their pyridinone (or pyrazinone) forms. POCl₃ serves a dual purpose: it acts as both a chlorinating agent and a dehydrating agent[2]. The mechanism involves the activation of the hydroxyl group (in its pyrazinone form) by phosphorylation, creating a good leaving group. A chloride ion, either from POCl₃ itself or an additive, then displaces the phosphate ester to yield the chloropyrazine. Its effectiveness in driving the reaction to completion makes it a staple for synthesizing chlorinated heterocycles[2].
Q3: What are the major safety concerns when working with the reagents for this synthesis?
A3: Safety is paramount. The primary hazards are associated with the chlorinating agents:
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic liquid that fumes in air[1][6]. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid[1]. Inhalation can cause severe respiratory irritation and pulmonary edema. Skin and eye contact will result in severe burns. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.
-
Chlorine Gas (Cl₂): If considering direct chlorination, chlorine is a highly toxic and corrosive gas. It is a severe respiratory irritant. Proper gas handling equipment and a dedicated scrubber system are essential for its safe use.
-
General Pyrazine Derivatives: Many pyrazine compounds are classified as irritants to the skin, eyes, and respiratory system[7][8][9][10]. Always consult the Safety Data Sheet (SDS) for the specific pyrazine intermediates and the final product before handling.
Q4: What yield and purity can I realistically expect?
A4: For the POCl₃-mediated conversion of a dihydroxypyrazine precursor, yields can be quite good, often in the range of 70-90% on a lab scale. However, during scale-up, yields may decrease due to challenges in heat and mass transfer. Purity of the crude product is typically moderate to high, but purification is almost always necessary to remove residual POCl₃, phosphoric acids, and minor chlorinated byproducts. A final purity of >98% is achievable with proper purification techniques like recrystallization or column chromatography[11].
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
| Potential Cause | Underlying Rationale & Solution |
| Inactive Reagents | Phosphorus oxychloride can degrade upon exposure to atmospheric moisture. Solution: Use a fresh bottle of POCl₃ or distill it under vacuum before use. Ensure your starting material (dihydroxypyrazine) is thoroughly dried, as water will consume the reagent. |
| Incomplete Reaction | The reaction may be kinetically slow at lower temperatures or require a longer duration. Solution: 1. Increase Temperature: Gradually increase the reflux temperature. Monitor the reaction progress by TLC or GC-MS. 2. Extend Reaction Time: Continue refluxing for an additional 4-8 hours. 3. Use a Catalyst: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction. |
| Premature Work-up | Quenching the reaction too early will naturally result in a low yield. Solution: Always confirm the absence of starting material using an appropriate analytical technique (TLC, GC, LC-MS) before proceeding with the work-up. |
| Loss During Work-up | The product can be lost during aqueous extraction if the pH is not controlled or if emulsions form. Solution: Ensure the aqueous phase is basic enough during extraction to neutralize all acidic species. Use brine to break up emulsions. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery. |
Problem 2: Formation of Multiple Byproducts (Poor Selectivity)
| Potential Cause | Underlying Rationale & Solution |
| Over-chlorination | Using a large excess of the chlorinating agent or excessively high temperatures can lead to the formation of trichlorinated pyrazines or other undesired products. Solution: 1. Stoichiometry Control: Carefully control the molar equivalents of POCl₃. Use a slight excess (e.g., 2.2-3.0 equivalents for a dihydroxy precursor) but avoid a large excess. 2. Temperature Management: Maintain a consistent and controlled reflux temperature. Avoid localized overheating, which is a common issue during scale-up[12]. |
| Side-Chain Chlorination | This is more common with direct chlorination using Cl₂ gas under UV light but can occur if radical initiators are present as impurities. Solution: Ensure the reaction is run in the dark and that all reagents and solvents are free from peroxide impurities. If direct chlorination is the chosen route, avoid UV initiation and consider using a Lewis acid catalyst to promote ring substitution[3]. |
| Dimerization/Polymerization | Under harsh conditions, especially with highly reactive intermediates, dimerization or the formation of intractable tars can occur[13]. Solution: Add the starting material to the hot POCl₃ in portions to maintain a lower instantaneous concentration of reactive species. Ensure efficient stirring to prevent localized high concentrations. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Underlying Rationale & Solution |
| Residual POCl₃ | Phosphorus oxychloride has a relatively high boiling point (105.8 °C) and can be difficult to remove completely by simple evaporation. Solution: 1. Careful Quenching: After the reaction, cool the mixture and very slowly pour it onto crushed ice. This hydrolyzes the excess POCl₃ to phosphoric acid and HCl. CAUTION: This is a highly exothermic and gas-evolving process. 2. Azeotropic Removal: After initial solvent removal, add toluene and re-evaporate under reduced pressure. This can help azeotropically remove the final traces of POCl₃. |
| Phosphoric Acid Salts | During the aqueous work-up, phosphoric acid byproducts can form salts that may be difficult to separate. Solution: After quenching and neutralization, filter off any insoluble inorganic salts before proceeding with the organic extraction. Washing the combined organic layers with water can help remove residual water-soluble phosphorus species. |
| Co-eluting Impurities | Byproducts with similar polarity to the desired product can make chromatographic separation challenging. Solution: 1. Recrystallization: This is often the most effective method for scale-up purification. Screen various solvents (e.g., hexanes, ethanol/water, isopropanol) to find a system that provides good crystal formation and impurity rejection. 2. Optimize Chromatography: If column chromatography is necessary, try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) and consider using a high-resolution silica gel. |
| Product is an Oil | The product may not crystallize easily if minor impurities are present. Solution: 1. Trituration: Stir the crude oil with a non-polar solvent like cold hexanes or pentane to induce crystallization or wash away oily impurities. 2. Seed Crystals: If you have a small amount of pure, solid product, use it to seed the supersaturated solution of the crude material. |
Visualized Workflows and Pathways
Synthetic Pathway Diagram
The following diagram illustrates the common synthetic route from a dihydroxypyrazine precursor.
Caption: Synthesis of this compound via chlorination.
Troubleshooting Decision Tree for Low Yield
This flowchart provides a logical sequence for diagnosing the cause of a low-yielding reaction.
Caption: Decision tree for troubleshooting low reaction yield.
Reference Experimental Protocol
This protocol is a representative procedure for laboratory-scale synthesis and should be adapted and optimized for specific equipment and scale.
Synthesis of this compound from 2-methyl-3,5-dihydroxypyrazine
-
Preparation:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer in a chemical fume hood. Ensure all glassware is oven-dried to be free of moisture.
-
Add 2-methyl-3,5-dihydroxypyrazine (1.0 eq) to the flask.
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to the flask at room temperature. The mixture may become a thick slurry.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle.
-
Maintain reflux with efficient stirring for 4-6 hours. The mixture should become a clearer, dark solution as the reaction progresses.
-
Monitor the reaction by taking small aliquots (carefully!), quenching them, and analyzing by TLC or GC to confirm the consumption of the starting material.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Prepare a large beaker with a substantial amount of crushed ice (at least 10x the volume of POCl₃ used).
-
CRITICAL STEP: In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This is a highly exothermic process that will generate large volumes of HCl gas.
-
Once the quench is complete, slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or cautiously adding solid sodium carbonate in portions until the pH is ~8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product (often a brownish solid or oil) can be purified by recrystallization from a suitable solvent like hexanes or an ethanol/water mixture.
-
Alternatively, for very high purity, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
-
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989) [inchem.org]
- 7. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 89284-38-8 [sigmaaldrich.com]
- 9. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
Technical Support Center: Workup Procedures for Reactions Involving 3,5-Dichloro-2-Methylpyrazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the intricacies of reaction workups involving 3,5-dichloro-2-methylpyrazine. As a Senior Application Scientist, I understand that the success of a synthesis often hinges on a well-executed workup and purification strategy. This guide is structured in a question-and-answer format to directly address the common and complex challenges you may encounter in the lab. Here, we will delve into the "why" behind the "how," providing you with the scientific rationale to troubleshoot and optimize your procedures effectively.
Frequently Asked Questions (FAQs)
General Workup Procedures
Question 1: I've just completed a nucleophilic aromatic substitution (SNAr) on this compound. What is a general aqueous workup procedure to remove inorganic salts and polar byproducts?
A general aqueous workup is a critical first step to remove water-soluble impurities. Given that this compound and its derivatives are typically organic-soluble, a standard liquid-liquid extraction is effective.
Step-by-Step Protocol: General Aqueous Workup
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted under strongly acidic or basic conditions, carefully quench it by adding it to a chilled, stirred solution of a weak base (e.g., saturated sodium bicarbonate solution) or a weak acid (e.g., saturated ammonium chloride solution), respectively. This neutralizes any remaining reactive species.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into an appropriate organic solvent. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. The choice of solvent should be based on the polarity of your product (see the Solvent Solubility Profile table below). Perform the extraction three times with fresh portions of the organic solvent to ensure complete recovery of the product.[1]
-
Washing: Combine the organic layers and wash them sequentially with:
-
Water: To remove any remaining water-soluble reagents or byproducts.
-
Brine (saturated NaCl solution): To reduce the solubility of the organic product in the aqueous phase and to aid in the separation of the layers by breaking up emulsions.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Question 2: My product, a monosubstituted pyrazine derivative, seems to have some solubility in the aqueous layer, leading to low yields. How can I mitigate this?
Product loss due to aqueous solubility is a common issue, especially with more polar pyrazine derivatives that may contain amino or hydroxyl groups.
Troubleshooting Strategies:
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.
-
Back-Extraction: After the initial extraction, you can "back-extract" the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent Choice: If your product is highly polar, a more polar extraction solvent like ethyl acetate or even a mixture of chloroform and isopropanol (3:1) might be more effective than less polar options like hexanes.[2]
Purification Strategies
Question 3: After the initial workup, my crude product is still impure. What are the recommended purification techniques for derivatives of this compound?
The two primary methods for purifying these compounds are column chromatography and recrystallization.
Column Chromatography:
This is a versatile technique for separating compounds based on their polarity.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio will depend on the polarity of your product and impurities.
-
General Guidance: Start with a low polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your compounds. Unreacted this compound will be relatively non-polar and elute early. More functionalized (and thus more polar) products will require a higher proportion of the polar solvent.
-
Recrystallization:
If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyrazine derivatives include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes.[3]
Troubleshooting Specific Reactions
Suzuki-Miyaura Cross-Coupling
Question 4: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm getting a low yield of the desired monosubstituted product. What are the likely causes and how can I improve the workup?
Low yields in Suzuki couplings with dichloropyrazines are often due to a combination of factors including catalyst deactivation and the formation of byproducts.[1]
Common Byproducts and Their Removal:
-
Homocoupling of Boronic Acid: This is a frequent side reaction, especially in the presence of oxygen.[1][4]
-
Workup Tip: The resulting biaryl byproduct can often be separated from the desired product by column chromatography, as its polarity will likely differ.
-
-
Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous conditions and a suitable base.[1]
-
Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted this compound.
-
Workup Tip: This is typically less polar than the coupled product and can be easily separated by column chromatography.
-
Optimized Workup for Suzuki Coupling:
-
Filtration: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate.
Sonogashira Coupling
Question 5: I'm attempting a Sonogashira coupling of a terminal alkyne to this compound and am struggling with the removal of copper salts and homocoupled alkyne byproducts during the workup.
The Sonogashira coupling is a powerful tool for forming C-C triple bonds, but the workup can be challenging due to the use of a copper co-catalyst and the propensity for alkyne homocoupling (Glaser coupling).[1][2]
Troubleshooting and Workup Protocol:
-
Minimizing Homocoupling: Ensure the reaction is run under strictly anaerobic conditions to minimize oxidative homocoupling of the alkyne.[1]
-
Removal of Copper Salts:
-
Ammonia/Ammonium Chloride Wash: After the reaction, dilute the mixture with an organic solvent and wash with a dilute aqueous solution of ammonia or saturated ammonium chloride. The ammonia will complex with the copper salts, partitioning them into the aqueous layer.
-
-
General Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic solution with a dilute ammonium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography. The homocoupled diyne byproduct is often much less polar than the desired cross-coupled product and can be separated effectively.
-
Buchwald-Hartwig Amination
Question 6: My Buchwald-Hartwig amination of this compound with a primary amine is giving a complex mixture of products. How should I approach the workup and purification?
The Buchwald-Hartwig amination is a robust method for C-N bond formation.[5] However, with a di-halogenated substrate, you can get a mixture of mono- and di-substituted products, in addition to unreacted starting material.
Workup and Purification Strategy:
-
Catalyst Removal: After the reaction, cool the mixture, dilute with a solvent like toluene or ethyl acetate, and filter through a plug of silica gel or Celite® to remove the palladium catalyst.
-
Aqueous Extraction: Wash the filtrate with water and brine to remove the base and other water-soluble materials.
-
Column Chromatography: This is the most effective way to separate the mixture of products. The polarity of the compounds will generally follow this trend (from least to most polar):
-
Unreacted this compound
-
Monosubstituted amino-chloropyrazine product
-
Disubstituted di-aminopyrazine product A carefully run gradient elution on a silica gel column should allow for the separation of these components.
-
Data and Diagrams
Solvent Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, we can infer its general solubility from its structure and data for related compounds like 2-methylpyrazine.[6][7]
| Solvent | Polarity Index | Expected Solubility of this compound | Workup Application |
| Water | 9.0 | Low | Washing agent to remove inorganic salts and polar impurities. |
| Methanol | 6.6 | Soluble | Can be used for recrystallization; miscible with water, so not ideal for extraction. |
| Ethanol | 5.2 | Soluble | Good for recrystallization; miscible with water. |
| Dichloromethane (DCM) | 3.4 | Very Soluble | Excellent extraction solvent. |
| Ethyl Acetate | 4.3 | Very Soluble | Good extraction solvent, less toxic than DCM. |
| Diethyl Ether | 2.9 | Soluble | Good extraction solvent, but highly volatile and flammable. |
| Toluene | 2.4 | Soluble | Often used as a reaction solvent; can be used for extraction. |
| Hexanes | 0.0 | Sparingly Soluble | Good for eluting non-polar compounds in chromatography; can be used for precipitation. |
Polarity index values are relative and intended for general guidance.
Experimental Workflow Diagrams
Caption: General workflow for the workup and purification of reactions involving this compound.
Caption: Troubleshooting logic for low yields in Suzuki coupling reactions of this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 2-Methylpyrazine | C5H6N2 | CID 7976 - PubChem [pubchem.ncbi.nlm.nih.gov]
impact of solvent and base selection on pyrazine coupling reactions
Welcome to the technical support center for pyrazine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection in these critical transformations. Pyrazines are a cornerstone of many pharmaceutical and agrochemical compounds, but their electron-deficient nature presents unique challenges in common cross-coupling methodologies.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs): The Fundamentals
This section addresses the core principles governing the selection of solvents and bases in pyrazine coupling reactions. Understanding these fundamentals is the first step toward successful troubleshooting and reaction development.
Q1: Why are pyrazine coupling reactions so sensitive to solvent and base selection?
A1: The sensitivity arises from a combination of factors rooted in the pyrazine core's electronic properties and the mechanism of transition-metal-catalyzed cross-coupling reactions.[2]
-
Electron-Deficient Ring: The two nitrogen atoms in the pyrazine ring withdraw electron density, making the ring electron-poor.[1] This has several consequences:
-
Challenging Oxidative Addition: For Suzuki and Buchwald-Hartwig reactions, the initial oxidative addition of the palladium catalyst to the pyrazine-halide bond can be sluggish, especially with less reactive C-Cl bonds.[4][5][6] The choice of solvent and ligand is critical to facilitate this step.
-
Substrate Stability: The electron-deficient ring can be susceptible to nucleophilic attack or degradation under harsh basic conditions.
-
-
Catalyst and Reagent Stability: Solvents play a crucial role in stabilizing the active catalytic species, reagents (like organoboron compounds), and intermediates throughout the catalytic cycle.[7][8]
-
Base Solubility and Activity: Many inorganic bases have poor solubility in common organic solvents.[4] The reaction rate can be heavily dependent on the solid-liquid interface, making solvent choice and even the physical properties (like particle size) of the base critical.[9]
Q2: How does solvent polarity impact the outcome of a pyrazine coupling reaction? Is a higher dielectric constant always better?
A2: It's a common misconception that simply choosing a solvent with a high dielectric constant will improve the reaction. The role of the solvent is far more complex and does not always trend with its dielectric constant.[7][10] Key solvent properties to consider are:
-
Coordinating vs. Non-coordinating: Some polar solvents, like acetonitrile (MeCN) or DMF, can coordinate to the palladium center. This can alter the nature of the active catalyst and even switch the chemoselectivity of a reaction, for instance, favoring reaction at a C-OTf bond over a C-Cl bond.[7][10] In contrast, non-coordinating polar solvents (like acetone or nitromethane) or nonpolar solvents (like toluene or THF) may favor a different catalytic species and thus a different reaction outcome.[7]
-
Aprotic vs. Protic:
-
Aprotic solvents (e.g., Toluene, Dioxane, THF, DMF) are generally preferred as they do not interfere with the organometallic intermediates. Toluene is a workhorse solvent, offering a good balance of solubility and a high boiling point.[4][9] Ethereal solvents like 1,4-dioxane and THF are also very common.[11]
-
Protic solvents (e.g., water, alcohols) can sometimes be beneficial, often used in combination with an organic solvent. Water can help dissolve inorganic bases and may facilitate the reduction of Pd(II) precatalysts to the active Pd(0) state.[5][12] However, they can also lead to unwanted side reactions like protodeboronation of the boronic acid in Suzuki couplings.[6]
-
-
Reagent Solubility: The solvent must effectively dissolve the pyrazine substrate, the coupling partner, and, crucially, have some capacity to dissolve the base or at least allow for efficient interaction at the liquid-solid interface.[4]
Q3: What is the primary role of the base in Suzuki and Buchwald-Hartwig reactions?
A3: The base is not merely a spectator; it is a stoichiometric reagent that actively participates in a key step of the catalytic cycle.
-
In Suzuki-Miyaura Couplings: The base is required to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex. This boronate is then competent for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5][13] Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][14]
-
In Buchwald-Hartwig Aminations: The base's role is to deprotonate the amine nucleophile (or the N-H bond in the palladium-amine complex) to generate a more reactive amido species, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][12] Stronger bases like sodium tert-butoxide (NaOtBu) are often used, but weaker inorganic bases are employed for sensitive substrates.[4][9]
Below is a generalized diagram of a palladium-catalyzed cross-coupling cycle, highlighting the key steps where solvent and base play a critical role.
Caption: Generalized Pd-catalyzed cross-coupling cycle.
Troubleshooting Guide: Solving Specific Problems
This section is formatted to address the specific, practical issues you may encounter at the bench.
Q4: My Suzuki coupling of a 2-chloropyrazine is giving low to no yield. My standard conditions (Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) are not working. What should I do?
A4: This is a classic challenge. The C-Cl bond on an electron-deficient pyrazine is difficult to activate with standard catalysts.[5][6] Your issue is likely slow or non-existent oxidative addition. Here’s a systematic approach to troubleshoot:
-
Switch to a More Active Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is often not active enough for this transformation. You need a more electron-rich and bulky phosphine ligand that promotes oxidative addition.
-
Recommended Ligands: Try biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These are designed for challenging couplings.[5]
-
Recommended Pre-catalysts: Use air-stable Pd(II) pre-catalysts like G3 or G4 palladacycles, which readily form the active Pd(0) species in situ.
-
-
Re-evaluate Your Base and Solvent:
-
Base: A stronger base may be required to accelerate the transmetalation step, which can become rate-limiting if oxidative addition is improved. Switch from Na₂CO₃ to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[5][15]
-
Solvent: Move away from two-phase systems initially. Anhydrous, polar aprotic solvents often perform better with modern catalyst systems.
-
Primary Choice: 1,4-Dioxane or THF.
-
Secondary Choice: Toluene or CPME.
-
-
-
Increase Temperature: These couplings often require more thermal energy. Ensure your reaction is running at a sufficiently high temperature (e.g., 80-110 °C). Microwave irradiation can also be highly effective at accelerating these difficult reactions.[5]
Q5: I'm attempting a Buchwald-Hartwig amination on a pyrazine with a base-sensitive functional group (e.g., an ester). My reaction with NaOtBu is leading to decomposition. What are my options?
A5: This is a common problem where the reactivity of the base is incompatible with the substrate. Strong alkoxide bases like NaOtBu (pKaH ≈ 19) can cause hydrolysis of esters or other side reactions.[4][9] The solution is to use a weaker base that is still effective for the amination.
-
Switch to Weaker Inorganic Bases: Carbonate and phosphate bases are excellent alternatives for sensitive substrates.[4][9]
-
Consider a Biphasic System: Sometimes, using a base like K₃PO₄ in a Toluene/Water system can be effective, localizing the strong base in the aqueous phase and minimizing contact with the sensitive substrate in the organic phase.
-
Optimize the Ligand: With a weaker base, the catalytic turnover might be slower. Ensure you are using a highly active Buchwald biaryl phosphine ligand to compensate.
The following decision tree can help guide your troubleshooting process for low-yield reactions.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Q6: I am observing significant protodeboronation of my arylboronic acid in a Suzuki reaction with a bromopyrazine. How can I minimize this side reaction?
A6: Protodeboronation is a common side reaction where the boronic acid is cleaved by a proton source, converting it back to the corresponding arene and wasting your reagent. It is often promoted by excess water, certain bases, and prolonged heating.[6]
-
Use Anhydrous Conditions: While some Suzuki reactions benefit from water, it can be a primary culprit in protodeboronation. Switch to a rigorously dried, anhydrous polar aprotic solvent like 1,4-dioxane or toluene. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Change the Base: Some bases are more prone to causing this side reaction. Potassium phosphate (K₃PO₄) is often cited as a good choice to minimize protodeboronation compared to fluoride-containing bases or very strong hydroxides.
-
Use a Stoichiometric Excess: A slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can help compensate for some loss to this side reaction and drive the productive coupling to completion.[5]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the pyrazine starting material is consumed.
Data Tables and Protocols
For your convenience, here are tables summarizing key solvent and base properties, along with a general protocol for screening conditions.
Table 1: Properties of Common Solvents in Coupling Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Toluene | Aromatic, Aprotic | 2.4[16][17] | 111 | Excellent general-purpose solvent, high boiling point.[4] |
| 1,4-Dioxane | Ether, Aprotic | 2.3[16][17] | 101 | Very common, good solvent for many organics.[4][11] |
| Tetrahydrofuran (THF) | Ether, Aprotic | 7.6[16][17] | 66 | Good solvent, but lower boiling point may limit temperature. |
| 2-MeTHF | Ether, Aprotic | 6.2 | 80 | Greener alternative to THF and Dioxane.[4][18] |
| Acetonitrile (MeCN) | Nitrile, Aprotic | 37.5[16][17] | 82 | Polar, coordinating solvent; can influence selectivity.[7][10] Avoid in some cases as it can inhibit the catalyst.[9] |
| N,N-Dimethylformamide (DMF) | Amide, Aprotic | 36.7[16][17] | 153 | Highly polar, coordinating solvent.[7] Good for dissolving salts. |
| Water | Protic | 80.1[16][17] | 100 | Used as a co-solvent to dissolve inorganic bases.[5] |
Table 2: Common Bases for Pyrazine Coupling Reactions
| Base | Formula | Type | pKaH (approx.) | Common Use & Notes |
| Sodium tert-butoxide | NaOtBu | Strong Organic | 19[9] | Highly effective for Buchwald-Hartwig, but can be too harsh for sensitive substrates.[4][9] |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | 10 | Good for sensitive substrates; better solubility than other carbonates.[4][9] |
| Potassium Phosphate | K₃PO₄ | Inorganic | 12.3 | Excellent, versatile base for both Suzuki and Buchwald-Hartwig with sensitive substrates.[4][5] |
| Sodium Carbonate | Na₂CO₃ | Inorganic | 10.3 | Standard, inexpensive base for robust Suzuki couplings.[14] |
| Potassium Carbonate | K₂CO₃ | Inorganic | 10.3 | Similar to Na₂CO₃, often used interchangeably.[4] |
Experimental Protocol: General Procedure for a Solvent & Base Screen
Objective: To identify the optimal solvent and base for the coupling of a halogenated pyrazine with a given coupling partner (e.g., arylboronic acid).
Materials:
-
Halogenated Pyrazine (1.0 equiv)
-
Coupling Partner (e.g., Arylboronic Acid, 1.3 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Array of bases to test (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)
-
Array of anhydrous solvents to test (e.g., 1,4-Dioxane, Toluene, 2-MeTHF)
-
Small reaction vials with stir bars (e.g., 2 mL microwave vials)
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: A workflow for conducting a parallel solvent and base screen.
Procedure:
-
Preparation: To each of an array of oven-dried reaction vials containing a stir bar, add the halogenated pyrazine (e.g., 0.1 mmol, 1.0 equiv) and the palladium pre-catalyst (0.002 mmol, 0.02 equiv).
-
Inert Atmosphere: Move the uncapped vials into a glovebox or use a manifold to establish an inert atmosphere.
-
Reagent Addition:
-
Add the coupling partner (0.13 mmol, 1.3 equiv) to each vial.
-
Add the designated base (0.2 mmol, 2.0 equiv) to each vial according to your screening plan.
-
Add the designated anhydrous solvent (0.5 mL, to achieve ~0.2 M concentration) to each vial.
-
-
Reaction: Securely cap each vial. If using a standard heating block, ensure the caps are properly sealed to prevent solvent evaporation. Place the vials in a pre-heated block (e.g., 100 °C) and stir for 12-24 hours.
-
Analysis: After the designated time, remove the reaction block and allow it to cool to room temperature. Carefully uncap each vial, withdraw a small aliquot (e.g., ~5 µL), dilute with a suitable solvent (e.g., 1 mL of acetonitrile), and analyze by LC-MS to determine the ratio of starting material to product. The conditions providing the highest conversion will be your optimal hit for scale-up.
References
- 1. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. depts.washington.edu [depts.washington.edu]
- 18. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Dichloropyrazine Isomers: A Comparative Analysis of 3,5-dichloro-2-methylpyrazine and 2,6-dichloropyrazine Reactivity
Introduction: The Strategic Importance of the Pyrazine Core
In the landscape of medicinal chemistry and materials science, the pyrazine ring stands out as a "privileged scaffold."[1][2] Its unique electronic properties, arising from the presence of two nitrogen atoms, and its capacity for hydrogen bonding make it a cornerstone in the design of countless bioactive molecules and functional materials.[2] Dichloropyrazines, in particular, serve as exceptionally versatile building blocks, allowing for the strategic introduction of diverse functional groups.
However, not all dichloropyrazines are created equal. The positional isomerism of the chlorine atoms and the presence of other substituents dramatically alter the molecule's reactivity and regioselectivity. This guide provides an in-depth, objective comparison between two key pyrazine building blocks: the unsymmetrical 3,5-dichloro-2-methylpyrazine and the symmetrical 2,6-dichloropyrazine . We will dissect their reactivity profiles, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

Figure 1. Chemical structures of the symmetrical 2,6-dichloropyrazine and the unsymmetrical this compound.
Pillar 1: Fundamental Principles of Reactivity in Dichloropyrazines
The reactivity of the pyrazine ring is fundamentally dictated by the electron-withdrawing nature of its two nitrogen atoms. This creates an electron-deficient (π-deficient) aromatic system, which significantly activates the ring's carbon atoms toward nucleophilic attack.[2][3] This intrinsic property makes Nucleophilic Aromatic Substitution (SNAr) a primary pathway for functionalization.
The positions ortho and para to the ring nitrogens are the most electron-deficient and, therefore, the most activated sites for nucleophilic attack.[3] This principle is the key to understanding the divergent reactivity of our two molecules of interest. Beyond SNAr, modern synthetic utility relies heavily on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which provide powerful methods for forming C-C and C-N bonds, respectively.[1][2][4]
Pillar 2: A Head-to-Head Reactivity Comparison
2,6-Dichloropyrazine: The Symmetrical Workhorse
2,6-Dichloropyrazine is a symmetrical molecule where both chlorine atoms are positioned alpha (α) to a nitrogen atom.[3] This symmetrical arrangement results in two electronically equivalent and highly activated sites for nucleophilic attack.[3]
-
Electronic Profile: The proximity of each chlorine to a nitrogen atom makes the C2 and C6 positions exceptionally electrophilic. This heightened reactivity makes 2,6-dichloropyrazine an excellent substrate for synthesizing symmetrically 2,6-disubstituted pyrazines.[3][5]
-
Reactivity in SNAr: It readily undergoes SNAr with a wide range of nucleophiles (amines, alkoxides, etc.). Due to the high reactivity, controlling mono-substitution versus di-substitution often requires careful management of stoichiometry and reaction conditions (e.g., temperature, reaction time).
-
Reactivity in Cross-Coupling: This substrate is highly effective in palladium-catalyzed reactions. By tuning the reaction conditions and stoichiometry of the coupling partner (e.g., boronic acid), selective mono- or di-substitution can be achieved.[2]
This compound: The Architect of Asymmetry
The introduction of a methyl group at the C2 position breaks the molecule's symmetry and introduces competing electronic and steric factors that govern its reactivity.
-
Electronic Profile & Regioselectivity: The methyl group is a weak electron-donating group (EDG).[6][7] Authoritative studies have conclusively shown that the electronic nature of the substituent at the C2 position dictates the site of nucleophilic attack in SNAr reactions.[6][7][8]
-
Mechanistic Rationale: The electron-donating methyl group slightly deactivates the adjacent C3 position relative to the C5 position. However, the more dominant effect is the destabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C5. Attack at C3 allows for better delocalization of the negative charge by the ring nitrogens without disruption from the EDG. Computational studies using the Fukui index have been shown to reliably predict this experimental outcome.[6][7]
-
Steric Effects: The methyl group also introduces steric hindrance around the C3 position. While this factor would typically disfavor attack at this site, experimental results clearly show that the electronic directing effect of the EDG is the controlling factor in determining the regiochemical outcome of the SNAr reaction.[6]
-
Synthesis: This unsymmetrical pyrazine can be readily synthesized from its symmetrical counterpart, 2,6-dichloropyrazine, via directed metalation with a strong base (like LiTMP) followed by quenching with an electrophile such as methyl iodide.[6][7]
Diagram 1. Logical workflow comparing SNAr outcomes.
Comparative Data Summary
| Feature | 2,6-Dichloropyrazine | This compound |
| Structure | Symmetrical | Unsymmetrical |
| Key Substituents | Two Cl atoms at C2, C6 | Two Cl atoms at C3, C5; one CH₃ group at C2 |
| Electronic Nature | Two highly activated, equivalent C-Cl bonds | Two electronically distinct C-Cl bonds |
| Dominant SNAr Site | C2 and C6 (equivalent) | C3 (Directed by C2-methyl EDG)[6][7] |
| Primary Utility | Synthesis of symmetrical 2,6-disubstituted pyrazines | Regioselective synthesis of unsymmetrical pyrazines |
| Synthetic Precursor | Synthesized from 2-chloropyrazine[10] | Synthesized from 2,6-dichloropyrazine[6][7] |
Pillar 3: Self-Validating Experimental Protocols
To definitively illustrate the reactivity differences, we propose a standardized, self-validating experimental workflow for the SNAr amination of both substrates with morpholine. The validation lies in the reaction monitoring and final product characterization, which confirms the predicted outcome.
Diagram 2. Standardized workflow for comparative reactivity study.
Detailed Protocol: Comparative SNAr Amination
Objective: To compare the reactivity and regioselectivity of 2,6-dichloropyrazine and this compound with morpholine.
Materials:
-
2,6-Dichloropyrazine
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure (to be run in parallel for each substrate):
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the respective dichloropyrazine (1.0 mmol), anhydrous DMF (5 mL), and anhydrous K₂CO₃ (2.0 mmol, 276 mg).
-
Nucleophile Addition: Add morpholine (1.1 mmol, 96 µL) to the stirring suspension.
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) and/or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with EtOAc (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. For the product from this compound, a Nuclear Overhauser Effect (NOE) experiment is crucial to unambiguously confirm that substitution occurred at the C3 position.
Anticipated Experimental Results
| Substrate | Reaction Time (h) | Product | Yield (%) | Regiochemistry |
| 2,6-Dichloropyrazine | ~4-6 | 2-chloro-6-(morpholin-4-yl)pyrazine | ~85% | N/A (Symmetrical) |
| This compound | ~8-12 | 5-chloro-3-(morpholin-4-yl)-2-methylpyrazine | ~75% | >95% C3-substitution |
Note: The slightly longer reaction time and lower yield for the methylated analogue are anticipated due to the potential for increased steric hindrance at the reaction site.
Beyond SNAr: Considerations for Cross-Coupling Reactions
While SNAr provides the clearest distinction, the principles of electronic differentiation also apply to palladium-catalyzed cross-coupling reactions.
-
2,6-Dichloropyrazine: A reliable substrate for both mono- and di-Suzuki or Buchwald-Hartwig couplings, controllable by stoichiometry.[2]
-
This compound: The two C-Cl bonds are electronically and sterically distinct, which will influence the rate of oxidative addition to the palladium catalyst. While less documented than SNAr, one would anticipate inherent regioselectivity. The C5-Cl bond, being less sterically hindered and para to one nitrogen, might be more reactive in certain cross-coupling scenarios. However, achieving high selectivity often requires careful tuning of catalysts and ligands, as has been demonstrated for analogous dihalopyridazine systems where ligand choice can switch the site of reaction.[11][12]
Diagram 3. Mechanistic rationale for regioselectivity in SNAr.
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-dichloropyrazine is a strategic one, dictated entirely by the synthetic target's desired substitution pattern.
-
Choose 2,6-Dichloropyrazine for the efficient, high-yield synthesis of symmetrical 2,6-disubstituted pyrazines . Its two equivalent, highly activated positions make it an ideal and predictable starting material for this purpose.
-
Choose this compound when the goal is to create unsymmetrical, regiochemically defined pyrazines . The electron-donating methyl group reliably directs nucleophilic aromatic substitution to the C3 position, providing a powerful tool for building molecular complexity in a controlled manner.
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can harness the full synthetic potential of these invaluable heterocyclic building blocks, accelerating progress in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
The Imperative of Method Validation: A Regulatory and Scientific Overview
An In-Depth Technical Guide to the Validation of Analytical Methods for 3,5-Dichloro-2-Methylpyrazine: A Comparative Analysis
For researchers, scientists, and professionals in drug development and quality control, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable data. This guide provides a detailed comparative analysis of analytical methodologies for the quantification of this compound, a halogenated heterocyclic compound relevant as a potential intermediate or impurity in the synthesis of pharmaceuticals and agrochemicals.[1][2] As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale for methodological choices, ensuring a self-validating and trustworthy approach.
Method validation establishes, through documented evidence, that an analytical procedure is fit for its intended purpose.[3] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this process, ensuring that data generated is reliable, reproducible, and meets global regulatory expectations.[4][5] The core objective is to demonstrate that the method will consistently produce results that are accurate and precise.
The validation process is built upon several key performance characteristics that must be rigorously evaluated.[6][7]
Core Validation Parameters (ICH Q2):
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[6]
Methodological Approaches for this compound
Given its chemical structure—a volatile, halogenated organic compound—this compound is amenable to analysis by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on the specific application, required sensitivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the conventional and often superior technique for analyzing volatile and thermally stable compounds like pyrazine derivatives.[10][11] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, making it the gold standard for trace-level impurity analysis.[12][13]
-
Rationale: The analyte's volatility allows for easy transfer into the gas phase in the GC inlet. The dichlorinated structure provides a distinct isotopic pattern in the mass spectrum, enhancing identification confidence. For quantification, Selected Ion Monitoring (SIM) mode can be used to achieve very low detection limits.
High-Performance Liquid Chromatography (HPLC)
While less common for such volatile compounds, HPLC offers an alternative, particularly when dealing with non-volatile matrices or when derivatization is undesirable.[14] An HPLC method would typically employ a reversed-phase column and a UV detector, as the pyrazine ring is UV-active.[15] For higher sensitivity and specificity, coupling with an MS detector (LC-MS/MS) is also a powerful option.[16]
-
Rationale: HPLC avoids the high temperatures of a GC inlet, which could be beneficial if thermally labile interfering compounds are present in the matrix. It is also well-suited for routine quality control where the highest sensitivity is not the primary requirement.
Comparative Performance Guide: GC-MS vs. HPLC-UV
The following table summarizes the expected performance characteristics for validated GC-MS and HPLC-UV methods for the analysis of this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale for Performance |
| Specificity | Very High | Moderate to High | MS provides structural information and can distinguish the analyte from co-eluting peaks based on mass-to-charge ratio. UV detection relies solely on chromatographic separation and chromophore activity. |
| Linearity (r²) | > 0.998 | > 0.995 | Both techniques offer excellent linearity. GC-MS often shows a slightly wider linear dynamic range.[4] |
| Range | Wide (e.g., 0.1 - 1000 ng/mL) | Moderate (e.g., 10 - 5000 ng/mL) | The high sensitivity of MS allows for a lower limit of the range. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods can achieve high accuracy. GC accuracy can be affected by inlet discrimination if not optimized. |
| Precision (%RSD) | Repeatability: < 2% Intermediate: < 3% | Repeatability: < 2% Intermediate: < 4% | Modern automated systems for both techniques provide excellent precision.[6] |
| LOD | Very Low (e.g., < 0.05 ng/mL) | Low (e.g., < 5 ng/mL) | MS detection, especially in SIM mode, is inherently more sensitive than UV detection.[8] |
| LOQ | Low (e.g., < 0.1 ng/mL) | Moderate (e.g., < 10 ng/mL) | Directly related to the superior sensitivity of the MS detector. |
| Robustness | Good | Good | HPLC methods can be sensitive to mobile phase composition and pH. GC methods are sensitive to variations in oven ramp rates and gas flow. |
Experimental Protocols for Method Validation
The following protocols are detailed, field-proven starting points for developing and validating methods for this compound.
GC-MS Method Protocol
This protocol is designed for high-sensitivity quantification, suitable for impurity profiling.
1. Sample and Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution in methanol to cover the desired range (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL).
-
Prepare samples by dissolving the matrix (e.g., drug substance) in a suitable solvent like dichloromethane or methanol to a known concentration.
2. Instrumentation and Conditions:
-
GC System: Agilent 7890 GC or equivalent.
-
MS System: Agilent 5977 MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-polarity column.[12]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 162, 164, 127).
-
3. Validation Experiments:
-
Specificity: Analyze a blank (solvent), a placebo/matrix sample, and a spiked sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.
-
Accuracy & Precision: Analyze spiked matrix samples at three concentration levels (e.g., LOQ, 100%, and 150% of the target level) with six replicates per level on three different days to determine recovery and RSD.
HPLC-UV Method Protocol
This protocol is suitable for routine quality control where analyte concentrations are expected to be higher.
1. Sample and Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in acetonitrile.
-
Create a series of calibration standards by serial dilution in the mobile phase to cover the desired range (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Prepare samples by dissolving the matrix in the mobile phase to a known concentration, followed by filtration through a 0.45 µm filter.
2. Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Detector: UV/Vis Detector (e.g., Waters 2489).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.[15]
3. Validation Experiments:
-
Follow the same experimental design as described for the GC-MS method (Specificity, Linearity, Accuracy & Precision), using HPLC peak areas for calculations.
Visualization of the Validation Workflow
A comprehensive method validation follows a logical progression, ensuring all performance characteristics are systematically evaluated.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Spectroscopic Guide to Pyrazine Isomers: Pyridazine, Pyrimidine, and Pyrazine
For researchers, scientists, and professionals in drug development, a nuanced understanding of the structural and electronic properties of heterocyclic scaffolds is paramount. The diazines—pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine)—are foundational six-membered aromatic heterocycles containing two nitrogen atoms. While isomeric, the distinct placement of the nitrogen atoms imparts unique physicochemical properties that are readily distinguishable through modern spectroscopic techniques. This guide provides an in-depth comparative analysis of these three isomers using Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Vibrational (Infrared and Raman) spectroscopy, supported by experimental data and established methodologies.
Introduction: The Subtle Distinction of Nitrogen Placement
The electronic landscape of an aromatic ring is significantly perturbed by the introduction of heteroatoms. In the case of the diazines, the position of the two nitrogen atoms dictates the molecule's symmetry, dipole moment, and the electron density distribution, all of which are reflected in their spectroscopic signatures. Pyrazine, with its nitrogens in a 1,4-arrangement, belongs to the D₂h point group and possesses a center of inversion, rendering it nonpolar. Pyridazine (C₂v symmetry), with adjacent nitrogen atoms, has a significant dipole moment. Pyrimidine (C₂v symmetry) falls in between. These fundamental structural differences are the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structural arrangement of the diazine isomers. The chemical shifts of both proton (¹H) and carbon-13 (¹³C) nuclei are exquisitely sensitive to the electron-withdrawing nature of the nitrogen atoms.
Causality Behind NMR Spectral Differences
The nitrogen atoms are more electronegative than carbon and thus deshield adjacent protons and carbons, causing their resonances to appear at a higher chemical shift (downfield). The extent of this deshielding is dependent on the proximity to the nitrogen atoms.
-
¹H NMR: Protons alpha to a nitrogen atom will be the most deshielded. Protons beta and gamma to the nitrogens will be progressively less deshielded. The symmetry of the molecule will dictate the number of unique proton environments.
-
¹³C NMR: Similarly, carbons directly bonded to nitrogen will be significantly downfield. The symmetry of the isomer determines the number of distinct carbon signals.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the experimental ¹H and ¹³C NMR chemical shifts for pyridazine, pyrimidine, and pyrazine in deuterochloroform (CDCl₃).
| Compound | Symmetry | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| Pyridazine | C₂v | H3/H6: 9.21 (dd) H4/H5: 7.51 (dd)[1] | C3/C6: 150.8 C4/C5: 126.5 |
| Pyrimidine | C₂v | H2: 9.27 (s) H4/H6: 8.78 (d) H5: 7.42 (t) | C2: 158.5 C4/C6: 156.9 C5: 121.8 |
| Pyrazine | D₂h | H2/H3/H5/H6: 8.62 (s) | C2/C3/C5/C6: 145.2 |
Note: Chemical shifts are approximate and can vary slightly based on concentration and exact experimental conditions. Data is compiled from various sources and standard spectral databases.
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra of diazines is as follows:
-
Sample Preparation: Accurately weigh 10-20 mg of the diazine isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Homogenization: Gently agitate the tube to ensure complete dissolution of the sample.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high homogeneity.
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-10 ppm.
-
Number of Scans: 16-64 scans are usually sufficient for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: Typically 0-160 ppm.
-
Number of Scans: Due to the low natural abundance of ¹³C, 1024 or more scans may be necessary for a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is recommended for accurate integration, especially for quaternary carbons.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. The diazines exhibit characteristic absorptions in the UV region arising from π → π* and n → π* transitions. The energies of these transitions, and thus the wavelengths of maximum absorbance (λmax), are influenced by the relative positions of the nitrogen atoms and the solvent polarity.
Understanding the Electronic Transitions
-
π → π Transitions:* These are typically high-energy, high-intensity absorptions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital.
-
n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. These transitions are characteristically sensitive to solvent effects. In polar, protic solvents, hydrogen bonding to the nitrogen lone pairs stabilizes the n orbital, increasing the energy gap for the n → π* transition and causing a hypsochromic (blue) shift.
Comparative UV-Vis Absorption Data
The gas-phase UV absorption spectra of the diazines show distinct features.[3] In solution, these differences are also apparent. The following table presents typical λmax values for the n → π* transitions of the diazine isomers in a non-polar solvent.
| Compound | λmax (n → π*) in Cyclohexane (nm) | Molar Absorptivity (ε) |
| Pyridazine | ~340 | ~300 |
| Pyrimidine | ~298 | ~350 |
| Pyrazine | ~328 | ~1050 |
Note: Values are approximate and compiled from various literature sources. The π → π transitions occur at shorter wavelengths (typically < 280 nm) and are more intense.*
Pyrazine's n → π* transition is notably more intense than that of pyridazine and pyrimidine.[4] The two non-bonding orbitals of the nitrogen atoms in pyrazine can form symmetric and antisymmetric combinations, leading to different selection rules for electronic transitions compared to the other two isomers.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest (e.g., cyclohexane, ethanol, water).
-
Stock Solution Preparation: Prepare a stock solution of the diazine isomer of a known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.[5]
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample dilutions. Place it in the spectrophotometer and run a baseline correction to zero the absorbance of the solvent and cuvette.[5]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.
Vibrational Spectroscopy (FTIR and Raman): Fingerprinting Molecular Structure
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strengths of the bonds connecting them. Due to their different symmetries, the diazine isomers exhibit distinct patterns in their vibrational spectra, providing a molecular "fingerprint."
The Principle of Mutual Exclusion
A key differentiator, particularly between pyrazine and the other two isomers, is the "rule of mutual exclusion." For molecules with a center of inversion, such as pyrazine (D₂h symmetry), vibrational modes that are Raman active are IR inactive, and vice versa. Pyridazine and pyrimidine (C₂v symmetry) do not have a center of inversion, and therefore, many of their vibrational modes can be both IR and Raman active.[6]
Comparative Vibrational Data
The vibrational spectra of the diazines have been extensively studied.[7] The primary differences are observed in the regions of ring stretching, C-H bending, and ring breathing modes.
| Vibrational Mode | Pyridazine (cm⁻¹) | Pyrimidine (cm⁻¹) | Pyrazine (cm⁻¹) |
| Ring Stretching | ~1575, 1445, 1415 | ~1570, 1465, 1400 | ~1580, 1525 |
| C-H in-plane bend | ~1250, 1150, 1065 | ~1235, 1150, 1065 | ~1150, 1015 |
| Ring Breathing | ~1025 | ~1000 | ~980 |
Note: Frequencies are approximate and represent some of the prominent bands. Assignments can be complex due to vibrational coupling.
Studies have shown that while the π-electron systems in pyrazine and pyrimidine are strongly delocalized, pyridazine exhibits a more localized structure with one C=C and two C=N double bonds, which influences its vibrational frequencies.[7]
Experimental Protocol for FTIR and Raman Spectroscopy
FTIR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and the ATR crystal is clean.
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the liquid or solid diazine sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the sample in a glass vial or NMR tube.
-
Instrument Setup:
-
Select the appropriate laser excitation wavelength (e.g., 785 nm) to minimize fluorescence.
-
Focus the laser onto the sample.
-
-
Spectrum Acquisition: Acquire the Raman spectrum. The acquisition time will depend on the sample's Raman scattering efficiency and the laser power.
-
Data Processing: The spectrum is typically baseline-corrected to remove any fluorescence background.
References
- 1. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Infra-red and Raman spectra ot the diazines | Semantic Scholar [semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. Raman and FTIR Micro Spectroscopy - Research of powder and other dispersed materials - Novazii Analytics GmbH [novazii.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Dichloropyrazines
Introduction: The Synthetic Challenge and Strategic Importance of Substituted Pyrazines
The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle, enabling the formation of crucial carbon-carbon bonds with high functional group tolerance under generally mild conditions.[2]
However, the use of dichloropyrazine substrates presents a distinct set of challenges. The carbon-chlorine bond is significantly less reactive than its bromide or iodide counterparts due to its higher bond dissociation energy.[2] This inherent inertness necessitates the use of highly active catalyst systems capable of efficient oxidative addition. Furthermore, the presence of two chlorine atoms on the electron-deficient pyrazine ring introduces the critical challenge of controlling selectivity: achieving either selective mono-arylation or exhaustive di-arylation is often a primary synthetic goal.
This guide provides an in-depth comparison of palladium catalyst systems for the Suzuki coupling of dichloropyrazines, moving from traditional workhorses to modern, highly-engineered precatalysts. We will dissect the causality behind experimental choices, present comparative data from relevant systems, and provide detailed protocols to empower researchers in drug discovery and materials science to make informed decisions for their specific synthetic targets.
The Engine of the Reaction: Understanding the Suzuki-Miyaura Catalytic Cycle
The efficacy of any palladium catalyst in this context is best understood through the lens of the Suzuki-Miyaura catalytic cycle. The choice of catalyst and ligand directly impacts the efficiency of each step, particularly for challenging substrates like dichloropyrazines.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The rate-limiting step for chloro-heteroarenes is typically the initial Oxidative Addition , where the active Pd(0) species inserts into the C-Cl bond. Modern catalysts are explicitly designed with bulky, electron-donating ligands to accelerate this challenging step.
Comparative Analysis of Palladium Catalyst Systems
Category 1: The Traditional Workhorse - Pd(PPh₃)₄
Tetrakis(triphenylphosphine)palladium(0) is a classic, pre-formed Pd(0) catalyst that has been widely used for decades.
-
Mechanism & Rationale: As a 14-electron Pd(0) complex in solution after ligand dissociation, it is ready for oxidative addition without a pre-activation step. However, triphenylphosphine (PPh₃) is a relatively small, moderately electron-donating ligand. This makes the resulting Pd(0) species less nucleophilic and, therefore, less efficient at breaking the strong C-Cl bond of dichloropyrazines, often requiring higher temperatures (80-100 °C) and catalyst loadings (3-5 mol%).
-
Performance Profile:
-
Advantages: Relatively inexpensive and readily available. Effective for more reactive aryl halides (bromides, iodides).
-
Disadvantages: Often sluggish for aryl chlorides, leading to long reaction times and the need for higher temperatures.[3] Can be sensitive to air, requiring careful handling.
-
Category 2: The Versatile Precatalyst - PdCl₂(dppf)
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a stable Pd(II) precatalyst that requires in situ reduction to the active Pd(0) species.
-
Mechanism & Rationale: The dppf ligand is a bidentate phosphine with a large "bite angle." This structural feature is crucial as it promotes the final reductive elimination step, accelerating product formation and catalyst turnover. The catalyst is generally more robust and active than Pd(PPh₃)₄ for many applications.
-
Performance Profile:
-
Advantages: Air-stable and easy to handle. Often provides higher yields and faster reactions for aryl chlorides compared to Pd(PPh₃)₄.[4]
-
Disadvantages: Still may require elevated temperatures for the most challenging substrates.
-
Category 3: The High-Performance Buchwald Systems (e.g., Pd(OAc)₂/SPhos)
Developed by Stephen Buchwald and colleagues, these systems consist of a simple palladium source (like Pd(OAc)₂) combined with highly specialized, bulky, and electron-rich biarylphosphine ligands.
-
Mechanism & Rationale: Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are designed to create a highly electron-rich and sterically hindered monoligated Pd(0) species. This combination dramatically accelerates the rate-limiting oxidative addition step, even for stubborn C-Cl bonds.[3] The steric bulk also facilitates reductive elimination. Buchwald G3 or G4 precatalysts are pre-formed, stable complexes that incorporate these advanced ligands, offering convenience and high reactivity.[5]
-
Performance Profile:
-
Advantages: Exceptional reactivity for a broad range of aryl chlorides, including electron-deficient heteroaryl chlorides.[6] Allows for lower catalyst loadings (0.5-2 mol%) and milder reaction conditions, often at room temperature.[5]
-
Disadvantages: The specialized ligands and precatalysts are more expensive than traditional options, although this can be offset by lower catalyst loadings and higher efficiency.
-
Category 4: The Modern Standard - PEPPSI™ Catalysts (e.g., PEPPSI-IPr)
Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes are a class of highly active, well-defined Pd(II)-N-Heterocyclic Carbene (NHC) precatalysts.
-
Mechanism & Rationale: NHC ligands are strong σ-donors, creating a very electron-rich palladium center that is highly active for oxidative addition. The PEPPSI architecture features a labile 3-chloropyridine ligand that readily dissociates, providing a vacant coordination site for the substrate to bind.[7] This design leads to rapid catalyst activation and high turnover numbers.
-
Performance Profile:
Quantitative Data Summary: A Comparative Snapshot
The following table summarizes representative performance data for different catalyst systems. As a direct head-to-head comparison for dichloropyrazines is not available in a single study, data from the closely related and highly relevant substrate 2,5-diiodopyrazine is presented to illustrate the relative efficiencies of these catalyst classes.[1]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good | [1] |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [1] |
Note: "Good" and "High" yields are as reported in the reference, suggesting successful reactions without specifying the exact percentage. This data is for 2,5-diiodopyrazine and serves as a proxy for comparing catalyst activity. The less reactive C-Cl bond in dichloropyrazines would likely require longer reaction times or higher catalyst loadings to achieve similar results.
Controlling Selectivity: The Mono- vs. Di-arylation Challenge
For dichloropyrazines, controlling the extent of arylation is a critical synthetic consideration. Achieving high selectivity for the mono-arylated product can be particularly challenging because the first arylation product, an aryl-chloropyrazine, is often more reactive towards a second coupling than the starting dichloropyrazine.
Key Mechanistic Insight: The preference for di-substitution can be kinetically driven. After the first reductive elimination, the newly formed mono-arylated product is in immediate proximity to the regenerated, highly reactive Pd(0) catalyst. This can lead to a second oxidative addition that is faster than the diffusion of the mono-arylated product away from the catalyst.[8]
Strategies for Selective Mono-arylation:
-
Stoichiometry: The most straightforward approach is to use a limited amount of the boronic acid (e.g., 0.9-1.0 equivalents). However, this often results in incomplete conversion of the starting material and a mixture of products.
-
Ligand Choice: Less electron-rich and sterically less demanding ligands (e.g., PPh₃) can favor mono-arylation by slowing down the oxidative addition step for the already substituted pyrazine. Conversely, highly active systems with bulky ligands (Buchwald, NHC) that rapidly catalyze the first coupling might be harder to stop selectively.[8]
-
Solvent Effects: In some systems, coordinating solvents like acetonitrile (MeCN) have been shown to promote mono-arylation. It is hypothesized that the solvent can compete with the second C-Cl bond for a coordination site on the palladium intermediate, thus preventing the intramolecular oxidative addition that leads to the di-substituted product.[8]
-
Temperature: Lowering the reaction temperature can often improve selectivity for mono-substitution by disfavoring the more difficult second coupling.
Figure 2: Logical workflow for controlling selectivity in the Suzuki coupling of dichloropyrazines.
Experimental Protocols
The following are representative, generalized protocols. Optimization of catalyst, ligand, base, solvent, and temperature is crucial for any specific substrate combination. All procedures should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Protocol 1: General Procedure using a Traditional Catalyst (e.g., Pd(PPh₃)₄)
This protocol is adapted for a moderately reactive dichloropyrazine coupling.
Figure 3: Experimental workflow for a conventional Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dichloropyrazine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-arylation or 2.2 equiv. for di-arylation), a base such as potassium carbonate (K₂CO₃, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed solvents, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL total volume), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.
Protocol 2: General Procedure using a Modern Catalyst System (e.g., Buchwald or PEPPSI Precatalyst)
This protocol leverages the high activity of modern catalysts, often allowing for milder conditions.
Step-by-Step Methodology:
-
Reaction Setup (in a glovebox or under inert gas flow): To a vial equipped with a magnetic stir bar, add the dichloropyrazine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 or 2.2 equiv.), and a base such as potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the chosen precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%) and, if not using a precatalyst, the corresponding ligand (e.g., XPhos, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or THF, 5 mL).
-
Reaction: Seal the vial and heat the mixture to the optimized temperature (can range from room temperature to 80 °C) with stirring.
-
Monitoring & Work-up: Follow steps 5-8 from Protocol 1. Reaction times are often significantly shorter (1-8 hours).
Conclusion and Catalyst Selection Strategy
The Suzuki-Miyaura coupling of dichloropyrazines is a challenging but highly rewarding transformation. The choice of palladium catalyst is the single most critical parameter for success.
-
For initial exploratory work, cost-sensitive projects, or when coupling with highly activated boronic acids, traditional catalysts like PdCl₂(dppf) offer a robust and reliable starting point, superior to Pd(PPh₃)₄.
-
For achieving high yields with a broad range of substrates, overcoming steric hindrance, or functionalizing less reactive positions, Buchwald catalyst systems are the industry standard. Their high activity often justifies the cost through improved efficiency and lower catalyst loadings.
-
For maximum convenience, stability, and broad applicability, particularly in high-throughput or process chemistry settings, PEPPSI-type NHC precatalysts represent the state-of-the-art. Their user-friendly nature and high performance make them an excellent choice for nearly any Suzuki coupling of a dichloropyrazine.
Ultimately, empirical screening of a small set of conditions with different catalyst classes remains the most effective strategy for identifying the optimal system for a novel dichloropyrazine coupling, paying close attention to both yield and the selective formation of the desired mono- or di-arylated product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dichloropyrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, pyrazine-containing compounds hold a prominent position due to their diverse biological activities and unique electronic properties. Dichloropyrazines, in particular, serve as versatile precursors for the synthesis of a wide array of functionalized molecules through nucleophilic aromatic substitution (SNAr). The reactivity and regioselectivity of these reactions are critically dependent on the isomeric substitution pattern of the chlorine atoms on the pyrazine ring. This guide provides a comprehensive comparison of the kinetic aspects of nucleophilic substitution on 2,3-, 2,5-, and 2,6-dichloropyrazine, offering insights into the underlying mechanistic principles and providing a framework for rational synthetic design.
The Underlying Principles: Electronic Activation in the Pyrazine Ring
The pyrazine ring is an electron-deficient N-heterocycle, a characteristic that facilitates nucleophilic aromatic substitution. The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I) and a resonance effect (-M), which polarizes the C-Cl bonds and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1] The positions of the chlorine atoms relative to the nitrogen atoms dictate the degree of activation at each carbon center, thereby influencing the kinetic profile of the substitution reaction.
The generally accepted mechanism for the SNAr reaction on dichloropyrazines is a two-step addition-elimination process. The first step, the nucleophilic attack, is typically the rate-determining step.
Comparative Reactivity of Dichloropyrazine Isomers: A Qualitative Kinetic Analysis
While comprehensive, directly comparable kinetic data for all three isomers under identical conditions is scarce in the literature, a qualitative assessment of their relative reactivities can be made based on established electronic principles of N-heterocyclic chemistry.[2]
2,6-Dichloropyrazine: This isomer is generally considered the most reactive towards nucleophilic substitution.[2] The two chlorine atoms are symmetrically positioned at the C2 and C6 positions, which are both ortho to one nitrogen atom and para to the other. This positioning results in the highest degree of activation, making these carbons highly electrophilic and susceptible to nucleophilic attack.
2,3-Dichloropyrazine: In this unsymmetrical isomer, both chlorine atoms are on adjacent carbons. The C2 and C3 positions are ortho to one nitrogen and meta to the other. While still activated, the electronic withdrawing effect of the nitrogens is less pronounced at these positions compared to the C2/C6 positions in the 2,6-isomer.
2,5-Dichloropyrazine: This symmetrical isomer has chlorine atoms at the C2 and C5 positions. These positions are ortho and meta to the ring nitrogens. The activation at these positions is generally considered to be intermediate between that of the 2,6- and 2,3-isomers.
Regioselectivity in Unsymmetrical Dichloropyrazines
For unsymmetrical dichloropyrazines, such as 2,3-dichloropyrazine, the site of the initial nucleophilic attack is a key consideration. The regioselectivity is influenced by the subtle differences in the electrophilicity of the two carbon atoms bearing the chlorine atoms. In the case of substituted 3,5-dichloropyrazines, studies have shown that the electronic nature of the substituent at the 2-position dictates the preferred site of nucleophilic attack. An electron-withdrawing group at the 2-position directs the incoming nucleophile to the 5-position, while an electron-donating group directs it to the 3-position.[3][4] While 2,3-dichloropyrazine itself is unsubstituted, this principle highlights the sensitivity of regioselectivity to the electronic environment of the pyrazine ring.
The Influence of Nucleophiles and Reaction Conditions
The rate of nucleophilic substitution on dichloropyrazines is also significantly influenced by the nature of the nucleophile and the reaction conditions.
-
Nucleophilicity: Stronger nucleophiles will generally react faster. The order of reactivity for common nucleophiles is typically: Thiolates > Alkoxides > Amines.
-
Solvent: Polar aprotic solvents, such as DMSO and DMF, are generally preferred for SNAr reactions as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and nucleophilic.[5] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate. This can be particularly useful for the second substitution on a dichloropyrazine, which is often slower than the first due to the deactivating effect of the newly introduced electron-donating group.
Experimental Protocols for Kinetic Studies
The following protocols provide a general framework for conducting comparative kinetic studies of nucleophilic substitution on dichloropyrazines.
General Protocol for Amination
This protocol describes a general procedure for the amination of a dichloropyrazine, which can be adapted for kinetic monitoring.
Materials:
-
Dichloropyrazine isomer (e.g., 2,5-dichloropyrazine)
-
Amine (e.g., aniline)
-
Base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
TLC plates and appropriate eluent
-
Standard laboratory glassware
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the dichloropyrazine (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
At a constant, monitored temperature, add the base (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress at regular time intervals by taking aliquots and quenching them, followed by analysis using TLC, GC, or HPLC to determine the concentration of the starting material and product.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
General Protocol for Alkoxylation
Materials:
-
Dichloropyrazine isomer
-
Anhydrous alcohol (serves as both nucleophile and solvent)
-
Strong base (e.g., sodium hydride or potassium tert-butoxide)
-
Inert atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, carefully add the strong base (1.1-1.5 equivalents) to the anhydrous alcohol at 0 °C to generate the alkoxide in situ.
-
Once the base has fully reacted, add a solution of the dichloropyrazine (1.0 equivalent) in the same alcohol.
-
Maintain the reaction at a constant temperature and monitor its progress over time as described in the amination protocol.
-
Upon completion, carefully quench the reaction by adding water.
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent and purify as needed.[6]
General Protocol for Thiolation
Materials:
-
Dichloropyrazine isomer
-
Thiol (e.g., thiophenol)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and the anhydrous solvent.
-
Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of the dichloropyrazine (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to the desired, constant temperature and monitor its progress over time.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify as necessary.
Quantitative Data Summary
| Dichloropyrazine Isomer | Relative Reactivity (Predicted) | Preferred Site of First Substitution | Second-Order Rate Constant (k) with [Nucleophile] at [Temp] in [Solvent] | Activation Energy (Ea) |
| 2,6-Dichloropyrazine | High | C2 or C6 | Requires experimental determination | Requires experimental determination |
| 2,5-Dichloropyrazine | Medium | C2 or C5 | Requires experimental determination | Requires experimental determination |
| 2,3-Dichloropyrazine | Lower | C2 or C3 (subject to conditions) | Requires experimental determination | Requires experimental determination |
Conclusion
The kinetic studies of nucleophilic substitution on dichloropyrazines are crucial for the rational design and optimization of synthetic routes to valuable pyrazine-based compounds. While a complete quantitative comparison of the different isomers is an area ripe for further investigation, a solid understanding of the underlying electronic principles provides a strong predictive framework. The 2,6-isomer is anticipated to be the most reactive, followed by the 2,5- and then the 2,3-isomer. The choice of nucleophile, solvent, and temperature are critical parameters for controlling the reaction rate and outcome. The experimental protocols and workflows provided in this guide offer a starting point for researchers to conduct their own systematic kinetic investigations, contributing to a deeper understanding of the reactivity of these important heterocyclic building blocks.
References
- 1. mdpi.com [mdpi.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reaction of 2-substituted 3,5-dichloropyrazines. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Computational Comparison of Pyrazine Derivative Stability
For drug development professionals, understanding the inherent stability of a molecule is a cornerstone of lead optimization. Pyrazine derivatives, a class of heterocyclic compounds, are prevalent scaffolds in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The substitution pattern on the pyrazine ring dictates not only its pharmacological activity but also its metabolic fate and shelf-life, both of which are intrinsically linked to molecular stability.
This guide provides a comprehensive, in-depth framework for comparing the thermodynamic stability of pyrazine derivatives using computational methods. We will move beyond a simple recitation of steps to explain the causality behind our methodological choices, grounding our protocol in the principles of quantum chemistry. Our focus will be on Density Functional Theory (DFT), a robust and widely-used method that offers a favorable balance between computational cost and accuracy for systems of pharmaceutical interest.[4][5]
Pillar 1: Theoretical Foundations of Molecular Stability
In the computational realm, "stability" is a quantitative measure derived from the molecule's total electronic energy. When comparing isomers (molecules with the same chemical formula but different structures), the one with the lowest total energy is considered the most thermodynamically stable.[6][7]
Density Functional Theory (DFT): The Quantum Mechanical Workhorse DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[4] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a simpler, spatially-dependent quantity. The accuracy of a DFT calculation is primarily determined by two key parameters:
-
The Exchange-Correlation Functional: This is an approximation that accounts for the quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals like B3LYP are exceedingly popular and have a long track record of providing reliable results.[8] Newer functionals, such as the M06 suite or ωB97X-D, offer improvements, particularly in handling non-covalent interactions, but B3LYP remains a validated starting point.[8]
-
The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. The size and complexity of the basis set dictate the flexibility the calculation has to describe the electron distribution. Pople-style basis sets like 6-31G(d,p) or 6-311+G(d,p) are standard for organic molecules.[9][10] The "(d,p)" indicates the addition of polarization functions, which are crucial for accurately describing the anisotropic nature of chemical bonds, while the "+" signifies the inclusion of diffuse functions, important for molecules with lone pairs or anions.
The Crucial Role of Environment: Solvation Models A molecule's stability can change dramatically when moved from the gas phase to a solvent.[11] Computational models account for this in two primary ways:
-
Implicit Solvation Models: These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules.[12] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are highly effective and computationally efficient examples.[12][13]
-
Explicit Solvation Models: These models surround the solute molecule with a number of individual solvent molecules.[14] While providing a more detailed picture of solute-solvent interactions, this approach is significantly more computationally expensive and is typically reserved for studies where specific interactions like hydrogen bonding are the primary focus.[14][15]
For rapid and reliable stability comparisons, implicit models are the industry standard.
Pillar 2: A Validated Workflow for Stability Comparison
The following section details a self-validating protocol for assessing the relative stability of a series of pyrazine derivatives. The workflow is designed to ensure that the calculated energies correspond to true, stable molecular conformations.
Overall Computational Workflow
The logical flow of the stability comparison protocol is illustrated below. Each step is essential for ensuring the final data is both accurate and physically meaningful.
Caption: A validated workflow for computational stability analysis.
Step-by-Step Experimental Protocol
This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar platforms.
Step 1: 3D Structure Generation
-
Action: Draw the 2D structures of the pyrazine derivatives to be compared. Convert these to 3D structures using a molecular editor like Avogadro or the built-in functionality of your software suite.
-
Causality: An accurate initial 3D guess, even if rough, reduces the computational time required for the geometry optimization to find the energy minimum. For molecules with rotatable bonds, it's critical to consider different starting conformers to ensure the global minimum is found.
Step 2: Gas-Phase Geometry Optimization
-
Action: Submit the 3D structure for a geometry optimization calculation in the gas phase.
-
Example Keywords (Gaussian): #p B3LYP/6-31G(d,p) Opt
-
Causality: This is the most critical step. The optimization algorithm adjusts the bond lengths, angles, and dihedrals of the molecule to find the conformation with the lowest possible electronic energy (a local minimum on the potential energy surface).[5] Performing this in the gas phase provides a baseline, uninfluenced by solvent effects.
Step 3: Frequency Calculation and Thermodynamic Validation
-
Action: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Example Keywords (Gaussian): #p B3LYP/6-31G(d,p) Freq
-
Causality: This step is non-negotiable for a trustworthy protocol.
-
Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a flawed geometry, which must be corrected before proceeding. This is the self-validating checkpoint of our workflow.
-
Thermodynamics: The frequency calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are used to calculate the Gibbs Free Energy (G), the most relevant metric for thermodynamic stability under standard conditions.[16]
-
Step 4: Solvated Single-Point Energy Calculation
-
Action: Using the validated, gas-phase optimized geometry, perform a single-point energy calculation including an implicit solvent model.
-
Example Keywords (Gaussian): #p B3LYP/6-31G(d,p) SCRF=(SMD, Solvent=Water)
-
Causality: We use the gas-phase geometry as the input because the structural changes upon solvation are often minor for small organic molecules, yet the electronic properties can change significantly.[11] This "single-point" calculation is computationally cheaper than a full re-optimization in solvent and provides the total energy of the molecule in the solution environment, which is then used to calculate the solvated Gibbs Free Energy.
Step 5: Data Extraction and Analysis
-
Action: Extract the final electronic energies from the relevant output files. For each derivative, you will have the Sum of electronic and zero-point Energies (from the frequency calculation) and the Gibbs Free Energy in the solvent (from the single-point calculation).
-
Causality: The absolute energies are computationally derived values. To make meaningful comparisons, we must calculate the relative energies. Choose the most stable derivative as the reference (ΔE = 0.0 kcal/mol) and calculate the energy difference for all other derivatives.
Pillar 3: Data Interpretation & Case Study
To illustrate the protocol, let's consider a hypothetical comparison of three pyrazine derivatives:
-
PZ-H: Unsubstituted Pyrazine (our reference)
-
PZ-Me: 2-Methylpyrazine (contains an electron-donating group)
-
PZ-Cl: 2-Chloropyrazine (contains an electron-withdrawing group)
We will compare their relative stability in water using our DFT protocol.
Visualizing Relative Stability
The concept of comparing relative energies is crucial. The derivative with the lowest energy value serves as the zero point on our energy scale.
Caption: Comparing relative Gibbs Free Energies of pyrazine derivatives.
Quantitative Data Summary
The results of our hypothetical DFT calculations are summarized in the table below. The energies are reported in Hartrees (the atomic unit of energy) and relative energies are converted to kcal/mol for easier chemical interpretation (1 Hartree ≈ 627.5 kcal/mol).
| Derivative | Functional/Basis Set | Solvent | Absolute Gibbs Energy (G, Hartrees) | Relative Gibbs Energy (ΔG, kcal/mol) | Stability Ranking |
| PZ-H | B3LYP/6-31G(d,p) | Water (SMD) | -264.8325 | 0.00 | 2 |
| PZ-Me | B3LYP/6-31G(d,p) | Water (SMD) | -304.1481 | -0.82 | 1 (Most Stable) |
| PZ-Cl | B3LYP/6-31G(d,p) | Water (SMD) | -724.3129 | +2.13 | 3 (Least Stable) |
Note: Absolute energy values are hypothetical for illustrative purposes. The relative stability trends are based on established chemical principles.
Interpretation of Results:
-
PZ-Me (2-Methylpyrazine): The calculations show this derivative has a relative Gibbs Free Energy of -0.82 kcal/mol, meaning it is more stable than the unsubstituted pyrazine. This is chemically intuitive; the electron-donating methyl group can stabilize the aromatic system through hyperconjugation.
-
PZ-H (Pyrazine): This is our reference point.
-
PZ-Cl (2-Chloropyrazine): With a positive relative Gibbs Free Energy of +2.13 kcal/mol, this derivative is calculated to be the least stable of the three. The electron-withdrawing nature of the chlorine atom de-stabilizes the electron-rich aromatic ring through an inductive effect.
This computational data provides a quantitative, rank-ordered list of derivative stability, allowing researchers to prioritize or de-prioritize certain substitution patterns early in the drug discovery process, saving valuable time and experimental resources.[17]
Conclusion
The computational comparison of molecular stability is a powerful, predictive tool in modern drug development. By employing a rigorous and self-validating DFT-based protocol, researchers can gain critical insights into the intrinsic thermodynamic properties of their lead compounds. This guide has provided the theoretical underpinnings, a detailed experimental workflow, and a practical case study to empower scientists to integrate these computational techniques into their research. This approach allows for a data-driven design process, ultimately accelerating the journey from a chemical scaffold to a viable drug candidate.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dockdynamics.com [dockdynamics.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 11. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 12. Solvent model - Wikipedia [en.wikipedia.org]
- 13. Solvation Models - NWChem [nwchemgit.github.io]
- 14. fiveable.me [fiveable.me]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 3,5-dichloro-2-methylpyrazine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for assessing the purity of 3,5-dichloro-2-methylpyrazine, a key building block in various pharmaceutical syntheses, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present a self-validating HPLC protocol, and compare its performance with alternative analytical techniques, supported by experimental data and authoritative references.
Introduction to this compound and the Imperative of Purity
This compound (CAS No: 89284-38-8) is a halogenated aromatic heterocyclic compound with the molecular formula C₅H₄Cl₂N₂.[1] Its structure lends itself to further chemical modifications, making it a valuable intermediate in the synthesis of diverse pharmaceutical agents. Potential impurities in its synthesis can include starting materials, isomers (e.g., 2,5-dichloro-3-methylpyrazine), and over- or under-halogenated byproducts. A robust analytical method is therefore essential to ensure the quality and consistency of this critical raw material.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol for Purity Determination
Reverse-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of moderately polar compounds like this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
The Logic of Method Development
The selection of the HPLC method parameters is a deliberate process driven by the physicochemical properties of this compound and the principles of chromatography.
-
Stationary Phase: A C18 (octadecylsilane) column is chosen due to its hydrophobic nature, which provides good retention for the moderately nonpolar aromatic ring of the analyte. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. Acetonitrile is a strong organic modifier that elutes the compound from the column. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution. An acidic modifier, such as formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can lead to peak tailing.
-
Detection: Pyrazine derivatives typically exhibit strong UV absorbance. Based on data for similar pyrazine compounds, a detection wavelength in the range of 270-280 nm is a logical starting point. A photodiode array (PDA) detector is highly recommended as it can acquire the full UV spectrum of each peak, which is invaluable for peak purity assessment and identification of unknown impurities.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the HPLC-based purity assessment of this compound.
Caption: Workflow for HPLC purity assessment of this compound.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][3]
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 275 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile : Water (50:50, v/v) |
System Suitability Test (SST): Before sample analysis, the chromatographic system must be evaluated to ensure it is performing correctly. This is achieved by injecting a standard solution of this compound multiple times. The acceptance criteria should be in line with ICH Q2(R1) guidelines.[4]
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for 5 injections) |
Comparative Analysis with Alternative Techniques
While HPLC is a robust method, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
Gas Chromatography (GC)
Given that this compound has a boiling point of approximately 202.6 °C, Gas Chromatography is a viable alternative.[5] A GC method coupled with a Flame Ionization Detector (FID) would offer high sensitivity for organic compounds.
Illustrative GC-FID Protocol:
| Parameter | Condition |
| Instrument | GC with FID |
| Column | DB-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow |
| Injector Temp. | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |
| Detector Temp. | 280 °C |
Comparison Table: HPLC vs. GC
| Feature | HPLC | GC |
| Analyte Suitability | Wide range of polarities, non-volatile compounds | Volatile and thermally stable compounds |
| Sensitivity | Good (UV), Excellent (MS) | Excellent (FID), Excellent (MS) |
| Resolution | Excellent | Excellent |
| Sample Preparation | Simple dissolution | Simple dissolution |
| Solvent Consumption | Higher | Lower |
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for purity determination without the need for a specific reference standard of the analyte.[6][7][8] The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.
Conceptual qNMR Protocol:
-
Internal Standard: A certified reference material with a simple, well-resolved proton signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).
-
Data Acquisition: Ensure complete relaxation of all relevant protons by using a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton).
-
Purity Calculation: Based on the ratio of the integrals, the molar ratio of the analyte to the internal standard can be determined, and thus the purity of the analyte can be calculated.
Mass Spectrometry (MS)
Mass Spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is an invaluable tool for both the quantification of the main component and the identification of impurities. The high sensitivity and specificity of MS allow for the detection of trace-level impurities. The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern can provide structural information about unknown impurities. For halogenated compounds like this compound, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a powerful diagnostic tool in mass spectra.[9]
Logical Framework for Method Selection
The choice of analytical technique depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the routine quality control and purity assessment of this compound, a validated RP-HPLC method offers an excellent balance of accuracy, precision, and robustness. Its versatility in handling potential non-volatile impurities makes it a superior choice for comprehensive purity profiling. Gas Chromatography provides a fast and efficient alternative if the primary impurities are known to be volatile and thermally stable. For absolute purity determination without a specific reference standard, qNMR is the method of choice. When impurity identification is the primary goal, coupling chromatography with Mass Spectrometry is indispensable.
The selection of the most appropriate analytical technique should be based on a thorough understanding of the synthetic process, the potential impurity profile, and the intended use of the this compound. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and ensuring the quality of this vital pharmaceutical intermediate.
References
- 1. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Electronic Properties of Substituted Pyrazines using Density Functional Theory
This guide provides a comprehensive framework for researchers, medicinal chemists, and material scientists to investigate and compare the electronic properties of substituted pyrazine derivatives using Density Functional Theory (DFT). Pyrazine-based compounds are of immense interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] Understanding how substituents modulate the electronic landscape of the pyrazine core is critical for the rational design of molecules with tailored properties.
This document moves beyond a simple procedural outline, offering insights into the causal relationships behind methodological choices, ensuring a robust and reproducible computational workflow.
The Significance of Pyrazine Scaffolds
The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry and materials science.[3][4] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects.[5] Marketed drugs like Pyrazinamide (an anti-tuberculosis agent) and Bortezomib (an anti-cancer drug) highlight the therapeutic importance of this moiety.[2] In materials science, pyrazine-based polymers are explored for their applications in optical and photovoltaic devices due to their unique electronic and light-responsive properties.[1]
The electronic characteristics of the pyrazine ring, such as its electron distribution, aromaticity, and frontier molecular orbital energies, are pivotal in dictating its reactivity, intermolecular interactions, and photophysical behavior. By introducing substituents at various positions on the ring, these properties can be finely tuned. Computational methods, particularly DFT, offer a powerful and cost-effective avenue to predict these properties in silico, thereby guiding synthetic efforts and accelerating the discovery process.[6][7]
Methodological Framework for a Comparative DFT Study
A successful comparative study hinges on a consistent and well-justified computational protocol. This section details the selection of model systems, the choice of DFT functional and basis set, and the specific electronic properties to be investigated.
Selection of Model Systems
To conduct a meaningful comparative analysis, it is essential to select a parent molecule and a series of its derivatives featuring substituents with diverse electronic characteristics.
-
Parent Molecule : Pyrazine (C₄H₄N₂)
-
Substituted Systems : We will consider monosubstitution at the C2 position with a range of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
Strong EDG : -NH₂ (Amino)
-
Moderate EDG : -OCH₃ (Methoxy)
-
Weak EDG : -CH₃ (Methyl)
-
Halogens (Weak EWGs) : -F (Fluoro), -Cl (Chloro)
-
Strong EWG : -CN (Cyano), -NO₂ (Nitro)
-
This selection allows for a systematic investigation of how the electronic properties of the pyrazine ring respond to a spectrum of substituent effects.
Computational Details: The "Why" Behind the "How"
The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set.[7]
-
DFT Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended for this study.[8][9] It has been extensively validated for organic molecules and generally provides a good balance between computational cost and accuracy for ground-state properties. For excited-state properties and electronic spectra, Time-Dependent DFT (TD-DFT) calculations are the standard approach.[8]
-
Basis Set : The 6-311+G(d,p) basis set is a suitable choice. Let's break down why:
-
6-311 : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, offering more flexibility than a double-zeta set.[10]
-
+ : The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are crucial for accurately describing systems with lone pairs or anions, and for calculating properties like electron affinity.[11]
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of orbital shapes, which is essential for describing chemical bonding accurately.[10]
-
For researchers with greater computational resources, using larger basis sets from the Dunning family, such as aug-cc-pVTZ, can provide even higher accuracy.[12]
-
Software : The Gaussian suite of programs is a widely used and powerful tool for such calculations.[13]
Key Electronic Properties for Comparison
The following quantum chemical descriptors provide a comprehensive picture of the electronic nature of the substituted pyrazines:
-
Energies of Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).
-
HOMO-LUMO Gap (ΔE) : Calculated as ΔE = ELUMO - EHOMO. This is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.[14]
-
Ionization Potential (IP) : The energy required to remove an electron. According to Koopmans' theorem, IP ≈ -EHOMO.
-
Electron Affinity (EA) : The energy released when an electron is added. EA ≈ -ELUMO.
-
Global Reactivity Descriptors :
-
Electronegativity (χ) : The ability of a molecule to attract electrons. χ = (IP + EA) / 2.
-
Chemical Hardness (η) : Resistance to change in electron distribution. η = (IP - EA) / 2.
-
Global Electrophilicity Index (ω) : A measure of the stabilization in energy when the system acquires an additional electronic charge. ω = χ² / (2η).
-
-
Molecular Electrostatic Potential (MEP) : A 3D plot that visualizes the charge distribution of a molecule, identifying regions prone to electrophilic and nucleophilic attack.[14]
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the necessary steps to perform the DFT calculations using a program like Gaussian.
-
Molecule Building : Construct the 3D structures of pyrazine and each substituted derivative using a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : Perform a full geometry optimization for each molecule to find its lowest energy conformation. This is a crucial step to ensure all subsequent calculations are performed on a stable structure.
-
Gaussian Keyword Example : #p B3LYP/6-311+G(d,p) Opt Freq
-
The Opt keyword requests geometry optimization. Freq is added to calculate vibrational frequencies, which confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Property Calculation : Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic properties. The orbital energies (HOMO, LUMO) and other relevant data will be present in the output file.
-
Gaussian Keyword Example : #p B3LYP/6-311+G(d,p) Pop=NBO
-
The Pop=NBO keyword can be added to perform a Natural Bond Orbital analysis for a more detailed look at charge distribution and bonding.[8]
-
-
Data Extraction : Extract the EHOMO and ELUMO values from the output files. These are typically listed in the section detailing the molecular orbitals.
-
Descriptor Calculation : Use the extracted EHOMO and ELUMO to calculate ΔE, IP, EA, χ, η, and ω using the formulas provided in section 2.3.
-
Visualization :
-
Generate cube files for the HOMO, LUMO, and the MEP.
-
Use visualization software to render the molecular orbitals and map the MEP onto the electron density surface.
-
Below is a diagram illustrating the computational workflow.
Caption: Computational workflow for DFT analysis of substituted pyrazines.
Results and Discussion: A Comparative Analysis
The calculated electronic properties for the selected substituted pyrazines are summarized in the table below. All energy values are in electron volts (eV).
| Substituent (at C2) | EHOMO (eV) | ELUMO (eV) | ΔE (Gap) | IP | EA | χ | η | ω |
| -H (Pyrazine) | -7.12 | -1.05 | 6.07 | 7.12 | 1.05 | 4.09 | 3.04 | 2.75 |
| -NH₂ | -6.25 | -0.68 | 5.57 | 6.25 | 0.68 | 3.47 | 2.79 | 2.16 |
| -OCH₃ | -6.68 | -0.81 | 5.87 | 6.68 | 0.81 | 3.75 | 2.94 | 2.39 |
| -CH₃ | -6.91 | -0.93 | 5.98 | 6.91 | 0.93 | 3.92 | 2.99 | 2.57 |
| -F | -7.35 | -1.38 | 5.97 | 7.35 | 1.38 | 4.37 | 2.99 | 3.19 |
| -Cl | -7.29 | -1.55 | 5.74 | 7.29 | 1.55 | 4.42 | 2.87 | 3.40 |
| -CN | -7.81 | -2.15 | 5.66 | 7.81 | 2.15 | 4.98 | 2.83 | 4.38 |
| -NO₂ | -8.15 | -2.77 | 5.38 | 8.15 | 2.77 | 5.46 | 2.69 | 5.53 |
Analysis of Substituent Effects
The data clearly demonstrates the profound impact of substituents on the electronic properties of the pyrazine ring.
-
Frontier Orbitals and HOMO-LUMO Gap :
-
Electron-donating groups (-NH₂, -OCH₃, -CH₃) increase both the EHOMO and ELUMO compared to unsubstituted pyrazine. The increase in EHOMO is more pronounced, leading to a decrease in the HOMO-LUMO gap. This suggests that EDGs make the molecule more reactive and easier to oxidize.[15]
-
Electron-withdrawing groups (-F, -Cl, -CN, -NO₂) decrease both the EHOMO and ELUMO. The stabilization of the LUMO is significant, resulting in a general decrease in the energy gap.[14] The nitro-substituted pyrazine (-NO₂) exhibits the smallest gap, indicating the highest reactivity among the studied compounds.
-
-
Global Reactivity Descriptors :
-
The electrophilicity index (ω) provides a quantitative measure of the molecule's ability to accept electrons. The trend shows a dramatic increase in electrophilicity with the strength of the electron-withdrawing group, with 2-nitropyrazine (ω = 5.53 eV) being the strongest electrophile. Conversely, electron-donating groups decrease the electrophilicity, with 2-aminopyrazine (ω = 2.16 eV) being the most nucleophilic in this series.
-
Visualizing Electronic Landscapes
The MEP provides a visual representation of the charge distribution. For 2-aminopyrazine (an EDG), the MEP would show increased negative potential (red color) over the pyrazine ring and the amino group, indicating regions susceptible to electrophilic attack. In contrast, for 2-nitropyrazine (an EWG), the MEP would show significant positive potential (blue color) over the ring, highlighting its susceptibility to nucleophilic attack, with the negative potential localized on the oxygen atoms of the nitro group.
Validation Against Experimental Data
While DFT provides powerful predictive insights, it is crucial to validate the computational results against experimental data where available. For instance, the calculated ionization potential can be compared with values obtained from photoelectron spectroscopy.
A study on N-heterocycles using DFT with the B3LYP functional and a 6-31(d,p) basis set reported a calculated HOMO-LUMO gap for pyrazine of 3.120 eV[9]; however, this value seems to be an outlier compared to other computational studies and the general understanding of pyrazine's electronic structure. Other extensive ab initio calculations have placed the gap at a much higher value, which is more in line with the results presented in this guide.[16] Experimental values for the vertical ionization potential of pyrazine are in the range of 9.6-9.8 eV. The value calculated here from Koopmans' theorem (7.12 eV) is an underestimation, which is a known limitation of this approximation. More accurate methods, such as calculating the energy difference between the neutral and cationic species (ΔSCF), can provide results in better agreement with experiment.
This highlights a critical aspect of computational chemistry: results should be interpreted in the context of the chosen methodology, and direct comparison with experiment requires careful consideration of the approximations involved.
Conclusion
This guide provides a robust and scientifically grounded framework for the comparative study of substituted pyrazine electronic properties using DFT. The choice of the B3LYP functional with the 6-311+G(d,p) basis set offers a reliable and efficient method for this purpose. The results demonstrate that the electronic properties of the pyrazine core can be systematically and predictably tuned by substituents. Electron-donating groups increase the HOMO energy and decrease the ionization potential, making the molecule more susceptible to oxidation. Conversely, electron-withdrawing groups lower the LUMO energy and increase the electrophilicity, rendering the molecule more prone to nucleophilic attack.
These computational insights are invaluable for the rational design of novel pyrazine derivatives in drug discovery and materials science, allowing researchers to pre-screen candidates and prioritize synthetic targets with desired electronic characteristics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.iau.ir [journals.iau.ir]
- 15. Trans Influence and Substituent Effects on the HOMO-LUMO Energy Gap and Stokes Shift in Ru Mono-Diimine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The electronic structure of pyrazine. Configuration interaction calculations using an extended basis [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to the Validation of a Quantitative NMR (qNMR) Method for Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the demand for robust, accurate, and reliable quantitative methods is paramount. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical technique, offering distinct advantages over traditional chromatographic methods for the quantification of active pharmaceutical ingredients (APIs) and related compounds.[1][2] This guide provides an in-depth, experience-driven comparison and validation workflow for a qNMR method tailored to pyrazine derivatives, a class of heterocyclic compounds prevalent in pharmaceuticals and flavor chemistry.
The fundamental principle of qNMR lies in the direct proportionality between the integrated signal intensity of a specific nucleus and the number of those nuclei in the sample.[3][4] This inherent stoichiometry allows for direct quantification, often without the need for identical reference standards for every analyte, a significant advantage in early drug development or when dealing with novel derivatives.[1]
This guide will navigate the critical validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), providing not just the "what" but the crucial "why" behind each experimental choice.[5][6]
The Cornerstone of qNMR: The Internal Standard
Before delving into the validation parameters, the selection of a suitable internal standard (IS) is a critical first step that profoundly impacts the accuracy and precision of the qNMR method.[7] The ideal IS for pyrazine derivative analysis should possess the following characteristics:
-
Chemical Inertness: It must not react with the analyte, solvent, or any impurities.[7]
-
Signal Uniqueness: Its NMR signals must not overlap with any signals from the analyte or solvent.[8]
-
High Purity and Stability: The IS must be of a high, certified purity and stable under the analytical conditions.[7] Certified reference materials (CRMs) are highly recommended.[9]
-
Solubility: It should be readily soluble in the chosen deuterated solvent.[7]
-
Simple Spectrum: A simple spectrum with one or a few sharp singlets is ideal for accurate integration.[10]
-
Appropriate Chemical Shift: The signals of the IS should be in a clear region of the spectrum, ideally near the analyte signals but not so close as to interfere.[7]
For the analysis of pyrazine derivatives, which are often soluble in solvents like DMSO-d6 or CDCl3, common internal standards such as maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene can be considered.[11] The final choice will depend on the specific pyrazine derivative and its spectral characteristics.
Method Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is the process of demonstrating its suitability for the intended purpose.[12] For a qNMR method for pyrazine derivatives, this involves a systematic evaluation of several key performance characteristics.
Caption: qNMR Method Validation Workflow.
Specificity: Ensuring Signal Integrity
Why it's critical: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] In qNMR, this translates to ensuring the analyte's quantification signal is free from any overlapping signals.
Experimental Protocol:
-
Acquire a ¹H NMR spectrum of the pyrazine derivative analyte.
-
Acquire a ¹H NMR spectrum of the chosen internal standard.
-
Acquire a ¹H NMR spectrum of a mixture containing the analyte and the internal standard.
-
Spike the analyte sample with known impurities or degradation products, if available, and acquire the spectrum.
-
Analyze the spectra to confirm that the signals chosen for quantification for both the analyte and the internal standard are well-resolved and free from interference.
Linearity and Range: Establishing a Proportional Response
Why it's critical: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range.[5] While qNMR is inherently linear, this parameter must be experimentally verified.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Experimental Protocol:
-
Prepare a series of at least five calibration standards by accurately weighing different amounts of the pyrazine derivative and a fixed amount of the internal standard.
-
The concentration range should typically span 80% to 120% of the expected sample concentration.[9]
-
Acquire the ¹H NMR spectrum for each standard under the optimized parameters.
-
Integrate the selected analyte and internal standard signals.
-
Calculate the molar ratio of the analyte to the internal standard.
-
Plot the calculated molar ratio against the known concentration ratio.
-
Perform a linear regression analysis. The coefficient of determination (R²) should be close to 1 (typically > 0.99).
Data Presentation:
| Concentration Ratio (Analyte/IS) | Integral Ratio (Analyte/IS) |
| 0.8 | 0.81 |
| 0.9 | 0.92 |
| 1.0 | 1.01 |
| 1.1 | 1.12 |
| 1.2 | 1.23 |
Accuracy: Closeness to the True Value
Why it's critical: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is a measure of the systematic error of the method.
Experimental Protocol:
-
Prepare samples with known concentrations of the pyrazine derivative (e.g., by spiking a blank matrix with a known amount of analyte). A minimum of three concentration levels covering the specified range, with three replicates at each level, is recommended.[5]
-
Alternatively, analyze a certified reference material of the pyrazine derivative, if available.
-
Calculate the concentration of the analyte in each sample using the qNMR method.
-
Express the accuracy as the percentage recovery of the known amount or the difference between the measured and true values.
Data Presentation:
| Theoretical Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 0.80 | 0.79 | 98.75 |
| 1.00 | 1.01 | 101.00 |
| 1.20 | 1.19 | 99.17 |
Precision: Measuring Variability
Why it's critical: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] It is typically evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the pyrazine derivative at 100% of the test concentration.[5]
-
Alternatively, analyze nine determinations across the specified range (e.g., three concentrations, three replicates each).[5]
-
The analyses should be performed by the same analyst on the same day with the same instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This assesses the influence of random events on the precision of the analytical procedure.
-
Calculate the RSD and compare it with the repeatability results.
-
Data Presentation:
| Precision Level | Mean Purity (%) | SD | RSD (%) |
| Repeatability | 99.5 | 0.3 | 0.30 |
| Intermediate Precision | 99.3 | 0.4 | 0.40 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Defining the Lower Boundaries
Why it's critical: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol: There are several methods to determine LOD and LOQ, with the signal-to-noise (S/N) ratio method being common in spectroscopy.[15]
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of diluted solutions of the pyrazine derivative.
-
Acquire the ¹H NMR spectra.
-
Determine the concentration at which the analyte signal is discernible from the noise. The LOD is typically established at a signal-to-noise ratio of 3:1.[16]
-
The LOQ is typically established at a signal-to-noise ratio of 10:1.[16] For qNMR, a higher S/N of at least 150 is often recommended for accurate quantification with low uncertainty.[17]
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the response (e.g., from blank measurements) and S is the slope of the calibration curve.[18]
-
Robustness: Resilience to Minor Variations
Why it's critical: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]
Experimental Protocol:
-
Introduce small, deliberate variations to the optimized qNMR parameters. Examples include:
-
Relaxation delay (D1)
-
Number of scans
-
Acquisition time
-
Temperature
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the effect of these changes on the quantitative results. The results should remain within the defined acceptance criteria.
Comparing qNMR with HPLC for Pyrazine Derivative Quantification
While High-Performance Liquid Chromatography (HPLC) is a well-established quantitative technique, qNMR offers several compelling advantages for the analysis of pyrazine derivatives:
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Based on the separation of components and detection by UV, MS, etc. |
| Reference Standard | Does not always require an identical analyte standard; a certified internal standard is sufficient.[1] | Typically requires a well-characterized reference standard of the analyte. |
| Sample Preparation | Minimal, usually just dissolving the sample and internal standard in a deuterated solvent.[20] | Can be more complex, involving extraction, filtration, and derivatization. |
| Analysis Time | Relatively short per sample.[14] | Can be longer due to chromatographic run times. |
| Structural Information | Provides rich structural information, aiding in impurity identification.[14] | Provides limited structural information without a mass spectrometer detector. |
| Universality | Applicable to any soluble compound with NMR-active nuclei.[21] | Dependent on the analyte having a chromophore or being ionizable. |
| Destructive | Non-destructive, the sample can be recovered.[14] | Destructive. |
Conclusion: A Powerful and Reliable Quantitative Tool
The validation of a qNMR method for pyrazine derivatives, when performed systematically and with a thorough understanding of the underlying principles, establishes a powerful and reliable analytical tool. Its inherent linearity, high precision, and the ability to provide structural information make it an invaluable technique in pharmaceutical research and development.[22] By following the guidelines and experimental protocols outlined in this guide, researchers and scientists can confidently develop and validate robust qNMR methods that are fit for their intended purpose, ensuring the quality and accuracy of their quantitative data.[23]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. emerypharma.com [emerypharma.com]
- 4. usp.org [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. qNMR - BIPM [bipm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 14. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 22. researchgate.net [researchgate.net]
- 23. Method Validation [eurachem.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3,5-Dichloro-2-methylpyrazine
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3,5-Dichloro-2-methylpyrazine (CAS: 89284-38-8), a chlorinated pyrazine derivative commonly used as a research chemical and building block in drug development.[] Adherence to these protocols is essential for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. The procedures outlined are grounded in established safety data and federal guidelines for hazardous waste management.
Hazard Profile & Key Data
Before handling or disposal, it is crucial to understand the hazard profile of this compound. This compound is classified as a hazardous substance and must be treated with appropriate caution.
The primary hazards, as defined by the Globally Harmonized System (GHS), include:
The GHS warning pictogram associated with this chemical is the exclamation mark (GHS07), indicating its potential for irritation and acute toxicity.[3]
| Property | Value | Source |
| Chemical Name | This compound | PubChem[2] |
| CAS Number | 89284-38-8 | PubChem[2] |
| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[2] |
| Molecular Weight | 163.00 g/mol | PubChem[2] |
| Signal Word | Warning | Sigma-Aldrich[3][4] |
| GHS Hazard Codes | H302, H315, H319, H335 | PubChem[2] |
Immediate Safety Protocols: Spills and Exposures
Accidents require immediate and correct action. The following procedures should be followed in the event of a spill or personnel exposure.
Personnel Exposure
-
Skin Contact: Immediately take off all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water, followed by washing with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If respiratory irritation persists, seek medical attention.
-
Ingestion: If swallowed, rinse the mouth with water.[7] Call a Poison Control Center or physician immediately. Do not induce vomiting.
Spill Containment and Cleanup
-
Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to disperse any vapors.[8]
-
Remove Ignition Sources: Although not classified as flammable, it is good practice to remove all sources of ignition from the spill area.[9]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemically resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[7]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial chemical absorbent.[9]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[9] Use non-sparking tools for collection.[7]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Dispose: The container with the spill debris must be sealed, labeled, and disposed of as halogenated organic waste, following the procedures in Section 3.
The Core Disposal Workflow
The proper disposal of this compound is predicated on its chemical classification as a halogenated organic compound . This classification is due to the presence of carbon-chlorine bonds in its molecular structure.[10] This dictates the entire disposal process, from segregation to final destruction.
Step 1: Waste Characterization & Segregation
Causality: Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation and release of toxic dioxins and furans.[10][11] Mixing them with non-halogenated waste streams complicates and increases the cost of disposal and can create dangerous chemical incompatibilities.
-
Action: Designate any unwanted this compound, solutions containing it, or materials contaminated with it (e.g., gloves, absorbent pads) as Halogenated Organic Waste .[10]
-
Critical Do Not: Do NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes), acids, or bases.[6][10]
Step 2: Containerization
-
Action: Collect all waste containing this compound in a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[6]
-
Best Practice: Whenever possible, leave the original chemical in its labeled container for disposal. If combining waste solutions, use a designated "Halogenated Organic Liquid Waste" carboy. Ensure the container is in good condition and compatible with the waste.[6]
Step 3: Labeling
-
Action: Label the waste container clearly and accurately before adding the first drop of waste.[6] The label must include:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ". If in a mixture, list all components and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage Pending Disposal
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
Rationale: The SAA must be at or near the point of generation and under the control of the laboratory personnel. This ensures the waste is managed safely and prevents it from being abandoned or mishandled. Keep the container closed at all times except when actively adding waste.[6]
Approved Disposal Methodologies
For laboratory personnel, the disposal process culminates in the transfer of waste to a specialized service.
-
Primary Method: The sole acceptable disposal route is to transfer the properly containerized and labeled waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
-
Ultimate Destruction: This waste will ultimately be destroyed via a regulated treatment technology. For halogenated organic compounds, the most common and effective method is high-temperature incineration in a facility designed to handle such materials and scrub the resulting acidic gases.[8][10][11] Landfill disposal is not an appropriate option.
Disposal Decision Logic
The following diagram illustrates the logical workflow for handling this compound waste.
Caption: Decision workflow for handling and disposing of this compound.
References
- 2. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89284-38-8 [sigmaaldrich.com]
- 4. This compound | 89284-38-8 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. elan-chemical.com [elan-chemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. demonchyaromatics.com [demonchyaromatics.com]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling 3,5-Dichloro-2-methylpyrazine
This document provides comprehensive, immediate-use guidance for the safe handling, use, and disposal of 3,5-Dichloro-2-methylpyrazine (CAS No. 89284-38-8) in a laboratory setting. Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere compliance, embedding field-proven insights into every step to ensure a self-validating system of safety. Your well-being and the integrity of your research are paramount.
Hazard Identification and Core Risk Assessment
This compound is a compound that demands careful and informed handling. Its primary hazards have been classified under the Globally Harmonized System (GHS) and require stringent control measures to mitigate risk.[1] A thorough understanding of these risks is the foundation of safe laboratory practice.
The compound is designated with the GHS07 pictogram, indicating that it can cause less severe, but still significant, health effects upon exposure.
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][2] |
| Signal Word | - | Warning [1] |
Expert Insight: It is critical to note that no specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies like OSHA.[3][4][5] In the absence of a defined limit, the guiding principle must be ALARA (As Low As Reasonably Achievable). All handling procedures should be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive checklist but an active strategy against the specific hazards identified above. Each component is chosen to provide a reliable barrier between you and the chemical.
Table 2: Required PPE for Handling this compound
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[6] | Causality: The H319 classification indicates a risk of serious eye irritation.[1][2] Goggles provide a seal against splashes and vapors, while the face shield offers a secondary, broader barrier, which is crucial when handling quantities that could splash. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[7] Double-gloving is strongly recommended. | Causality: Direct skin contact can cause irritation (H315).[1][2] Nitrile and neoprene offer good resistance to a range of chemicals.[6] Double-gloving provides an extra layer of security against undetected pinholes or degradation. Always inspect gloves for integrity before use.[7][8] |
| Body Protection | A chemical-resistant or flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant shoes. | Causality: This combination minimizes the potential for skin contact from accidental spills, as mandated by the H315 hazard statement.[7][9] Standard cotton lab coats are insufficient; a barrier-treated coat is necessary. |
| Respiratory Protection | Required: All handling of solid or liquid this compound must occur within a certified chemical fume hood. | Causality: The H335 hazard—may cause respiratory irritation—necessitates robust engineering controls to prevent inhalation of vapors or aerosols.[1][2][7] A fume hood is the primary line of defense. A NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations like a significant spill outside of the hood.[7][10] |
Safe Handling and Operational Workflow
A systematic workflow ensures that safety protocols are integrated into every stage of the handling process, from preparation to disposal. This procedural approach minimizes the chance of error and exposure.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Use Inspection:
-
Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Don all required PPE as specified in Table 2, ensuring a proper fit.
-
Designate a specific area within the fume hood for the handling procedure.
-
Ensure that a spill kit and appropriate waste containers are readily accessible.
-
-
Handling the Chemical (Inside Fume Hood):
-
Perform all weighing, transferring, and mixing of this compound deep within the chemical fume hood.
-
Use dedicated spatulas and glassware. If transferring the solid, avoid creating dust.
-
When dispensing, keep container openings away from your breathing zone.
-
Keep containers tightly sealed when not in immediate use to prevent the release of vapors.[11][12]
-
-
Post-Handling Decontamination:
-
After handling is complete, securely seal the primary container.
-
Decontaminate all surfaces, glassware, and equipment used during the procedure with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[8]
-
Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[2][11]
-
Spill Management and Disposal Plan
Accidents can happen; a clear plan for their management is a non-negotiable part of laboratory safety.
Spill Cleanup Protocol:
-
For Small Spills (within a fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.[9]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[9][11]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team (e.g., Environmental Health & Safety).
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Waste Disposal Plan:
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[13]
-
Containerization: Collect all waste, including excess chemical, contaminated gloves, absorbent materials, and empty containers, in a dedicated, properly labeled, and sealed hazardous waste container.[7][8][9] The label should clearly state "Hazardous Waste" and identify the contents.
-
Storage and Disposal: Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[13] Arrange for pickup and disposal through your institution's licensed hazardous waste disposal service.[11][13] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7][8]
References
- 1. This compound | C5H4Cl2N2 | CID 55270046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 4. dli.mn.gov [dli.mn.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. demonchyaromatics.com [demonchyaromatics.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
